molecular formula C30H52O B1230970 Dinosterol CAS No. 58670-63-6

Dinosterol

カタログ番号: B1230970
CAS番号: 58670-63-6
分子量: 428.7 g/mol
InChIキー: LPFIPZJIWTZLEY-DAABMGJCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 4α-methyl sterol that serves as a highly specific biomarker for dinoflagellates, a major group of aquatic microorganisms . While primarily produced by dinoflagellates, it has also been identified in certain diatom species . Its saturated hydrocarbon counterpart, dinosterane, is a preserved "molecular fossil" used to indicate the presence of dinoflagellate-derived organic matter in ancient sediments and petroleum . Researchers utilize this compound for paleoclimatic and paleoecological reconstruction. Its hydrogen isotope ratios can be measured to reconstruct past salinity and environmental conditions . Furthermore, the accumulation rate of this compound in sediment cores, such as in the Cariaco Basin, provides a historical record of dinoflagellate productivity . Studies on marine toxins, such as karlotoxin from Karlodinium veneficum , highlight the role of this compound and other membrane sterols as potential molecular targets for lytic compounds, offering insights into allelopathic interactions in aquatic environments . In symbiotic systems, clade-specific sterol metabolites like those in Symbiodiniaceae dinoflagellates are crucial for the health of coral reef partnerships, and their biosynthesis can be perturbed by environmental stressors . Analyzing this compound from complex environmental samples requires sophisticated purification techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve the baseline separation necessary for accurate gas chromatography–isotope ratio mass spectrometry (GC–IRMS) analysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

58670-63-6

分子式

C30H52O

分子量

428.7 g/mol

IUPAC名

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChIキー

LPFIPZJIWTZLEY-DAABMGJCSA-N

SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

異性体SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C

正規SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

同義語

dinosterol

製品の起源

United States

Foundational & Exploratory

The Chemical Architecture of Dinosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 tetracyclic triterpenoid, specifically a 4α-methyl sterol, predominantly synthesized by various species of dinoflagellates.[1] Its unique chemical structure, particularly the alkylation pattern of its side chain, makes it a significant biomarker in geochemical and paleoenvironmental studies for identifying the presence of dinoflagellates in sediments.[1] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, key experimental methodologies for its isolation and characterization, and its biosynthetic pathway.

Chemical Structure and Nomenclature

This compound is a sterol characterized by a rigid four-fused ring system (a cyclopentanoperhydrophenanthrene nucleus), a hydroxyl group at the C-3 position, a double bond between C-22 and C-23 in the side chain, and methyl groups at positions C-4, C-23, and C-24.[1] The stereochemistry of this compound has been established through extensive spectroscopic analysis and stereospecific synthesis.[2]

The systematic IUPAC name for this compound is (22E)-4α,23-Dimethyl-5α-ergost-22-en-3β-ol .[1] An alternative systematic name is (3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]

The structure is represented by the following SMILES string: C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC--INVALID-LINK--C)C)--INVALID-LINK--/C=C(\C)/--INVALID-LINK--C(C)C[3]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₀H₅₂O[1][2][3]
Molar Mass 428.73 g/mol [2]
Melting Point 211-214 °C, 220-222 °C[2]
Optical Rotation [α]²⁰D -2.2° (in CHCl₃)[2]
CAS Number 58670-63-6[1][2][3]
Percent Composition C 84.04%, H 12.23%, O 3.73%[2]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and analysis of this compound.

Isolation and Structure Determination of this compound

The initial isolation and structure determination of this compound was a seminal work in marine natural products chemistry.[2] The general workflow for such a process is outlined below.

graphdot cluster_0 Isolation cluster_1 Structure Elucidation Dinoflagellate Dinoflagellate Culture (e.g., Gonyaulax tamarensis) Extraction Solvent Extraction (e.g., Bligh & Dyer) Dinoflagellate->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC MS Mass Spectrometry (MS) HPLC->MS Purified this compound Structure Structure Determined MS->Structure NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Xray X-ray Crystallography Xray->Structure

Fig. 1: Experimental workflow for this compound isolation and structure determination.

Methodology:

  • Culturing and Harvesting: The dinoflagellate, such as Gonyaulax tamarensis, is cultured in a suitable medium and harvested by centrifugation.[2]

  • Lipid Extraction: The total lipids are extracted from the harvested cells using a standard procedure like the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.[4]

  • Chromatographic Separation: The crude lipid extract is then subjected to column chromatography on silica gel to separate different lipid classes. The sterol-containing fraction is collected.

  • Purification: Further purification of this compound from other sterols is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[4]

  • Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons.

    • X-ray Crystallography: To definitively determine the three-dimensional structure and stereochemistry.[2]

Analysis of this compound in Sediments

Modern analysis of this compound, particularly in geological samples, relies on gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Sediment Extraction: Freeze-dried sediment samples are extracted with an organic solvent mixture (e.g., dichloromethane/methanol) under reflux.[5]

  • Fractionation: The total lipid extract is fractionated by column chromatography to isolate the sterol fraction.

  • Derivatization: The sterols are derivatized, typically by silylation with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.[4]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. This compound is identified based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area to that of an internal standard.[5]

Biosynthesis of the this compound Side Chain

The biosynthesis of this compound diverges from the typical cholesterol synthesis pathway, particularly in the elaborate alkylation of the side chain. The synthesis starts from lanosterol.[6] The proposed biosynthetic pathway for the unique side chain of this compound involves a series of methylation and reduction steps.

G A 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol B Reduction A->B C 4α,24-dimethyl-5α-cholestan-3β-ol B->C D Introduction of Δ²² double bond C->D E 4α,24-dimethyl-5α-cholest-22E-en-3β-ol D->E F Methylation at C-23 E->F G This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) F->G

Fig. 2: Proposed biosynthetic pathway of the this compound side chain.

The proposed sequence for the side-chain alkylation is as follows:

  • Formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol.[6]

  • Reduction of the double bond to yield 4α,24-dimethyl-5α-cholestan-3β-ol.[6]

  • Introduction of a double bond at the Δ²² position to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol.[6]

  • Finally, methylation at the C-23 position results in the formation of this compound.[6]

Conclusion

This compound possesses a unique and complex chemical structure that has made it a valuable molecule in the field of geochemistry. Understanding its structure, properties, and biosynthesis is crucial for its application as a biomarker and for potential future applications in drug development and other scientific disciplines. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and analysis of this important marine sterol.

References

The Dinosterol Biosynthesis Pathway in Dinoflagellates: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique sterol production pathway in a critical group of marine protists, highlighting its enzymatic machinery, regulatory mechanisms, and key intermediates. This guide provides a comprehensive resource for understanding this vital metabolic process and its potential as a target for novel therapeutic interventions.

Executive Summary

Dinoflagellates, a diverse group of marine eukaryotes, are characterized by the synthesis of unique 4α-methyl sterols, with dinosterol being a prominent biomarker. Unlike photosynthetic organisms that typically utilize the cycloartenol pathway, dinoflagellates employ a modified sterol biosynthesis pathway that initiates with the cyclization of (S)-2,3-oxidosqualene to lanosterol. This pathway is distinguished by a series of unique side-chain alkylation reactions and a novel C4-methylation mechanism. Understanding the intricacies of this compound biosynthesis is not only crucial for marine biology and ecology but also presents opportunities for the development of targeted therapeutic agents, given the essential roles of sterols in cell membrane integrity and signaling. This technical guide provides a detailed overview of the this compound biosynthesis pathway, including its core enzymatic steps, known intermediates, regulatory aspects, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the non-mevalonate (DOXP) pathway in dinoflagellates[1][2]. The pathway to this compound can be broadly divided into three main stages: the formation of the linear precursor squalene, the cyclization of squalene to form the initial sterol core, and a series of subsequent modifications to the sterol nucleus and side chain.

Squalene Synthesis

The initial steps leading to squalene are conserved across many eukaryotes. Two molecules of farnesyl pyrophosphate (FPP) are reductively dimerized to form squalene. This reaction is catalyzed by the enzyme squalene synthase (SQS) , a key rate-limiting enzyme in the sterol biosynthesis pathway[3][4]. The reaction requires NADPH as a reductant and Mg2+ as a cofactor[3]. The downregulation of squalene synthase transcript levels has been observed to cause blocks in sterol synthesis and reduce growth in dinoflagellates under environmental stress[5].

Cyclization to Lanosterol

A defining feature of the dinoflagellate sterol pathway is the cyclization of (S)-2,3-oxidosqualene to lanosterol , not cycloartenol[1][6]. This reaction is catalyzed by lanosterol synthase (LAS) . This positions the dinoflagellate pathway closer to that of animals and fungi rather than plants and other algae, which predominantly use cycloartenol synthase[1]. The presence of LAS in dinoflagellates has been confirmed through genomic evidence and the absence of key enzymes required for the cycloartenol pathway, such as cyclopropyl sterol isomerase (CPI)[1].

Post-Lanosterol Modifications

Following the formation of lanosterol, the pathway involves a series of modifications to both the sterol nucleus and the side chain to ultimately produce this compound and other characteristic dinoflagellate sterols.

Key demethylation steps are carried out by cytochrome P450 enzymes. One of the crucial enzymes is sterol 14α-demethylase (CYP51) , which removes the methyl group at the C-14 position[1][5]. Inhibition of CYP51 has been shown to disrupt sterol production in dinoflagellates[5]. Subsequent steps involve the removal of the two methyl groups at the C-4 position and isomerization of the double bond in the B ring.

Recent research has uncovered a novel C4-methyl sterol biosynthesis pathway in dinoflagellates that involves a sterol C4-methyltransferase (STRM-1) rather than the canonical sterol methyl oxidases (SMOs) for the removal of the C4-methyl groups[7][8]. This pathway is responsible for the production of both C4α- and C4β-methyl sterols[7][8]. This finding is significant as 4α-methyl sterols are characteristic of dinoflagellates.

The biosynthesis of the unique this compound side chain involves a series of methylation events. The sequence of these alkylations is thought to begin with the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol. This is followed by reduction to 4α,24-dimethyl-5α-cholestan-3β-ol, the introduction of a Δ22 double bond to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, and a final methylation at C-23 to yield this compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol).

Quantitative Data on Sterol Composition

The sterol composition of dinoflagellates can vary significantly between species and can be influenced by environmental conditions and growth phase[9][10]. This compound is often a major sterol, but its relative abundance can differ. The following tables summarize the reported sterol compositions in several dinoflagellate species.

Dinoflagellate SpeciesMajor SterolsRelative Abundance (%)Reference
Breviolum minutum24-demethylthis compound27.2[1]
4,24-Dimenthylcholestanol18.8[1]
Gorgosterol17.0[1]
This compound12.4[1]
Cholesterol10.6[1]
Fugacium kawagutiiThis compound40.4[1]
4,24-Dimenthylcholestanol8.3[1]
Gambierdiscus carolinianusThis compoundMajor
CholesterolMajor
4α,24-dimethyl-5α-cholest-22E-en-3β-olMajor
Gonyaulax polygrammaDinostanolMajor[9]
This compoundMajor[9]
CholesterolMajor[9]
Protoperidinium crassipesCholesterolMajor[11]
4,24-dimethylcholestan-3-olMajor[11]
This compoundMajor[11]
DinostanolMajor[11]
4-tetramethylcholestan-3-olMajor[11]

Table 1: Relative abundance of major sterols in selected dinoflagellate species.

Dinoflagellate SpeciesCulture ConditionThis compound Content (μg/mg dry weight)Reference
Heteractis crispa (with symbionts)Normal1.60 ± 0.17[1]
Heteractis crispa (alga-freed)-0.60 ± 0.06[1]

Table 2: Quantitative sterol content in the sea anemone Heteractis crispa with and without its dinoflagellate symbionts.

Experimental Protocols

Sterol Extraction and Analysis

A common method for the analysis of sterols in dinoflagellates involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol: Sterol Extraction and GC-MS Analysis

  • Cell Harvesting: Harvest dinoflagellate cells by centrifugation.

  • Lyophilization: Freeze-dry the cell pellet to remove water.

  • Lipid Extraction: Extract total lipids from the lyophilized cells using a solvent mixture such as dichloromethane:methanol (2:1, v/v).

  • Saponification: Saponify the lipid extract with a solution of potassium hydroxide in methanol to hydrolyze steryl esters to free sterols.

  • Neutral Lipid Extraction: Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-hexane.

  • Derivatization: Silylate the sterols using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sterols using a gas chromatograph coupled to a mass spectrometer. Use a non-polar capillary column (e.g., DB-5ms).

  • Quantification: Quantify individual sterols by comparing their peak areas to that of an internal standard (e.g., 5α-cholestane) and using response factors determined from authentic standards.

Enzyme Assays

While specific, detailed protocols for dinoflagellate sterol biosynthesis enzymes are not widely published, general principles for assaying homologous enzymes can be adapted.

Conceptual Protocol: Squalene Synthase Assay

  • Enzyme Preparation: Prepare a cell-free extract from dinoflagellate cultures. This may involve cell lysis by sonication or French press, followed by centrifugation to obtain a microsomal fraction where Squalene Synthase is typically located.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl pH 7.5), MgCl₂, and a reducing agent like dithiothreitol (DTT).

  • Substrate and Cofactor: Add the substrate, farnesyl pyrophosphate (FPP), and the cofactor, NADPH. Radiolabeled [³H]FPP can be used for sensitive detection of the product.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and extract the product, squalene, with a non-polar solvent like hexane.

  • Product Detection: Analyze the extracted squalene. If a radiolabeled substrate was used, quantification can be done by scintillation counting. Alternatively, non-radiolabeled squalene can be quantified by GC-MS.

Conceptual Protocol: Sterol Methyltransferase Assay

  • Enzyme Preparation: Prepare a cell-free extract as described for the squalene synthase assay.

  • Reaction Mixture: Prepare a reaction buffer at an appropriate pH.

  • Substrates: Add the sterol substrate (e.g., a desmethyl sterol) and the methyl donor, S-adenosyl-L-methionine (SAM). Radiolabeled [¹⁴C-methyl]-SAM is commonly used for detection.

  • Enzyme Reaction: Initiate the reaction with the enzyme preparation and incubate.

  • Extraction and Analysis: Extract the lipid-soluble products and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from dinoflagellate cells using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using gene-specific primers for the target sterol biosynthesis genes and a suitable reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a conceptual workflow for its investigation.

Dinosterol_Biosynthesis_Pathway cluster_0 Upstream Isoprenoid Pathway (DOXP) cluster_1 This compound Pathway G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP IPP Isopentenyl pyrophosphate MEP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP GPP Geranyl pyrophosphate IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) Demethylated_Intermediates Demethylated Intermediates Lanosterol->Demethylated_Intermediates CYP51 & other demethylases C4_Methyl_Sterols C4-Methyl Sterols Demethylated_Intermediates->C4_Methyl_Sterols Sterol C4-Methyltransferase (STRM-1) Dinosterol_Precursors This compound Precursors C4_Methyl_Sterols->Dinosterol_Precursors Side-chain alkylations This compound This compound Dinosterol_Precursors->this compound Further side-chain modifications Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Culture Dinoflagellate Culture Harvest Cell Harvesting Culture->Harvest Extraction Lipid/RNA/Protein Extraction Harvest->Extraction Sterol_Analysis Sterol Profiling (GC-MS, LC-MS) Extraction->Sterol_Analysis Gene_Expression Gene Expression Analysis (qPCR, Transcriptomics) Extraction->Gene_Expression Enzyme_Assay Enzyme Activity Assays Extraction->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Sterol_Analysis->Pathway_Elucidation Regulation_Analysis Analysis of Regulation Gene_Expression->Regulation_Analysis Enzyme_Assay->Pathway_Elucidation Biomarker_Discovery Biomarker/Target Discovery Pathway_Elucidation->Biomarker_Discovery Regulation_Analysis->Biomarker_Discovery

References

The Discovery and Foundational Identification of Dinosterol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in marine natural product chemistry, the discovery of dinosterol in 1976, not only unveiled a novel sterol but also established a crucial biomarker for dinoflagellates, organisms of significant ecological and toxicological importance. This technical guide provides an in-depth exploration of the initial discovery and structural elucidation of this compound, detailing the pioneering experimental methodologies and presenting the foundational data for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 4α,23,24-trimethyl-5α-cholest-22-en-3β-ol, is a C30 sterol first isolated from the toxic dinoflagellate Gonyaulax tamarensis (now Alexandrium tamarense) by Shimizu and colleagues.[1] Its unique side-chain alkylation pattern was a significant finding, distinguishing it from previously known sterols and suggesting a unique biosynthetic pathway.[2] This discovery laid the groundwork for utilizing this compound and its sedimentary remnant, dinosterane, as a molecular fossil to trace the presence of dinoflagellates in geological records.[2]

Physicochemical and Spectroscopic Properties

The initial characterization of this compound established its fundamental properties, which are crucial for its isolation and identification. A summary of these quantitative data is presented below.

PropertyValueReference
Molecular Formula C₃₀H₅₂O[1]
Molecular Weight 428.73 g/mol [1]
Melting Point 220-222 °C[1]
Optical Rotation [α]²⁰D -2.2° (in CHCl₃)[1]
Elemental Composition C 84.04%, H 12.23%, O 3.73%[1]

Experimental Protocols

The initial isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, which are outlined here to provide a reproducible and comprehensive understanding of the foundational work.

Isolation and Purification of this compound

The process of obtaining pure this compound from Gonyaulax tamarense involved extraction and chromatographic separation.

1. Extraction:

  • The cultured cells of Gonyaulax tamarense were harvested and lyophilized (freeze-dried).

  • The dried cell mass was then subjected to solvent extraction to isolate the lipid fraction containing the sterols.

2. Chromatographic Separation:

  • The crude lipid extract was subjected to silica gel column chromatography.

  • The column was eluted with a solvent system of dichloromethane/methanol (95:5, v/v) to separate the different lipid classes.[3][4]

  • Fractions were collected and monitored by thin-layer chromatography (TLC) to identify those containing sterols.

  • The fractions containing this compound were combined and further purified by recrystallization from a methanol-chloroform mixture, yielding fine needles.[1]

Structure Elucidation

The determination of the intricate structure of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry (MS):

  • Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

  • For analysis, this compound is often derivatized to its trimethylsilyl (TMS) ether.

  • The mass spectrum of the TMS-ether of this compound shows characteristic ions at m/z 500 (M+), 429, 388, 359, 339, and 271.[2]

  • A prominent base peak at m/z 69 is diagnostic for the Δ²²-unsaturated 23,24-dimethyl side chain.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy were instrumental in elucidating the detailed carbon skeleton and stereochemistry of this compound.

  • Key proton and carbon signals were assigned to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

Visualizing the Workflow and Biosynthetic Context

To further clarify the processes involved in the discovery of this compound, the following diagrams illustrate the experimental workflow and the initial understanding of its biosynthetic origins.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation start Gonyaulax tamarensis Culture harvest Harvesting and Lyophilization start->harvest extraction Solvent Extraction of Lipids harvest->extraction silica_gel Silica Gel Column Chromatography (DCM/MeOH 95:5) extraction->silica_gel recrystallization Recrystallization (MeOH/CHCl3) silica_gel->recrystallization ms Mass Spectrometry (MS) recrystallization->ms nmr NMR Spectroscopy (1H, 13C) recrystallization->nmr structure This compound Structure ms->structure nmr->structure

Initial isolation and structure elucidation workflow for this compound.

At the time of its discovery, the biosynthesis of this compound was proposed to follow the lanosterol pathway, which is common in animals and fungi, rather than the cycloartenol pathway found in plants.[5] This was a significant observation regarding the evolutionary biology of dinoflagellates.

biosynthesis_pathway cluster_precursor Precursor cluster_cyclization Cyclization cluster_modification Side-Chain Alkylation & Modification cluster_product Final Product squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase, Lanosterol Synthase intermediates Multiple Enzymatic Steps lanosterol->intermediates This compound This compound intermediates->this compound

Initial proposed biosynthetic pathway of this compound via lanosterol.

Conclusion

The discovery and initial identification of this compound marked a significant advancement in the field of marine natural products. The meticulous application of extraction, chromatography, and spectroscopic techniques by Shimizu and his team not only revealed a novel molecular structure but also provided a powerful tool for paleoceanography and marine biology. The foundational work detailed in this guide continues to be relevant for researchers exploring the chemistry and biology of dinoflagellates and their impact on marine ecosystems.

References

Whitepaper: The Biological Function of Dinosterol in Dinoflagellate Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes, playing critical roles in maintaining structural integrity and modulating function. In dinoflagellates, a diverse group of marine and freshwater protists, the dominant sterol is often dinosterol, a unique 4α-methylated sterol. This technical guide provides an in-depth examination of the biological functions of this compound, focusing on its structure, biosynthesis, and its pivotal role in regulating the biophysical properties of dinoflagellate membranes, including fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. We present quantitative data, detailed experimental protocols for its study, and diagrams illustrating key pathways and workflows to serve as a comprehensive resource for researchers in marine biology, biochemistry, and pharmacology.

Introduction to this compound

Dinoflagellates are ecologically significant microorganisms, known for their roles as primary producers, symbionts (e.g., with corals), and as the causative agents of harmful algal blooms. The plasma membrane of these eukaryotes is a critical interface between the cell and its often-variable environment. The regulation of this membrane's properties is essential for survival.

Like all eukaryotes, dinoflagellates utilize sterols to modulate membrane dynamics.[1] While cholesterol is the hallmark sterol in mammals and ergosterol in fungi, many dinoflagellate species produce a complex array of sterols, with this compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) being a principal and often most abundant component.[2][3] Its unique structure, particularly the methyl group at the C-4 position, distinguishes it from other common sterols and imparts specific biophysical properties to the membranes it inhabits. Understanding the function of this compound is crucial for comprehending dinoflagellate physiology and for identifying potential biochemical targets for controlling their proliferation.[4]

This compound: Structure and Biosynthesis

The structure of this compound is characterized by a tetracyclic steroid core, a hydroxyl group at C-3, and a complex side chain at C-17. Its most defining features are the methyl group at the 4α position and the unique alkylation pattern on the side chain.[2]

The biosynthesis of this compound involves a pathway with features common to other eukaryotes but with distinct final steps. The process begins with the cyclization of squalene oxide to lanosterol.[4][5] From lanosterol, a series of enzymatic modifications, including multiple methylations via S-adenosyl-methionine (AdoMet), leads to the final this compound product.[5][6] This pathway represents a potential target for specific inhibitors, a concept of interest in drug development and the management of harmful algal blooms.[4]

G Simplified this compound Biosynthesis Pathway SqualeneOxide Squalene Oxide Lanosterol Lanosterol SqualeneOxide->Lanosterol Cyclization Intermediates Series of Demethylations & Methylations Lanosterol->Intermediates Modification This compound This compound (4α-methylated sterol) Intermediates->this compound Bioalkylation via AdoMet

A simplified diagram of the this compound biosynthetic pathway.

Core Biological Functions in Membranes

This compound's primary role is to act as a dynamic regulator of the cell membrane's physical state.[1] It intercalates between phospholipid molecules, orienting its polar hydroxyl head group towards the aqueous phase and its hydrophobic steroid ring system and tail within the acyl chain core of the bilayer.

Regulation of Membrane Fluidity and Order

A key function of sterols is to maintain optimal membrane fluidity across a range of temperatures. Above the membrane's phase transition temperature (in the liquid-disordered state), sterols decrease fluidity and increase order by restricting the motion of phospholipid acyl chains. This is often referred to as a "condensing" or "ordering" effect.[1][7] Studies have shown that this compound is effective at increasing the microviscosity (i.e., decreasing the fluidity) of model membranes.[8] This function is vital for dinoflagellates, allowing them to maintain membrane integrity and function in fluctuating aquatic environments. The bulky side chain and 4α-methyl group of this compound result in different packing interactions compared to cholesterol, which can influence the magnitude of this ordering effect.[9]

Modulation of Membrane Permeability

Membrane permeability is inversely related to the packing and order of its lipids.[10][11] By increasing the order and packing density of the phospholipid acyl chains, this compound reduces the passive diffusion of water, ions, and other small solutes across the membrane.[9][12] This reduction in permeability is crucial for maintaining cellular homeostasis, preserving electrochemical gradients essential for energy transduction, and protecting the cell from osmotic stress.

Formation of Lipid Rafts

Lipid rafts are highly ordered, sterol- and sphingolipid-rich microdomains within the plasma membrane.[1][13][14] These domains function as signaling platforms, concentrating or excluding specific membrane proteins to regulate cellular processes.[15] In mammalian cells, this role is fulfilled by cholesterol, and in fungi, by ergosterol. It is widely accepted that this compound performs the analogous function in dinoflagellates, serving as the critical organizing molecule for the formation and stability of lipid rafts.[7][16] These this compound-rich domains are presumed to be central to processes such as nutrient uptake, environmental sensing, and cell-cell recognition.

Quantitative Data on this compound

Quantitative analysis underscores the importance of this compound in dinoflagellate biology. Its abundance can vary, but it is frequently the dominant sterol.

Table 1: Abundance of this compound in Select Dinoflagellate Species

Species This compound Abundance (% of Total Sterols) Reference
Fugacium kawagutii ~40.4% [4]
Crypthecodinium cohnii Major sterol [8]
Pyrodinium bahamense Present (along with cholesterol) [3]

| Heterotrophic dinoflagellates | Concentrations 4–12 times higher than autotrophs |[2] |

Table 2: Comparative Effects of Sterols on Membrane Order | Sterol | Organism Type | Relative Ordering/Condensing Effect | Reference | | :--- | :--- | :--- | | Cholesterol | Animals | High (benchmark) |[7][17] | | Ergosterol | Fungi | High (comparable to or slightly higher than cholesterol) |[7][17] | | this compound | Dinoflagellates | Effective (increases microviscosity) |[8] | | Lanosterol | Precursor | Low (14-methyl group hinders ordering) |[18][19] |

Key Experimental Protocols

Investigating the function of this compound requires specialized biochemical and biophysical techniques. The following sections detail methodologies for its extraction, analysis, and functional characterization.

Protocol: Sterol Extraction and Analysis

This protocol outlines a standard method for extracting and quantifying sterols from dinoflagellate cultures.[20][21]

  • Cell Harvest: Centrifuge cultured dinoflagellate cells to form a pellet. Wash twice with an appropriate buffer (e.g., DPBS).

  • Lipid Extraction (Modified Bligh-Dyer):

    • Resuspend the cell pellet in a known volume.

    • Add a single-phase mixture of chloroform:methanol:buffer (e.g., 1:2:0.8 v/v/v). Include an internal standard (e.g., deuterated cholesterol) for quantification.

    • Vortex vigorously to lyse cells and solubilize lipids.

    • Induce phase separation by adding equal volumes of chloroform and buffer, then vortex again.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Purification (Solid Phase Extraction - SPE):

    • Resuspend the dried lipid extract in a non-polar solvent (e.g., hexane).

    • Apply the sample to a silica SPE column.

    • Wash with non-polar solvents to elute neutral lipids.

    • Elute the sterol fraction using a solvent of intermediate polarity (e.g., hexane:ethyl acetate mixture).

  • Analysis (GC-MS or HPLC-MS):

    • Derivatize sterols (e.g., silylation for GC-MS) if necessary to improve volatility and ionization.

    • Inject the sample into a GC-MS or HPLC-MS system.

    • Identify this compound based on its retention time and mass spectrum compared to a known standard.

    • Quantify using the peak area relative to the internal standard.[21]

Protocol: Membrane Fluidity Measurement via DPH Fluorescence Anisotropy

This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess membrane fluidity. The rotational motion of DPH within the membrane's hydrophobic core is sensitive to the local viscosity.[22][23]

  • Membrane Preparation:

    • Isolate plasma membranes from dinoflagellate cultures via cell disruption and differential centrifugation.

    • Alternatively, prepare model membranes (liposomes) from extracted dinoflagellate lipids or synthetic lipids containing known amounts of this compound.

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., THF or acetone).

    • Add the DPH stock solution to the membrane/liposome suspension while vortexing to achieve a final probe concentration of ~1-10 µM.

    • Incubate at a controlled temperature (e.g., 25°C) for 30-60 minutes in the dark to allow the probe to partition into the membranes.[24]

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., ~355 nm).[24]

    • Measure the fluorescence emission intensity (e.g., ~430 nm) through both vertical (I||) and horizontal (I⊥) polarizers.[24]

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) (where G is an instrument-specific correction factor).

  • Interpretation: A higher anisotropy value (r) indicates more restricted rotational motion of DPH, corresponding to lower membrane fluidity (higher order).[22][23][25]

G Workflow for Membrane Fluidity Analysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Dinoflagellate Culture Harvest Harvest Cells Culture->Harvest Isolate Isolate Membranes or Extract Lipids Harvest->Isolate Liposomes Prepare Liposomes (Optional) Isolate->Liposomes Label Label with DPH Probe Isolate->Label Liposomes->Label Measure Measure Fluorescence Anisotropy Label->Measure Calculate Calculate Anisotropy (r) Measure->Calculate Interpret Interpret Fluidity Calculate->Interpret

Experimental workflow for assessing membrane fluidity using DPH.
Protocol: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes a common method for isolating lipid rafts based on their insolubility in cold non-ionic detergents and their low buoyant density.[13][14][26]

  • Cell Lysis:

    • Harvest ~1x108 dinoflagellate cells and wash with ice-cold buffer.

    • Resuspend cells in an ice-cold lysis buffer containing 1% Triton X-100 and protease inhibitors.

    • Homogenize the suspension with a Dounce homogenizer on ice and incubate for 30 minutes to ensure solubilization of non-raft membranes.[14]

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with an equal volume of 80% sucrose solution to create a 40% sucrose layer at the bottom of an ultracentrifuge tube.

    • Carefully overlay this with successive layers of 30% and 5% sucrose solutions.[15][27]

  • Ultracentrifugation:

    • Centrifuge the gradient at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.[26]

  • Fraction Collection:

    • Lipid rafts, being less dense, will float up to the interface of the 5% and 30% sucrose layers, often visible as an opaque band.[15]

    • Carefully collect fractions from the top of the gradient.

  • Analysis:

    • Analyze the protein and lipid content of each fraction. Raft-containing fractions will be enriched in this compound and specific marker proteins (e.g., flotillins, certain signaling proteins), which can be identified by Western blotting or mass spectrometry.

Functional Summary and Broader Implications

The unique structure of this compound directly dictates its biological function. Its ability to efficiently order the membrane while integrating into a bilayer provides dinoflagellates with a robust mechanism to control the physical state of their membranes.

G Logical Relationships of this compound Function cluster_structure Molecular Structure cluster_properties Biophysical Effects on Membrane cluster_function Physiological Function Structure Unique this compound Structure (4α-methyl, bulky side chain) Fluidity Decreased Fluidity (Increased Order) Structure->Fluidity Permeability Decreased Permeability Structure->Permeability Packing Altered Lipid Packing Structure->Packing Stability Enhanced Membrane Stability & Homeostasis Fluidity->Stability Rafts Formation of Lipid Rafts (Signaling Platforms) Fluidity->Rafts Permeability->Stability Packing->Rafts

Relationship between this compound structure and membrane function.

For drug development, the this compound biosynthetic pathway presents a promising and specific target.[4] Inhibitors targeting the unique methyltransferases involved in its synthesis could potentially act as potent and selective algicides to control harmful algal blooms. Furthermore, in symbiotic relationships, such as those in corals, disruption of this compound synthesis in the dinoflagellate symbiont can lead to a breakdown of the partnership, a process implicated in coral bleaching.[4] Therefore, a deep understanding of this compound's function is not only central to dinoflagellate biology but also has significant implications for marine biotechnology, environmental management, and therapeutic research.

References

Dinosterol: A Technical Guide to its Application as a Biomarker for Harmful Algal Blooms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Harmful Algal Blooms (HABs) represent a significant and growing threat to aquatic ecosystems, fisheries, and public health worldwide.[1][2][3] Effective monitoring and early detection are critical for mitigating their impact.[1] This technical guide provides an in-depth overview of dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a C30 sterol, and its established use as a specific biomarker for dinoflagellates, a major group of HAB-forming phytoplankton.[4][5] We detail the chemical properties of this compound, present quantitative data on its prevalence in key dinoflagellate species, and provide comprehensive experimental protocols for its extraction and analysis from environmental samples. This document is intended for researchers, environmental scientists, and professionals in drug development seeking to utilize robust chemotaxonomic markers for HAB assessment.

Introduction to this compound as a Biomarker

Dinoflagellates are a diverse group of protists known for their unique cellular and metabolic characteristics, including the production of a wide array of sterols.[6] Among these, this compound is often the most abundant.[5] Its high specificity—being produced almost exclusively by dinoflagellates and rarely found in other algal classes—makes it an excellent biomarker for tracing the presence and contribution of dinoflagellate organic matter in both the water column and sedimentary records.[4][5][7] The stability of its carbon skeleton allows it to be preserved in sediments over geological timescales as dinosterane, a "molecular fossil," further extending its utility in paleoceanographic studies.[4][5]

Chemical Structure and Properties

This compound is a 4α-methyl sterol with a distinctive side-chain alkylation pattern, featuring methyl groups at positions C-23 and C-24.[4][5] This structure arises from a biosynthetic pathway that diverges from the typical cholesterol synthesis seen in many other eukaryotes.[5]

  • Systematic Name: (22E)-4α,23-Dimethyl-5α-ergost-22-en-3β-ol[5]

  • Molecular Formula: C₃₀H₅₂O[8]

  • Molar Mass: 428.745 g·mol⁻¹[5]

  • Key Structural Features: A C30 sterol with four fused rings, a hydroxyl group at C-3, a double bond at C-22, and methyl groups at C-4, C-23, and C-24.[4][5]

Quantitative Data on this compound Production

The concentration of this compound can vary significantly among different dinoflagellate species and can be influenced by environmental factors and growth phase.[7][9] However, its consistent presence in many HAB-forming species makes it a reliable quantitative proxy. Heterotrophic dinoflagellates may contain 4–12 times higher concentrations of this compound than autotrophic species.[10]

Table 1: this compound Content in Selected Dinoflagellate Species

SpeciesTrophic StrategyMajor Sterols (% of Total Sterols)Reference
Alexandrium tamarenseAutotrophicThis compound, Cholesterol[5]
Lingulodinium polyedraAutotrophicThis compound (major component)[5]
Prorocentrum micansAutotrophicThis compound (major component)[5]
Pyrodinium bahamenseAutotrophicCholesterol, this compound, 4α-methylgorgostanol[6]
Scrippsiella sp. CS-295/cAutotrophicThis compound (~31%), Cholesterol (~24%), Dinostanol (~18%)[11]
Gonyaulax tamarensisAutotrophicThis compound (major sterol)[8][12]
Protoperidinium crassipesHeterotrophicCholesterol, this compound, Dinostanol[10]
Crypthecodinium cohniiHeterotrophicThis compound, Dehydrothis compound[7]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from environmental samples (e.g., water, sediment, or biological tissues) requires a multi-step process involving lipid extraction, purification, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cellular material or sediment.

Materials:

  • Lyophilized (freeze-dried) sample (e.g., filtered biomass, sediment)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ultrapure water

  • Sonicator bath

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Place a known quantity (e.g., 0.5-2.0 g) of the lyophilized sample into a glass centrifuge tube.

  • Add a single-phase solvent mixture of DCM:MeOH:Water (1:2:0.8 v/v/v).

  • Sonicate the mixture for 15-20 minutes in a sonicator bath to ensure thorough cell lysis and extraction. Repeat this step 2-3 times for complete extraction.

  • Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the solid residue.

  • Carefully decant the supernatant (the total lipid extract) into a clean glass tube.

  • Break the single-phase system by adding DCM and ultrapure water to the supernatant to achieve a final DCM:MeOH:Water ratio of 2:1:0.9 (v/v/v).

  • Vortex the mixture thoroughly and centrifuge at ~2500 rpm for 5 minutes to separate the phases.

  • The lower, organic phase (containing the lipids) is carefully collected using a Pasteur pipette.[15]

  • The organic phase is then dried under a gentle stream of nitrogen gas.

Protocol 2: Saponification and Derivatization

Saponification is performed to hydrolyze esters and release free sterols. Derivatization is necessary to increase the volatility of the sterols for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • 6% KOH in MeOH solution

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Derivatizing agent (e.g., BSTFA + 1% TMCS, or N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

Procedure:

  • Saponification: Add the 6% KOH in MeOH solution to the dried lipid extract and heat at 80°C for 2 hours under reflux.

  • After cooling, add ultrapure water and extract the non-saponifiable lipids (including sterols) three times with hexane.

  • Combine the hexane extracts and wash with saturated NaCl solution to remove residual KOH.

  • Dry the final hexane extract over anhydrous Na₂SO₄.

  • Evaporate the hexane under a stream of nitrogen.

  • Derivatization: To the dried neutral lipid fraction, add the derivatizing agent (e.g., 50 µL of BSTFA) and heat at 60°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Quantification

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS) detector.

Procedure:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC.

  • Chromatography: Use a suitable temperature program to separate the components. A typical program might start at 60°C, ramp to 150°C at 10°C/min, then ramp to 300°C at 3°C/min, and hold for 20 minutes.

  • Mass Spectrometry: Operate the MS in scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

  • Identification: Identify the this compound-TMS ether peak by its retention time and by comparing its mass spectrum to a known standard or library data.

  • Quantification: Quantify the this compound concentration by integrating the peak area and comparing it against a calibration curve generated from an authentic this compound standard. An internal standard (e.g., 5α-cholestane) should be used to correct for variations in sample processing and injection.

Visualized Workflows and Relationships

Analytical Workflow

The following diagram outlines the comprehensive workflow from environmental sample collection to the final quantification of this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction & Purification cluster_2 Analysis & Quantification A Water or Sediment Sample Collection B Filtration (Water) or Lyophilization (Sediment) A->B C Total Lipid Extraction (Bligh-Dyer) B->C D Saponification (Hydrolysis) C->D E Neutral Lipid Purification D->E F Derivatization (Silylation) E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for this compound analysis from environmental samples.

Logical Framework for Biomarker Application

This diagram illustrates the logical connection between the detection of this compound and the inference of a dinoflagellate-driven harmful algal bloom.

G A Detection of this compound in Environmental Sample C Presence of Dinoflagellates Inferred A->C based on B This compound is a Highly Specific Biomarker for Dinoflagellates B->C D High Concentration? C->D E Indicates High Abundance of Dinoflagellate Biomass D->E  Yes F Potential Harmful Algal Bloom (HAB) E->F

Caption: Conceptual model for using this compound as a HAB indicator.

Conclusion

This compound serves as a robust and specific biomarker for quantifying the contribution of dinoflagellates to aquatic ecosystems. Its analysis, through established protocols of lipid extraction and GC-MS, provides a reliable tool for monitoring the development and extent of harmful algal blooms. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to implement this powerful chemotaxonomic approach in their environmental and ecological studies.

References

The Pivotal Role of Dinosterol in Marine Carbon Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoflagellates, a diverse group of marine eukaryotes, are significant primary producers and key players in the global carbon cycle. Their unique biochemical signatures, particularly the C30 sterol dinosterol, provide a powerful tool for tracing the fate of dinoflagellate-derived organic matter in the marine environment. This technical guide offers an in-depth exploration of the role of this compound in marine carbon cycling, tailored for researchers, scientists, and drug development professionals. It delves into the biosynthesis of this compound, its utility as a biomarker, detailed analytical protocols, and its implications for the biological carbon pump.

This compound: A Unique Biomarker for Dinoflagellates

This compound (4α,23,24-trimethyl-5α-cholest-22-en-3β-ol) is a distinctive sterol primarily synthesized by dinoflagellates.[1] Its unique structure, featuring methyl groups at the C-4, C-23, and C-24 positions, makes it a highly specific biomarker for this algal group. While some rare instances of this compound have been reported in other organisms like certain diatom species, its overwhelming prevalence in dinoflagellates makes it an invaluable tool for tracking their contribution to marine organic matter.[1]

The concentration of this compound can vary significantly among different dinoflagellate species and is influenced by environmental factors and growth phase.[2] Notably, heterotrophic dinoflagellates often exhibit this compound concentrations that are 4 to 12 times higher than those of their autotrophic counterparts, highlighting their significant role as a source of this biomarker in some sedimentary records.[2]

The Biological Carbon Pump and the Fate of this compound

The biological carbon pump is a critical process by which the ocean sequesters atmospheric carbon dioxide into the deep sea.[3] Phytoplankton, including dinoflagellates, fix inorganic carbon in the sunlit surface ocean, which is then transferred to the deep ocean as particulate organic carbon (POC). Total dinoflagellate proteins have been shown to scale with particulate carbon export, suggesting a direct link between dinoflagellate abundance and the efficiency of the carbon pump.[4]

This compound, as a component of dinoflagellate biomass, is incorporated into this POC flux. The stability of this compound in the water column and its preservation in marine sediments allow it to serve as a proxy for past dinoflagellate productivity and their contribution to carbon export. By analyzing the concentration and isotopic composition of this compound in sediment cores, scientists can reconstruct past changes in marine ecosystems and carbon cycling.

Quantitative Data on this compound

The following tables summarize quantitative data on this compound concentrations in various dinoflagellate species and marine environments. This data is essential for calibrating this compound as a quantitative proxy for dinoflagellate biomass and its contribution to organic carbon pools.

Dinoflagellate SpeciesTrophic ModeThis compound Content (pg/cell)Reference
Alexandrium minutumAutotrophic0.1 - 1.0[5]
Prorocentrum minimumAutotrophic0.2 - 1.5[5]
Protoperidinium crassipesHeterotrophic2.0 - 15.0[2]
Pyrodinium bahamenseAutotrophicPresent (major sterol)[6]
Marine EnvironmentLocationThis compound ConcentrationReference
Surface SedimentsNorthwestern Adriatic Sea1.5 - 5.0 µg/g TOC[7]
Sediment Traps (955m)Cariaco Basin143 µg/m²/day (flux)[8]
Surface SedimentsCariaco Basin11.7 µg/m²/day (flux)[8]
Surface SedimentsNorthern Gulf of Mexico>25% of total sterols (deeper transects)[9]

Experimental Protocols

Accurate quantification and analysis of this compound are fundamental to its application in marine carbon cycle research. This section provides detailed methodologies for the extraction, derivatization, and analysis of this compound from marine samples.

Extraction of this compound from Marine Sediments

This protocol outlines a standard procedure for the extraction of lipids, including this compound, from marine sediment samples.

Materials:

  • Freeze-dried sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Internal standards (e.g., 5α-cholestane)

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

  • Rotary evaporator

  • Glass columns for chromatography

  • Alumina (activated)

  • Hexane

  • Ethyl acetate

Procedure:

  • Sample Preparation: Weigh approximately 5-10 g of freeze-dried sediment into an extraction cell. Add a known amount of internal standard to the sediment for quantification purposes.

  • Extraction:

    • ASE: Extract the sediment with a DCM:MeOH (9:1 v/v) mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). Perform at least three extraction cycles.

    • Soxhlet: Extract the sediment with a DCM:MeOH (2:1 v/v) mixture for 24-48 hours.

  • Concentration: Combine the extracts and reduce the volume using a rotary evaporator until a small volume of the total lipid extract (TLE) is obtained.

  • Fractionation:

    • Prepare a chromatography column with activated alumina.

    • Apply the TLE to the top of the column.

    • Elute different lipid fractions using solvents of increasing polarity. A typical elution scheme is:

      • Fraction 1 (hydrocarbons): Hexane

      • Fraction 2 (ketones): Hexane:DCM (70:30 v/v)

      • Fraction 3 (sterols and alcohols): DCM:MeOH (95:5 v/v)

  • Final Concentration: Collect the sterol-containing fraction and concentrate it under a gentle stream of nitrogen gas.[7][10]

Derivatization of Sterols for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of sterols must be derivatized to increase their volatility.

Materials:

  • Dried sterol fraction

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (optional)

  • Heating block or oven

Procedure:

  • Ensure the sterol extract is completely dry, as moisture can interfere with the derivatization reaction.[11]

  • Add 50-100 µL of BSTFA (+1% TMCS) to the dried extract. Pyridine can be used as a solvent if needed.[12]

  • Seal the vial tightly and heat at 60-70°C for at least 1 hour to ensure complete derivatization.[11][12]

  • After cooling, the sample is ready for injection into the GC-MS.

Quantification and Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for sterol analysis.

  • Temperature Program: An oven temperature program is used to separate the different sterols. A typical program starts at a lower temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure all compounds elute.

  • Quantification: this compound is identified based on its retention time and mass spectrum. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Stable Isotope Analysis (GC-IRMS): For compound-specific isotope analysis of hydrogen (δ²H) or carbon (δ¹³C) in this compound, a gas chromatograph is coupled to an isotope ratio mass spectrometer (GC-IRMS).

  • Purification: Prior to isotopic analysis, this compound must be highly purified to avoid co-elution with other compounds that could affect the isotopic measurement. This is often achieved using High-Performance Liquid Chromatography (HPLC).[13]

  • Analysis: The purified and derivatized this compound is injected into the GC-IRMS. The instrument measures the isotopic ratios of the eluting compound.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthesis of this compound and the workflow for its analysis in the context of the marine carbon cycle.

Dinosterol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sterol Synthesis cluster_2 This compound Side Chain Modification Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonic Acid->Isopentenyl Diphosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Multiple Steps 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol Intermediate Sterols->4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol SMT 4α,24-dimethyl-5α-cholestan-3β-ol 4α,24-dimethyl-5α-cholestan-3β-ol 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol->4α,24-dimethyl-5α-cholestan-3β-ol Reduction 4α,24-dimethyl-5α-cholest-22E-en-3β-ol 4α,24-dimethyl-5α-cholest-22E-en-3β-ol 4α,24-dimethyl-5α-cholestan-3β-ol->4α,24-dimethyl-5α-cholest-22E-en-3β-ol Desaturation This compound This compound 4α,24-dimethyl-5α-cholest-22E-en-3β-ol->this compound Methylation (C-23) Dinosterol_Carbon_Cycle_Workflow cluster_0 Marine Environment cluster_1 Laboratory Analysis cluster_2 Data Interpretation Dinoflagellates Dinoflagellates POC POC Dinoflagellates->POC Biomass Contribution Particulate Organic Carbon (POC) Particulate Organic Carbon (POC) Marine Sediments Marine Sediments Sediment Core Sediment Core Marine Sediments->Sediment Core POC->Marine Sediments Sinking & Deposition Lipid Extraction Lipid Extraction Sediment Core->Lipid Extraction Fractionation Fractionation Lipid Extraction->Fractionation Derivatization Derivatization Fractionation->Derivatization GC-MS/IRMS Analysis GC-MS/IRMS Analysis Derivatization->GC-MS/IRMS Analysis This compound Concentration & Isotopic Data This compound Concentration & Isotopic Data GC-MS/IRMS Analysis->this compound Concentration & Isotopic Data Paleo-Productivity & Carbon Cycle Reconstruction Paleo-Productivity & Carbon Cycle Reconstruction This compound Concentration & Isotopic Data->Paleo-Productivity & Carbon Cycle Reconstruction

References

Dinosterol preservation potential in marine sediments.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Preservation Potential of Dinosterol in Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Key Biomarker

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol primarily synthesized by dinoflagellates, a diverse group of unicellular protists.[1][2] Its unique chemical structure, characterized by a distinctive side-chain alkylation pattern, makes it a highly specific biomarker for tracing the presence and abundance of dinoflagellate-derived organic matter in both contemporary and ancient marine sediments.[1][2][3] The study of this compound's preservation is crucial for paleoceanography, environmental monitoring, and understanding biogeochemical cycles. Upon burial and subsequent diagenesis, this compound is transformed into its fully saturated counterpart, dinosterane, which serves as a molecular fossil, or 'biomarker,' preserving the carbon skeleton of the original molecule and providing a record of past dinoflagellate populations.[1]

Biosynthesis of this compound

The biosynthesis of this compound begins with the cyclization of squalene to lanosterol, a common precursor in sterol synthesis. From lanosterol, the pathway diverges from that of more common sterols like cholesterol. The formation of this compound's characteristic side chain involves a series of alkylation (methylation) steps. The proposed sequence involves the formation of several intermediates, culminating in the methylation at C-23 to form the final this compound molecule.[2][4]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediate1 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol Lanosterol->Intermediate1 Side-chain alkylation Intermediate2 4α,24-dimethyl-5α-cholestan-3β-ol Intermediate1->Intermediate2 Reduction Intermediate3 4α,24-dimethyl-5α-cholest-22E-en-3β-ol Intermediate2->Intermediate3 Introduction of Δ22-double bond This compound This compound (4α,23,24-trimethyl- 5α-cholest-22E-en-3β-ol) Intermediate3->this compound Methylation at C-23

Caption: Proposed biosynthetic pathway of this compound from lanosterol.

Factors Influencing this compound Preservation

The preservation of this compound in marine sediments is not guaranteed. It is subject to a series of physical, chemical, and biological alterations collectively known as diagenesis.[5][6] The extent of these alterations determines the amount and form of this compound-related compounds that are ultimately preserved in the geological record.

1. Diagenetic Pathways: Early diagenesis, occurring at or near the sediment-water interface, is primarily driven by microbial activity.[5][7] Under these conditions, this compound can be transformed into a variety of products. With increasing burial depth, temperature, and pressure, further chemical transformations occur, leading to the formation of highly stable hydrocarbon biomarkers.[6][7][8]

  • Reduction: The double bond in the side chain and the hydroxyl group can be reduced, leading to the formation of dinostanol . This stanol/stenol ratio is often used as an indicator of early diagenetic alteration.[3]

  • Oxidation: The hydroxyl group can be oxidized to form ketones like dinosterone and dinostanone .[9]

  • Defunctionalization and Rearrangement: With deeper burial, the hydroxyl group is lost, and the molecule undergoes further rearrangement and reduction to form the stable saturated steroidal alkane, dinosterane .[1][8]

G cluster_products This compound This compound (in water column & surface sediment) Products Early Diagenetic Products (Sub-surface Sediments) This compound->Products Microbial Alteration (Reduction / Oxidation) Dinosterane Dinosterane (Deep Sediments / Rock) This compound->Dinosterane Deep Burial Diagenesis (Compaction, Temperature, Clay Catalysis) Dinostanol Dinostanol Products->Dinostanol Reduction Dinosterone Dinosterone / Dinostanone Products->Dinosterone Oxidation Dinostanol->Dinosterane Dinosterone->Dinosterane G Start Sediment Sample (Freeze-dried, Homogenized) Spike Spike with Internal Standards (e.g., non-native sterol, n-alkane) Start->Spike Extract Total Lipid Extraction (e.g., Accelerated Solvent Extraction) Spike->Extract Solvents: DCM/Methanol Saponify Saponification (optional) (Hydrolyze esters with KOH) Extract->Saponify Fractionate Fractionation (Column Chromatography) Saponify->Fractionate Separate lipid classes Derivatize Derivatization (e.g., Silylation with BSTFA/MSTFA) Fractionate->Derivatize Isolate neutral lipid/sterol fraction Analyze GC-MS Analysis Derivatize->Analyze Increases volatility Quantify Data Processing & Quantification Analyze->Quantify

References

The Genetic Architecture of Dinosterol Biosynthesis in Microalgae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoflagellates, a diverse group of marine microalgae, are prolific producers of a unique suite of sterols, with dinosterol being a prominent and biogeochemically significant biomarker.[1] The intricate C4-methyl and complex side-chain alkylation patterns of this compound and its analogs set them apart from the sterols of other eukaryotic lineages, suggesting a unique evolutionary trajectory of their biosynthetic pathways.[2][3] Understanding the genetic underpinnings of this compound production is not only crucial for deciphering the evolution of sterol biosynthesis but also holds potential for biotechnological applications, including the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the current knowledge on the genetic basis of this compound production in microalgae, focusing on the core enzymatic machinery, experimental methodologies for its investigation, and a summary of quantitative data.

The this compound Biosynthetic Pathway: A Unique Amalgamation of Enzymatic Machinery

The biosynthesis of this compound in dinoflagellates follows the general scheme of isoprenoid and sterol production, commencing with acetyl-CoA. However, it diverges at key steps, leading to the characteristic structural features of this compound. Unlike plants and some other algae that primarily utilize the cycloartenol synthase (CAS) pathway for sterol synthesis, dinoflagellates employ a lanosterol synthase (LAS) .[1][4] This fundamental difference aligns the initial cyclization step of the dinoflagellate pathway more closely with that of animals and fungi.

The core enzymes and proposed steps in the this compound biosynthetic pathway are outlined below:

  • Isoprenoid Precursor Synthesis: Like other eukaryotes, dinoflagellates synthesize the basic C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form the C30 precursor, squalene.

  • Squalene Epoxidation and Cyclization: Squalene is first oxidized to (S)-2,3-oxidosqualene by squalene epoxidase. Subsequently, Lanosterol Synthase (LAS) catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol. The presence of genes encoding LAS, and the absence of CAS genes in dinoflagellate genomes, provides strong evidence for this pathway.[1][4]

  • Demethylation at C14: The 14α-methyl group of lanosterol is removed by a sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis across eukaryotes.[4][5]

  • C4-Methylation: A hallmark of this compound is the presence of a methyl group at the C4 position. A novel C4-methyl sterol biosynthetic pathway has been identified, which involves a sterol methyltransferase (SMT) , an ortholog of STRM-1, rather than the sterol methyl oxidases (SMOs) typically involved in C4-demethylation in other eukaryotes.[2][3] This enzyme catalyzes the methylation at the C4 position, producing both 4α- and 4β-methyl sterols.[2]

  • Side-Chain Alkylation: The intricate side chain of this compound, with methyl groups at C23 and C24, is constructed through a series of methylation events catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs) .[6] At least one additional SMT, distinct from the one involved in the initial side-chain methylation (SMT1), is hypothesized to be responsible for the further methylation at the C23 position.[6][7]

  • Other Modifications: The formation of the double bond at C22 is likely catalyzed by a sterol-C22-desaturase , potentially a cytochrome P450-dependent monooxygenase.[6][7]

Visualizing the Pathway

Dinosterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Core this compound Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) C14-Demethyllanosterol C14-Demethyllanosterol Lanosterol->C14-Demethyllanosterol CYP51 4-Methylsterol Intermediate 4-Methylsterol Intermediate C14-Demethyllanosterol->4-Methylsterol Intermediate Sterol C4-Methyltransferase (STRM-1 ortholog) This compound Precursors This compound Precursors 4-Methylsterol Intermediate->this compound Precursors Sterol Methyltransferases (SMTs) This compound This compound This compound Precursors->this compound Sterol-C22-desaturase, etc.

A simplified schematic of the proposed this compound biosynthesis pathway.

Quantitative Data on Sterol Composition

The sterol composition of dinoflagellates is diverse and can vary significantly between species. This compound is often a major component, but its relative abundance, along with that of other sterols, provides a characteristic fingerprint for different species.

Dinoflagellate SpeciesThis compound (% of total sterols)Other Major Sterols (% of total sterols)Reference
Vulcanodinium rugosumPresent4α,24-dimethyl-5α-cholest-22E-en-3β-ol, Cholesterol, 4α,24-dimethyl-5α-cholestan-3β-ol[8]
Scrippsiella sp. CS-295/c~31%Cholesterol (~24%), Dinostanol (~18%)[8]
Breviolum minutumPresent24-demethylthis compound (most abundant)[9]
Gambierdiscus carolinianusPresentData available in referenced table[10]

Note: This table presents a selection of available data. The exact percentages can vary based on culture conditions.

Key Experimental Protocols

Investigating the genetic basis of this compound production requires a combination of molecular, biochemical, and analytical techniques. The following sections outline the general methodologies for key experiments.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the sterol composition of dinoflagellate cells.

Methodology:

  • Lipid Extraction: Total lipids are extracted from lyophilized cell pellets using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to release free sterols from their esterified forms.

  • Nonsaponifiable Lipid Extraction: The nonsaponifiable lipids, including free sterols, are extracted from the saponified mixture using a nonpolar solvent like n-hexane.

  • Derivatization: The hydroxyl group of the sterols is derivatized, commonly by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterols are separated and identified using a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column (e.g., DB-5ms). The mass spectrometer provides fragmentation patterns that allow for the identification of individual sterols by comparison with reference spectra and standards.

Transcriptomic Analysis using RNA-Seq

Objective: To identify and quantify the expression of genes involved in this compound biosynthesis under different experimental conditions.

Methodology:

  • Cell Culture and Treatment: Dinoflagellate cultures are grown under control and experimental conditions (e.g., varying light, temperature, or nutrient levels).

  • RNA Extraction: Total RNA is extracted from the cells at specific time points using a suitable RNA extraction kit or protocol, ensuring high purity and integrity.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • De novo Transcriptome Assembly: For species without a reference genome, a de novo transcriptome is assembled from the high-quality reads using software like Trinity.

    • Gene Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, KEGG) to identify putative gene functions.

    • Differential Gene Expression Analysis: The abundance of each transcript is quantified, and differentially expressed genes between different conditions are identified using statistical methods.

Gene Knockdown using RNA Interference (RNAi)

Objective: To investigate the function of specific genes in the this compound biosynthesis pathway by reducing their expression.

Note: Gene manipulation in dinoflagellates is challenging due to their large and complex genomes. The following is a general approach, and optimization is required for specific species.

Methodology:

  • siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the gene of interest (e.g., SMT) are designed and synthesized.

  • Delivery of siRNA: siRNAs are introduced into dinoflagellate cells. This is a critical and challenging step. Methods that have been explored include:

    • Electroporation: Applying an electrical field to transiently increase cell membrane permeability.

    • Biolistic Transformation (Gene Gun): Bombarding cells with microparticles coated with siRNAs.

    • Lipofection: Using lipid-based reagents to facilitate siRNA entry into cells.

  • Analysis of Gene Knockdown:

    • qRT-PCR: To quantify the reduction in the target mRNA levels.

    • Western Blotting: To assess the reduction in the corresponding protein levels (if an antibody is available).

    • Phenotypic Analysis: To observe the effect of gene knockdown on the sterol profile of the cells using GC-MS.

Visualizing an Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Hypothesized Gene (e.g., SMT) Hypothesized Gene (e.g., SMT) Design siRNA Design siRNA Hypothesized Gene (e.g., SMT)->Design siRNA Synthesize siRNA Synthesize siRNA Design siRNA->Synthesize siRNA Deliver siRNA Deliver siRNA Synthesize siRNA->Deliver siRNA Dinoflagellate Culture Dinoflagellate Culture Dinoflagellate Culture->Deliver siRNA Analyze Knockdown Analyze Knockdown Deliver siRNA->Analyze Knockdown qRT-PCR (mRNA level) qRT-PCR (mRNA level) Analyze Knockdown->qRT-PCR (mRNA level) Western Blot (Protein level) Western Blot (Protein level) Analyze Knockdown->Western Blot (Protein level) GC-MS (Sterol Profile) GC-MS (Sterol Profile) Analyze Knockdown->GC-MS (Sterol Profile) Functional Validation Functional Validation GC-MS (Sterol Profile)->Functional Validation

A generalized workflow for validating the function of a gene in this compound biosynthesis.

Regulation of this compound Production

The biosynthesis of this compound is likely regulated by a complex interplay of genetic and environmental factors. Transcriptomic studies have shown that the expression of genes in the sterol biosynthetic pathway can be influenced by environmental stressors such as changes in light intensity, temperature, and nutrient availability.[1][4] For instance, downregulation of squalene synthase transcript levels has been observed under stress conditions, leading to a blockage in sterol synthesis.[4] However, the specific signaling pathways that mediate these responses and directly control the activity of key enzymes in this compound production are still largely unknown and represent an important area for future research.

Visualizing Potential Regulatory Inputs

Regulatory_Inputs cluster_0 Environmental Signals cluster_1 Cellular Response Light Light Signaling Pathways Signaling Pathways Light->Signaling Pathways Temperature Temperature Temperature->Signaling Pathways Nutrients Nutrients Nutrients->Signaling Pathways Gene Expression Regulation Gene Expression Regulation Signaling Pathways->Gene Expression Regulation This compound Biosynthesis This compound Biosynthesis Gene Expression Regulation->this compound Biosynthesis

A conceptual diagram illustrating the influence of environmental factors on this compound biosynthesis.

Future Directions and Conclusion

The study of the genetic basis of this compound production in microalgae is a rapidly evolving field. While significant progress has been made in identifying key enzymes and outlining the general pathway, several areas warrant further investigation. A complete gene-to-enzyme map of the entire this compound biosynthetic pathway is yet to be established. The development of robust and efficient genetic tools, such as CRISPR-Cas9 based gene editing systems, for a wider range of dinoflagellate species is crucial for the functional characterization of candidate genes.[11][12][13] Elucidating the signaling pathways that regulate this compound biosynthesis in response to environmental cues will provide a more comprehensive understanding of the physiological roles of these unique sterols.

Continued research in this area will not only deepen our fundamental knowledge of algal biology and evolution but also unlock the potential for metabolic engineering of microalgae for the sustainable production of high-value sterols for the pharmaceutical and other industries.

References

Dinosterol in Non-Dinoflagellate Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol long considered a specific biomarker for dinoflagellates, a diverse group of marine and freshwater protists. Its unique structure, particularly the methylation at C4, C23, and C24, has made it a valuable tool in geochemical and paleoecological studies to trace the presence and abundance of dinoflagellates in sediments. However, a growing body of evidence has revealed the presence of this compound and other related 4-methyl sterols in a limited number of non-dinoflagellate organisms, primarily certain species of marine diatoms. This guide provides a comprehensive technical overview of the occurrence of this compound in these non-dinoflagellate organisms, including quantitative data, detailed experimental protocols for its detection, and an examination of its biosynthetic pathway. This information is critical for researchers in marine biology, ecology, and geochemistry to avoid misinterpretation of biomarker data and for professionals in drug development exploring the biodiversity of sterol biosynthesis for potential therapeutic applications.

Occurrence and Quantitative Data

While this compound is overwhelmingly produced by dinoflagellates, its detection in other microorganisms, though rare, is significant. The primary group of non-dinoflagellate organisms in which this compound has been identified is the diatoms (Bacillariophyta).

This compound in Diatoms

The first definitive report of this compound in a non-dinoflagellate organism was in a laboratory culture of the marine diatom Navicula sp. (strain CS-46c)[1]. Subsequent research has identified other diatom species that synthesize "dinoflagellate-like" sterols, including gorgosterol and other 23-methylated sterols, suggesting a more complex distribution of sterol biosynthetic capabilities than previously understood[2][3].

The concentration of this compound in diatoms is notably lower than in dinoflagellates, where it is often a major sterol. In Navicula sp., 4-methyl sterols, including this compound, constituted less than 0.7% of the total sterols[1].

Organism (Phylum)SpeciesThis compound Concentration (% of total sterols)Other Relevant 4-Methyl Sterols DetectedReference
Diatom (Bacillariophyta)Navicula sp. (CS-46c)2.0 - 3.6%4α,24-dimethyl-5α-cholest-22E-en-3β-ol, 4α,24-dimethyl-5α-cholestan-3β-olVolkman et al. (1993)
Diatom (Bacillariophyta)Triceratium dubium (CCMP 147)Not explicitly quantified, but other 23-methylated sterols are significant.(24R)-23-methylergosta-5,22-dienol (37.2%)Giner & Wikfors (2011)[2][3]
Diatom (Bacillariophyta)Delphineis sp. (CCMP 1095)Not explicitly quantified, but gorgosterol is present.GorgosterolGiner & Wikfors (2011)[2][3]
Diatom (Bacillariophyta)Ditylum brightwellii (CCMP 358)Not explicitly quantified, but a complex mixture of sterols including Δ⁰- and Δ⁷-sterols is present.23-methylcholesta-7,22-dienolGiner & Wikfors (2011)[2][3]
This compound in Other Non-Dinoflagellate Organisms

To date, there is no definitive, quantitative evidence of de novo this compound biosynthesis in other major algal groups such as haptophytes and cryptophytes. While some studies have mentioned the possibility, these groups are generally characterized by different sterol profiles[1][2]. Similarly, this compound has not been reported in bacteria or fungi. Some methylotrophic bacteria do produce 4-methyl sterols, but these are structurally distinct from this compound.

Experimental Protocols

The identification and quantification of this compound in biological samples require a multi-step process involving lipid extraction, purification, and analysis by chromatography and mass spectrometry.

Lipid Extraction and Saponification

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from microalgal biomass.

Protocol:

  • Harvest microalgal cells by centrifugation and lyophilize to determine dry weight.

  • To the dried biomass, add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Homogenize the mixture using sonication or a bead beater.

  • Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) to induce phase separation.

  • Centrifuge to separate the layers. The lower chloroform layer contains the total lipids.

  • Collect the chloroform layer and dry it under a stream of nitrogen.

  • To hydrolyze sterol esters and release free sterols, saponify the total lipid extract by refluxing with 6% KOH in methanol for 2 hours.

  • After cooling, extract the non-saponifiable lipids (including sterols) with n-hexane.

Sterol Fraction Purification

The sterol fraction is typically purified from the non-saponifiable lipids using column chromatography.

Protocol:

  • Prepare a silica gel column conditioned with n-hexane.

  • Apply the non-saponifiable lipid extract to the column.

  • Elute with solvents of increasing polarity. A typical elution sequence is:

    • n-hexane (to elute hydrocarbons)

    • n-hexane:diethyl ether (e.g., 9:1, v/v) (to elute sterols)

    • methanol (to elute more polar compounds)

  • Collect the sterol fraction and dry it under nitrogen.

Derivatization

To improve volatility and chromatographic resolution for Gas Chromatography (GC) analysis, sterols are derivatized to their trimethylsilyl (TMS) ethers.

Protocol:

  • To the dried sterol fraction, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • The derivatized sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of this compound.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection at a high temperature (e.g., 280-300°C).

  • Oven Temperature Program: A temperature gradient is used to separate the sterols. A typical program might be:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 150°C at 15°C/min.

    • Ramp to 320°C at 4°C/min, hold for 10-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Identification: this compound-TMS ether is identified by its retention time and its characteristic mass spectrum, with key fragment ions at m/z 500 (M+), 485, 385, and 255.

    • Quantification: Quantification is achieved by comparing the peak area of the this compound-TMS ether to that of an internal standard (e.g., 5α-cholestane) added at the beginning of the extraction process.

cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis biomass Microalgal Biomass extraction Lipid Extraction (Bligh & Dyer) biomass->extraction saponification Saponification (KOH in Methanol) extraction->saponification column_chrom Column Chromatography (Silica Gel) saponification->column_chrom derivatization Derivatization (BSTFA) column_chrom->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for this compound analysis.

Biosynthesis of this compound

The biosynthesis of this compound diverges from the typical sterol pathways found in most eukaryotes, although it shares the initial precursor, lanosterol. The key distinguishing features are the methylation steps at the C4, C23, and C24 positions.

The proposed biosynthetic pathway for this compound starts with the cyclization of squalene to lanosterol, not cycloartenol, which is the common precursor in plants and many algae. The subsequent steps involve a series of enzymatic reactions, including demethylation at C14 and C4, and unique methylation events in the side chain. The methylation at C23 and C24 is of particular interest and is catalyzed by sterol methyltransferases (SMTs).

cluster_pathway This compound Biosynthesis Pathway squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase, Lanosterol synthase intermediate1 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol lanosterol->intermediate1 C14-demethylase intermediate2 4α-methyl-5α-cholesta-8,24-dien-3β-ol intermediate1->intermediate2 C4-demethylase intermediate3 4α,24-dimethyl-5α-cholest-8-en-3β-ol intermediate2->intermediate3 SMT (C24) intermediate4 4α,23,24-trimethyl-5α-cholest-8-en-3β-ol intermediate3->intermediate4 SMT (C23) This compound This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) intermediate4->this compound Δ8-Δ7 isomerase, Δ22-desaturase

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The occurrence of this compound in non-dinoflagellate organisms, although limited to a few diatom species, challenges its use as an unequivocal biomarker for dinoflagellates. Researchers relying on this compound as a proxy for dinoflagellate populations in modern and ancient environments must exercise caution and consider the potential for contributions from diatoms, especially in environments where dinoflagellate abundance is low. The significantly lower concentrations of this compound in diatoms compared to dinoflagellates may help in distinguishing the source in some cases.

For drug development professionals, the existence of unique sterol biosynthetic pathways in microorganisms like diatoms presents an opportunity to explore novel enzymes and metabolic routes. The sterol methyltransferases involved in this compound synthesis, for instance, could be targets for developing new antifungal or antiparasitic agents, or their genes could be harnessed in synthetic biology applications for the production of novel bioactive steroids. Further research into the sterol diversity and biosynthetic pathways of a wider range of microorganisms is warranted to fully exploit their biotechnological potential.

References

Dinosterol and its Diagenetic Product Dinosterane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a C30 sterol, is a distinctive biomarker primarily synthesized by dinoflagellates. Its unique chemical structure, characterized by a methyl group at the C-4 position and an unusual side-chain alkylation, makes it a valuable tool in geochemical and paleoenvironmental studies. Upon sedimentation and subsequent diagenesis, this compound undergoes a series of chemical transformations to form its stable hydrocarbon counterpart, dinosterane. This guide provides a comprehensive overview of the biosynthesis of this compound, its diagenetic fate into dinosterane, quantitative data on their abundance, detailed experimental protocols for their analysis, and a discussion of their limitedly explored biological activities.

Introduction

Sterols are essential lipid molecules in eukaryotes, playing crucial roles in maintaining the structure and function of cell membranes.[1] Dinoflagellates, a diverse group of marine and freshwater protists, are known to produce a unique array of 4α-methyl sterols, with this compound being one of the most prominent.[2] The exceptional specificity of this compound to dinoflagellates has established it as a reliable biomarker for tracing the presence and abundance of these organisms in both contemporary and ancient aquatic environments.[2]

The geological preservation of this compound occurs in the form of dinosterane, its fully saturated hydrocarbon analogue.[2] The transformation from this compound to dinosterane is a complex process of diagenesis, involving microbial activity and geochemical reactions over geological timescales.[3] Consequently, the presence of dinosterane in sedimentary rocks and petroleum provides compelling evidence for the contribution of dinoflagellate biomass to the original organic matter.[4]

This technical guide is designed to serve as a detailed resource for researchers in geochemistry, marine biology, and drug development. It consolidates current knowledge on this compound and dinosterane, presenting quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding and further investigation of these significant biomolecules.

Biosynthesis of this compound

The biosynthesis of this compound in dinoflagellates follows the general isoprenoid pathway, starting from acetyl-CoA, but with distinct enzymatic steps that lead to its unique structure. The pathway diverges from the more common cholesterol synthesis pathway found in many other eukaryotes.

The key steps in the biosynthesis of this compound are outlined below:

  • Squalene Synthesis: Like other sterols, the synthesis begins with the formation of the C30 hydrocarbon squalene from isoprene units.

  • Cyclization to Lanosterol: Squalene undergoes epoxidation and then cyclization to form lanosterol, a C30 sterol with three methyl groups at the C-4 and C-14 positions.[5]

  • C-4 Demethylation and Side-Chain Alkylation: A series of enzymatic reactions, including demethylation at the C-14 position and methylation at the C-4 position, occur. The side chain of the sterol undergoes a series of alkylations, with methyl groups being added at the C-23 and C-24 positions.[6] This unusual alkylation pattern is a hallmark of this compound.[2]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

dinosterol_biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediates Series of Intermediates Lanosterol->Intermediates Demethylation & Methylation This compound This compound Intermediates->this compound Side-chain Alkylation

Figure 1: Proposed biosynthetic pathway of this compound.

Diagenesis: From this compound to Dinosterane

In the sedimentary record, this compound undergoes a series of diagenetic transformations, ultimately leading to the formation of the highly stable dinosterane. This process involves the loss of the hydroxyl group and the saturation of the double bond in the side chain.

The primary stages of diagenesis are:

  • Dehydration: The hydroxyl group at the C-3 position of this compound is removed, forming dinosterene.

  • Isomerization: The double bond in the sterene molecule can migrate to various positions.

  • Hydrogenation: Under reducing conditions in the sediment, the double bonds in the dinosterene molecule are saturated, resulting in the formation of the stable, fully saturated dinosterane.

The diagenetic pathway is depicted in the following diagram:

dinosterol_diagenesis This compound This compound (in Dinoflagellates) Sedimentation Sedimentation This compound->Sedimentation Dinosterol_sediment This compound (in Sediment) Sedimentation->Dinosterol_sediment Dinosterene Dinosterene Dinosterol_sediment->Dinosterene Dehydration Dinosterane Dinosterane (Molecular Fossil) Dinosterene->Dinosterane Hydrogenation

Figure 2: Diagenetic transformation of this compound to dinosterane.

Quantitative Data

The abundance of this compound in dinoflagellates and dinosterane in sediments varies depending on the species, environmental conditions, and geological setting.

Table 1: this compound and Other Sterol Content in Selected Dinoflagellate Species (% of Total Sterols)
SterolBreviolum minutumFugacium kawagutii
Cholesterol10.6-
24-Demethylthis compound27.2-
This compound 12.4 40.4
Gorgosterol17.0-
Other 4α-methyl sterols32.859.6
Total Sterols (μg/mg dry weight) 14.7 11.0

Data sourced from Lin et al. (2020)[1]

Table 2: this compound and Dinosterane Concentrations in Environmental Samples
Sample TypeLocationCompoundConcentrationReference
Dinoflagellate CultureProrocentrum minimumThis compoundup to 1535 ng/L[7]
Dinoflagellate CultureAutotrophic species (avg.)This compoundLower concentrations[8]
Dinoflagellate CultureHeterotrophic species (avg.)This compound4–12 times higher than autotrophs[8][9]
Marine SedimentCariaco Basin (Younger Dryas)This compoundAccumulation up to 900 µg/cm²/kyr[2]
Marine SedimentNorth-western Adriatic SeaThis compoundHigh abundance, variable[5]
Ancient SedimentMesozoic and CenozoicDinosteraneOften in high abundance[4]

Experimental Protocols

Accurate quantification of this compound and dinosterane requires robust extraction, purification, and analytical techniques.

Extraction of this compound from Dinoflagellate Cultures

This protocol is adapted from established methods for lipid extraction from microalgae.

Materials:

  • Lyophilized dinoflagellate biomass

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chloroform

  • Potassium hydroxide (KOH) solution (5% in MeOH)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Cell Lysis and Extraction:

    • To 1 g of lyophilized biomass, add 20 mL of a DCM:MeOH (2:1, v/v) solvent mixture.

    • Sonicate the mixture for 15 minutes in an ice bath.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more on the pellet.

    • Combine the supernatants.

  • Saponification:

    • Add 10 mL of 5% methanolic KOH to the combined extract.

    • Reflux the mixture at 80°C for 2 hours to hydrolyze sterol esters.

  • Liquid-Liquid Extraction:

    • After cooling, add 20 mL of saturated NaCl solution.

    • Extract the non-saponifiable lipids (including free sterols) three times with 20 mL of hexane.

    • Combine the hexane fractions.

  • Drying and Concentration:

    • Wash the combined hexane extract with distilled water until the pH is neutral.

    • Dry the extract over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness using a rotary evaporator.

    • The resulting residue contains the total sterol fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization:

  • To the dried sterol extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in hexane for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 3 min.

    • Ramp 3: 20°C/min to 320°C, hold for 12 min.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Quantification: Use of an internal standard (e.g., 5α-cholestane) and monitoring of characteristic ions for this compound-TMS ether (e.g., m/z 470, 371, 257).

The following diagram outlines the general workflow for the analysis of this compound.

analysis_workflow Start Dinoflagellate Culture or Sediment Sample Extraction Lipid Extraction Start->Extraction Saponification Saponification Extraction->Saponification Purification Column Chromatography (Optional) Saponification->Purification Derivatization Derivatization (TMS ethers) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 3: General workflow for the extraction and analysis of this compound.

Biological Activity and Drug Development Potential

While the primary application of this compound has been in the field of geochemistry, there is growing interest in the biological activities of novel sterols for potential therapeutic applications. However, specific studies on the pharmacological properties of this compound are currently very limited.

General biological activities attributed to other phytosterols, such as anti-inflammatory, anticancer, and neuroprotective effects, have been extensively reviewed.[4][11][12][13] For instance, β-sitosterol, a common plant sterol, has demonstrated pro-apoptotic effects in cancer cell lines and neuroprotective properties in animal models.[4][14][15]

Given the unique structure of this compound, particularly the 4α-methyl group and the side-chain alkylation, it is plausible that it may exhibit distinct biological activities. However, dedicated research, including cytotoxicity assays, enzyme inhibition studies, and receptor binding assays, is required to elucidate any potential therapeutic value.[16][17] Currently, there is a significant knowledge gap in this area, presenting an opportunity for future research in drug discovery from marine natural products.

Signaling and Regulatory Roles

Sterols are known to be involved in cellular signaling, either directly or as precursors to signaling molecules like steroid hormones.[1][18] They can also modulate the activity of membrane-bound receptors and influence gene expression.[1][19] For example, cholesterol and its derivatives are key regulators of the SREBP (sterol regulatory element-binding protein) pathway, which controls lipid homeostasis.[18]

In the context of dinoflagellates, sterols are essential for membrane integrity and may play a role in the symbiotic relationship with other organisms, such as corals.[1] However, specific signaling pathways in which this compound acts as a primary signaling molecule have not yet been elucidated. Further research is needed to determine if this compound or its metabolites have specific regulatory functions in dinoflagellate physiology or in their interactions with other organisms.

Conclusion

This compound and its diagenetic product dinosterane are powerful biomarkers that provide valuable insights into the contribution of dinoflagellates to aquatic ecosystems and the geological record. This guide has provided a comprehensive overview of their biosynthesis, diagenesis, and analytical methodologies. While their application in geochemical research is well-established, their potential in the realm of drug development and cell signaling remains largely unexplored. The detailed protocols and quantitative data presented here aim to facilitate further research into these fascinating molecules, potentially unlocking new applications beyond their current use as biomarkers. The lack of extensive research into the bioactivity of this compound highlights a promising frontier for the discovery of novel marine-derived therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Dinosterol Extraction from Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of dinosterol, a key biomarker for dinoflagellates, from sediment cores. The methodologies outlined are compiled from established research practices and are intended to serve as a comprehensive guide for paleoenvironmental reconstructions, ecological studies, and natural product discovery.

Introduction

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol that is uniquely synthesized by many species of dinoflagellates, a major group of marine and freshwater phytoplankton.[1] Due to its high source specificity and resistance to degradation in comparison to other organic matter constituents, this compound is a widely used biomarker in marine and lacustrine sediments to trace the historical abundance of dinoflagellates.[2][3] Its concentration in sediment layers can provide valuable insights into past productivity, harmful algal blooms, and broader paleoenvironmental and paleoclimatic conditions. This protocol details the necessary steps for the reliable extraction and analysis of this compound from sediment samples.

Experimental Protocols

The overall workflow for this compound extraction involves sample preparation, lipid extraction, fractionation and purification, derivatization, and finally, instrumental analysis.

Sample Preparation

Proper handling and preparation of sediment cores are crucial to prevent contamination and ensure accurate results.

  • Core Sampling: Upon retrieval, sediment cores should be sectioned at the desired depth intervals (e.g., every 1-2 cm) using clean stainless steel tools. For high-resolution studies, sampling intervals as fine as 1 mm can be employed.[4]

  • Storage: Samples should be immediately frozen at -20°C or lower to halt biological activity and preserve the integrity of the organic compounds.

  • Freeze-Drying (Lyophilization): Prior to extraction, the frozen sediment samples are freeze-dried to remove water, which can interfere with the extraction efficiency of non-polar solvents. This results in a dry, powdered sample that is easily homogenized.

  • Homogenization: The freeze-dried sediment is thoroughly ground into a fine powder using a clean mortar and pestle to ensure a uniform sample for extraction.

Lipid Extraction

The total lipid extract (TLE) containing this compound is obtained from the prepared sediment samples using solvent extraction methods. Accelerated Solvent Extraction (ASE) is a highly efficient and automated method, though traditional Soxhlet or sonication methods can also be employed.

Method 2.2.1: Accelerated Solvent Extraction (ASE)

ASE utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[5][6]

  • Internal Standard Spiking: Before extraction, a known amount of an internal standard (e.g., 5α-cholestane or a non-naturally occurring sterol) is added to the accurately weighed, freeze-dried sediment sample. This allows for the quantification of this compound and correction for any sample loss during processing.

  • Cell Preparation: An ASE cell (e.g., 11 mL) is packed with the sediment sample.

  • Extraction Parameters: The extraction is typically performed using a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).[5][7]

    • Temperature: 100-150°C[5][7]

    • Pressure: 1500 psi[7]

    • Static Cycles: 2-3 cycles of 5-10 minutes each.

  • Extract Collection: The resulting total lipid extract is collected in a vial.

  • Solvent Evaporation: The solvent is evaporated from the extract under a gentle stream of nitrogen gas using a Turbovap system or a rotary evaporator to yield the total lipid extract (TLE).[7]

Method 2.2.2: Soxhlet Extraction

Soxhlet extraction is a classic and thorough method for lipid extraction.

  • Thimble Preparation: An accurately weighed amount of freeze-dried sediment, spiked with an internal standard, is placed in a pre-cleaned cellulose extraction thimble.

  • Extraction: The thimble is placed in a Soxhlet extractor with a round-bottom flask containing the extraction solvent (e.g., DCM:MeOH, 3:1 v/v).[8] The sample is extracted for 24-72 hours.

  • Solvent Evaporation: The solvent is removed as described for the ASE method.

Fractionation and Purification

The TLE is a complex mixture of various lipid classes. This compound needs to be isolated from this mixture through chromatographic techniques.

Method 2.3.1: Solid Phase Extraction (SPE) / Column Chromatography

This step separates the TLE into different fractions based on polarity.

  • Column Preparation: A glass column is packed with activated silica gel or alumina as the stationary phase.[8]

  • Sample Loading: The TLE is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column.

  • Elution: Different lipid fractions are eluted by passing solvents of increasing polarity through the column.

    • Non-polar fraction (hydrocarbons): Eluted with a non-polar solvent like hexane.

    • Keto fraction: Eluted with a solvent of intermediate polarity (e.g., hexane:DCM).

    • Sterol/Alcohol fraction: Eluted with a more polar solvent mixture, such as DCM:MeOH.[8]

  • Fraction Collection: Each fraction is collected separately, and the solvent is evaporated. The sterol/alcohol fraction, which contains this compound, is retained for further purification or analysis.

Method 2.3.2: High-Performance Liquid Chromatography (HPLC) Purification

For high-purity this compound, especially for isotopic analysis, further purification by HPLC is often necessary. A two-step HPLC procedure involving both normal-phase (NP) and reversed-phase (RP) chromatography can be employed to separate this compound from co-eluting compounds like other 4-methyl sterols.[9][10]

  • Normal-Phase HPLC (NP-HPLC): The sterol fraction is injected onto an NP-HPLC system to separate compounds based on their polarity.

  • Reversed-Phase HPLC (RP-HPLC): The fraction containing this compound from the NP-HPLC is then further purified on an RP-HPLC system, which separates compounds based on their hydrophobicity.[9][10] This step is particularly effective at separating this compound from structurally similar sterols.[10]

  • Fraction Collection and Recovery: The fractions containing this compound are collected, and the solvent is evaporated. The recovery of this compound through this two-step process is typically around 60%, while a single RP-HPLC step can yield an average recovery of 80%.[10]

Derivatization

To improve the volatility and chromatographic behavior of sterols for gas chromatography (GC) analysis, they are converted to their trimethylsilyl (TMS) ethers or acetylated derivatives.

  • Silylation: The dried sterol fraction is dissolved in a small volume of a suitable solvent (e.g., pyridine or toluene) and a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.[8] The mixture is heated (e.g., at 60°C for 1 hour) to complete the reaction.

  • Acetylation: Alternatively, the sterol fraction can be dissolved in pyridine, and acetic anhydride is added. The mixture is heated to form the acetylated derivatives.[7]

Instrumental Analysis: GC-MS and GC-FID

The derivatized sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification.

  • GC-MS for Identification:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • The GC column (e.g., a non-polar DB-5ms or equivalent) separates the different sterols based on their boiling points and interactions with the stationary phase.[9]

    • The mass spectrometer detects the eluted compounds, and the resulting mass spectra are used to identify this compound based on its characteristic fragmentation pattern and retention time compared to an authentic standard.[7]

  • GC-FID for Quantification:

    • Another aliquot of the derivatized sample is injected into the GC-FID system.

    • The FID provides a response that is proportional to the amount of the compound being eluted.

    • The concentration of this compound is calculated by comparing its peak area to that of the internal standard added at the beginning of the procedure.[7][8]

Data Presentation

Quantitative data from this compound analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Typical this compound Concentrations in Sediments

Sediment TypeLocationThis compound Concentration (µg/g dry weight sediment)Reference
Estuarine Surface SedimentsChesapeake Bay0.1 - 187[7]
Suspended ParticlesChesapeake Bay0.2 - 2.0[7]

Table 2: Recovery Rates for this compound Purification Methods

Purification MethodAverage Recovery (%)NotesReference
Reversed-Phase HPLC (RP-HPLC)80Single-step purification of the sterol/alcohol fraction.[9][10]
Two-Step NP-HPLC and RP-HPLC60Recommended for samples with high concentrations of co-eluting sterols.[10]

Visualization

Experimental Workflow Diagram

Dinosterol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Fractionation & Purification cluster_analysis Analysis & Quantification Core_Sampling Sediment Core Sampling Freeze_Drying Freeze-Drying Core_Sampling->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Accelerated Solvent Extraction (ASE) DCM:MeOH (9:1) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Total Lipid Extract (TLE) SPE Solid Phase Extraction (SPE) Silica Gel Evaporation->SPE HPLC HPLC Purification (Optional) NP-HPLC -> RP-HPLC SPE->HPLC Sterol/Alcohol Fraction Derivatization Derivatization (Silylation/Acetylation) HPLC->Derivatization Purified this compound GC_MS GC-MS Identification Derivatization->GC_MS GC_FID GC-FID Quantification Derivatization->GC_FID

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Dinosterol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22-en-3β-ol) is a C30 sterol that serves as a significant biomarker for the presence of dinoflagellates in environmental and geological samples.[1] Its unique structure, featuring methyl groups at positions C-4, C-23, and C-24, makes it a reliable indicator for studying algal blooms, marine productivity, and paleoenvironmental conditions. In the context of drug development, the analysis of specific sterols can be crucial for understanding metabolic pathways and identifying potential therapeutic targets. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity. This document provides detailed protocols and application notes for the analysis of this compound using GC-MS.

Experimental Protocols

A successful GC-MS analysis of this compound involves a multi-step process encompassing sample preparation, derivatization, and instrumental analysis. The following protocols are compiled from established methodologies.[2][3]

Sample Preparation: Extraction and Fractionation

This protocol is suitable for the extraction of lipids, including this compound, from sediment or biological matrices.

Materials:

  • Freeze-dried sediment or biological sample

  • Internal standards (e.g., 2-nonadecanone, cholesterol)[2]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Alumina (Al2O3), pre-combusted

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

  • Rotary evaporator or nitrogen evaporator (e.g., Turbovap)

  • Glass chromatography column

Procedure:

  • Internal Standard Spiking: To the freeze-dried sample, add a known amount of internal standards to enable quantification and monitor recovery.

  • Extraction:

    • Automated (ASE): Place the sample in an extraction cell. Perform extraction using a mixture of DCM:MeOH (9:1, v/v) at a temperature of 150°C and a pressure of 1500 psi.[2] Repeat the extraction cycle three times.

    • Manual (Soxhlet): Place the sample in a thimble and extract with DCM:MeOH (9:1, v/v) for 24-48 hours.

  • Solvent Removal: Combine the extracts and reduce the solvent volume under a stream of nitrogen or using a rotary evaporator.

  • Fractionation:

    • Prepare a chromatography column with activated alumina.

    • Apply the concentrated extract to the top of the column.

    • Elute the following fractions:

      • Fraction 1 (Hydrocarbons): Elute with Hexane:DCM (9:1, v/v).

      • Fraction 2 (Aromatics and Ketones): Elute with Hexane:DCM (1:1, v/v).

      • Fraction 3 (Alcohols, including this compound): Elute with DCM:MeOH (1:1, v/v).[2]

      • Fraction 4 (Polar Lipids): Elute with 100% MeOH.

  • Fraction Collection: Collect the alcohol fraction (F3) for further processing. If elemental sulfur is present in Fractions 1 and 2, it can be removed using activated copper powder.

Derivatization: Silylation

To increase the volatility and thermal stability of this compound for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.

Materials:

  • Dried alcohol fraction (F3) from the previous step

  • Pyridine, dry

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][2]

  • Heating block or oven

Procedure:

  • Dry the alcohol fraction completely under a gentle stream of nitrogen.

  • Add 10 µL of dry pyridine to the dried extract.[2]

  • Add 20 µL of BSTFA.[3]

  • Seal the vial tightly and heat at 60°C for 30 minutes to 1 hour to ensure complete derivatization.[2][3]

  • Cool the sample to room temperature before GC-MS injection.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 6890N) coupled to a Mass Selective Detector (e.g., Agilent 5975).[2]

  • Capillary column: HP-5ms (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[2]

GC Conditions:

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 300°C.[4]

  • Carrier Gas: Helium at a constant flow of 1 ml/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 7 minutes.

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 6°C/min to 320°C.

    • Hold at 320°C for 28 minutes.[2][4]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • Source Temperature: 250°C.[2]

  • Mass Range: 50-700 amu for full scan mode.[2]

  • Acquisition Mode:

    • Full Scan: For initial identification of this compound and other compounds.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification. Monitor characteristic ions of TMS-derivatized this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValueReference
GC ColumnHP-5ms (30 m x 0.32 mm, 0.25 µm)[2]
Injector ModeSplitless[2][4]
Injector Temperature300°C[4]
Carrier GasHelium[2]
Flow Rate1 ml/min[2]
Oven Program70°C (7 min) -> 150°C (15°C/min) -> 320°C (6°C/min, hold 28 min)[2][4]
MS IonizationElectron Impact (EI) at 70 eV[2]
MS Source Temperature250°C[2]
Mass Range (Full Scan)50-700 amu[2]

Table 2: Mass Spectral Data for TMS-Derivatized this compound

Ion DescriptionMass-to-Charge Ratio (m/z)Relative AbundanceReference
Molecular Ion (M+)500Low[1]
Fragment Ion429Characteristic[1]
Fragment Ion388Characteristic[1]
Fragment Ion359Characteristic[1]
Fragment Ion339Characteristic[1]
Fragment Ion271Characteristic[1]
Base Peak69High[1]

Table 3: Quantification Parameters

ParameterDescriptionReference
Quantification ModeSelected Ion Monitoring (SIM)[3]
Monitored Ionsm/z 411 (for this compound), other specific ions for standards[2][4]
Internal StandardsCholesterol, 5α-cholestane, n-C37 alkane[2][4]
CalibrationExternal calibration curves with purified this compound standards[3]
Concentration Range1-100 ng/µL for this compound standards[3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from sample collection to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Sediment/Biomass) FreezeDry Freeze Drying Sample->FreezeDry Spike Spike with Internal Standards FreezeDry->Spike Extract Solvent Extraction (ASE) Spike->Extract Concentrate Solvent Evaporation Extract->Concentrate Fractionate Column Chromatography Concentrate->Fractionate Alcohol_Fraction Collect Alcohol Fraction (F3) Fractionate->Alcohol_Fraction Dry_Fraction Dry Alcohol Fraction Alcohol_Fraction->Dry_Fraction Add_Reagents Add Pyridine & BSTFA Dry_Fraction->Add_Reagents Heat Heat at 60°C Add_Reagents->Heat Inject Inject Sample into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition (Full Scan / SIM) Detect->Data Identify Peak Identification Data->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dinosterol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a biomarker primarily produced by dinoflagellates, is of significant interest in paleoenvironmental and geochemical research.[1] Its purification from complex biological or sedimentary matrices is crucial for accurate downstream analyses, such as hydrogen isotope analysis via gas chromatography–isotope ratio mass spectrometry (GC–IRMS).[2] This application note details robust protocols for the purification of this compound using high-performance liquid chromatography (HPLC), including reversed-phase (RP-HPLC), normal-phase (NP-HPLC), and a sequential two-step HPLC approach. These methods are designed for researchers, scientists, and drug development professionals requiring high-purity this compound.

Introduction

This compound is a unique 4-methyl sterol found predominantly in dinoflagellates.[3][4] Its presence and isotopic composition in sediments can provide valuable insights into past aquatic environments. However, the structural similarity of this compound to other sterols, particularly 4α-methyl sterols, presents a significant analytical challenge, often leading to co-elution during gas chromatography (GC) analysis.[2] HPLC is a powerful technique for resolving these complex mixtures, enabling the isolation of high-purity this compound for subsequent sensitive analyses.[2] This document provides detailed methodologies for the purification of this compound, summarizing key quantitative data and visualizing the experimental workflows.

Experimental Protocols

Sample Preparation: Extraction of Total Lipids

Prior to HPLC purification, total lipids must be extracted from the sample matrix (e.g., sediment, particulate organic matter, or dinoflagellate cultures).

Materials:

  • Freeze-dried sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

  • Internal standards (e.g., n-C37 alkane, 2-nonadecanone, cholesterol)[5]

  • Saponification solution (e.g., 6% KOH in MeOH)

  • Hexane

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Add internal standards to the freeze-dried sample.[5]

  • Extract the total lipids using an Accelerated Solvent Extractor with a mixture of DCM:MeOH (9:1 v/v).

  • Saponify the total lipid extract by refluxing with 6% KOH in MeOH to hydrolyze esters.

  • Extract the neutral lipids (including sterols) from the saponified mixture using hexane.

  • Wash the hexane phase with deionized water to remove residual base.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Fractionate the neutral lipid extract using silica gel column chromatography to isolate the sterol/alcohol fraction.

  • Dry the sterol/alcohol fraction under a stream of nitrogen gas.

  • Re-dissolve the dried fraction in an appropriate solvent for HPLC injection (e.g., methanol or hexane/isopropanol).

HPLC Purification Methodologies

Two primary HPLC modes are effective for this compound purification: reversed-phase and normal-phase. A two-step combination can be employed for samples with complex matrices.[2]

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is particularly effective for separating this compound from structurally similar 4α-methyl sterols.[2]

Instrumentation:

  • Agilent 1100 series HPLC or equivalent[6]

  • Quaternary pump

  • Autosampler

  • Column oven

  • Fraction collector

  • Detector (e.g., UV-Vis or Mass Spectrometer)

Chromatographic Conditions:

Parameter Value
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) with guard column[6]
Mobile Phase Isocratic: 95% Methanol / 5% Water
Flow Rate 1.5 mL/min[6]
Column Temperature 30°C[6]
Detection UV at 205-210 nm or MS

| Injection Volume | 10-100 µL |

Protocol:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the dissolved sterol/alcohol fraction.

  • Collect fractions around the expected retention time of this compound. To ensure quantitative recovery and avoid isotopic fractionation, collect several small fractions (e.g., 30-second intervals) across the entire elution peak.[5]

  • Combine the fractions containing pure this compound based on post-run analysis.

Method 2: Normal-Phase HPLC (NP-HPLC)

NP-HPLC is recommended for samples that do not contain co-eluting 4α-methyl sterols, as it can offer higher recovery.[2]

Chromatographic Conditions:

Parameter Value
Column Silica column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic: Hexane:Isopropanol (e.g., 99:1 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205-210 nm or MS

| Injection Volume | 10-100 µL |

Protocol:

  • Equilibrate the column with the mobile phase.

  • Inject the sample.

  • Collect fractions corresponding to the this compound peak.

Method 3: Two-Step NP-HPLC and RP-HPLC Purification

For highly complex samples where neither method alone provides baseline resolution, a sequential purification is recommended.[2]

Protocol:

  • Perform an initial purification of the sterol/alcohol fraction using the NP-HPLC method described above.

  • Collect the fraction containing this compound.

  • Dry the collected fraction under nitrogen.

  • Re-dissolve the residue in an appropriate solvent for reversed-phase chromatography.

  • Perform a second purification step using the RP-HPLC method described above.[2]

Post-Purification Analysis

Purity Assessment and Quantification:

  • After HPLC purification, analyze the collected fractions using Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and calculate recovery.[2]

  • Prior to GC analysis, the purified this compound fractions are typically acetylated using a mixture of pyridine and acetic anhydride.[6]

  • A known amount of an internal standard (e.g., 5α-cholestane) is added for quantification.[2]

GC Conditions:

Parameter Value
Instrument Agilent 6890N GC-FID or equivalent[2]
Column Agilent DB-5ms (60 m x 0.32 mm x 0.25 µm)[2] or VF-17ms for complex samples[6]
Carrier Gas Helium
Temperature Program Optimized for sterol separation (e.g., initial temp 80°C, ramp to 300°C)
Injector Temperature 280°C

| Detector Temperature | 300°C |

Data Presentation

The efficiency of each purification method can be evaluated based on the recovery of this compound.

Table 1: this compound Recovery Rates for Different HPLC Purification Methods. [6]

Purification Method Average Yield (%) Notes
NP-HPLC 90% Recommended for samples without co-eluting 4α-methyl sterols.[2]
RP-HPLC 80% Effective for resolving this compound from structurally similar sterols.[2]

| Two-Step (NP-HPLC followed by RP-HPLC) | 60% | Recommended for highly complex samples to achieve baseline resolution.[2] |

Data derived from purification of sterol/alcohol fractions from sediment samples containing 1-16 µg of this compound.[6]

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Lipid Extraction cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Sample Sediment/Culture Sample Extraction Accelerated Solvent Extraction (DCM:MeOH) Sample->Extraction Saponification Saponification (KOH in MeOH) Extraction->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Fractionation Silica Gel Chromatography LLE->Fractionation SterolFraction Sterol/Alcohol Fraction Fractionation->SterolFraction HPLC HPLC Injection SterolFraction->HPLC RP_HPLC Method 1: RP-HPLC (C18 Column) HPLC->RP_HPLC For complex mixtures NP_HPLC Method 2: NP-HPLC (Silica Column) HPLC->NP_HPLC For simpler mixtures Two_Step Method 3: Two-Step (NP-HPLC -> RP-HPLC) HPLC->Two_Step For very complex mixtures Collection Fraction Collection RP_HPLC->Collection NP_HPLC->Collection Two_Step->Collection Acetylation Acetylation Collection->Acetylation GC_Analysis GC-FID & GC-MS Analysis Acetylation->GC_Analysis Purity & Recovery Check FinalProduct Pure this compound Acetate GC_Analysis->FinalProduct

Caption: Experimental workflow for the purification and analysis of this compound.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the high-purity isolation of this compound from complex matrices. The choice between RP-HPLC, NP-HPLC, or a two-step approach should be guided by the complexity of the sample and the required purity for downstream applications. Proper post-purification analysis by GC-FID and GC-MS is essential to confirm purity and quantify recovery. These protocols will enable researchers to obtain high-quality this compound for sensitive and accurate scientific investigation.

References

Application of Dinosterol in Paleoceanographic Reconstructions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol that serves as a significant biomarker in paleoceanographic studies. Primarily synthesized by dinoflagellates, a major group of phytoplankton, its presence and abundance in marine and lacustrine sediments provide valuable insights into past environmental conditions.[1][2][3] This document outlines the application of this compound in reconstructing key paleoceanographic parameters, details the experimental protocols for its analysis, and provides quantitative data to aid in the interpretation of results. While this compound is a robust biomarker for dinoflagellates, it is important to note that some diatom species have also been found to produce it, which should be considered during data interpretation.[2][4]

Applications in Paleoceanographic Reconstructions

The analysis of this compound in sedimentary archives allows for the reconstruction of several critical environmental variables:

  • Dinoflagellate Productivity and Community Structure: The concentration of this compound in sediments is a direct proxy for the abundance of dinoflagellates in the overlying water column at the time of deposition.[4] By comparing this compound concentrations with biomarkers for other phytoplankton groups, such as brassicasterol for diatoms, researchers can reconstruct past changes in phytoplankton community structure.[5] Heterotrophic dinoflagellates can be significant contributors to the this compound pool in some sediments, with concentrations 4-12 times higher than in autotrophic species.[1][2][3]

  • Sea Surface Salinity (SSS): The hydrogen isotopic composition (δD) of this compound is influenced by the δD of the water in which the dinoflagellates grew, which is, in turn, related to salinity.[6][7] Studies have demonstrated a negative correlation between this compound δD and salinity, allowing for qualitative to semi-quantitative reconstructions of past salinity changes.[6]

  • Sea Ice Presence: In polar regions, the ratio of the sea ice biomarker IP25 (a highly branched isoprenoid) to this compound is used to create the PDIP25 index. This index serves as an indicator of past sea ice conditions, distinguishing between ice-free, seasonal, and permanent sea ice cover.[8]

  • Paleohydrology and Lake Environments: In lacustrine settings, the δD of this compound is a valuable proxy for reconstructing past hydrological changes, as it reflects the isotopic composition of the lake water.[2][7] However, factors such as lake eutrophication can influence the δD values and need to be considered in the interpretation.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the application of this compound in paleoceanographic reconstructions.

Table 1: this compound as a Biomarker for Phytoplankton Community Structure

LocationCoreBiomarker RatioInterpretationReference
Okinawa TroughODP Core 1202BBrassicasterol/DinosterolShift from dinoflagellate-dominated to diatom-dominated community since 1500 CE.[5]
Antarctic Continental MarginMarine SedimentsIPSO25/Dinosterol (PIPSO25)Semi-quantitative reconstruction of sea-ice cover.[9][10]

Table 2: Hydrogen Isotopic Composition (δD) of this compound as a Salinity Proxy

LocationSample TypeSalinity Range (PSU)Observed RelationshipReference
Chesapeake BaySuspended Particles & Surface Sediments10–29D/H fractionation decreases by 0.99 ± 0.23‰ per unit increase in salinity.[6]
Stratified Tropical Lakes (Cameroon)Particulate Organic Matter & SedimentsFreshwaterSedimentary this compound was D-enriched from ca. 19 to 54‰ compared with POM this compound, correlated with redox potential.[7]

Experimental Protocols

Sample Preparation and Lipid Extraction

A standardized protocol for the extraction of sterols from marine sediments is crucial for reliable quantification.

Protocol 1: Total Lipid Extraction (TLE)

  • Freeze-Drying: Freeze-dry sediment samples to remove all water content.

  • Homogenization: Homogenize the dried sediment using a mortar and pestle.

  • Internal Standard: Spike the sample with a known amount of an internal standard (e.g., 5α-cholestane) for quantification.[11]

  • Solvent Extraction: Extract the total lipids using a DIONEX Accelerated Solvent Extractor (ASE) with dichloromethane (DCM):methanol (9:1 v/v) at 100°C and 1000 psi.

  • Saponification: Saponify the TLE with 6% KOH in methanol to break down esters and release bound lipids.

  • Neutral Lipid Fractionation: Extract the neutral lipid fraction containing sterols from the saponified TLE using hexane.

  • Drying and Storage: Dry the neutral lipid fraction under a stream of N2 and store at -20°C until further analysis.

This compound Purification

For accurate isotopic analysis, this compound must be purified from other co-eluting compounds.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

  • Column: Use a reversed-phase (RP-HPLC) or normal-phase (NP-HPLC) column. NP-HPLC is recommended for samples without co-eluting 4α-methyl sterols.[12]

  • Mobile Phase: The choice of mobile phase depends on the column type (e.g., isopropanol/hexane for NP-HPLC).

  • Fraction Collection: Collect fractions corresponding to the elution time of this compound, which should be predetermined using a standard.

  • Purity Check: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the this compound.[6]

  • Recombination and Recovery Calculation: Combine the pure this compound fractions and calculate the recovery rate. An average yield of 80% has been reported for RP-HPLC purification.[12]

Quantification and Isotopic Analysis

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization: Derivatize the purified this compound fraction to its trimethylsilyl (TMS) ether by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine at 70°C for 30 minutes.[12]

  • GC Column: Use a capillary column suitable for sterol analysis (e.g., Agilent DB-5ms, 60 m x 0.32 mm x 0.25 µm).[12]

  • GC Oven Program: A typical temperature program starts at 80°C, ramps to 200°C at 20°C/min, then to 320°C at 4°C/min, and holds for 30 minutes.[6]

  • MS Detection: Operate the mass spectrometer in full scan mode (m/z 50-700) for compound identification and in selected ion monitoring (SIM) mode for quantification.[12]

  • Quantification: Quantify this compound by comparing its peak area to that of the internal standard.

Protocol 4: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-irMS) for δD Analysis

  • Acetylation: Acetylate the purified this compound with acetic anhydride of a known hydrogen isotopic composition.[6]

  • GC-irMS System: Use a GC coupled to an isotope ratio mass spectrometer.

  • Correction: Correct the measured δD values for the addition of the acetyl group.[6]

  • Replication: Analyze samples in triplicate to ensure precision. A pooled standard deviation of 2.6‰ has been reported for this compound δD measurements.[6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis cluster_data Data Interpretation Sediment_Sample Sediment_Sample Freeze_Drying Freeze_Drying Sediment_Sample->Freeze_Drying Add Internal Standard Homogenization Homogenization Freeze_Drying->Homogenization Add Internal Standard Spiking Spiking Homogenization->Spiking Add Internal Standard Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction Saponification Saponification Solvent_Extraction->Saponification Neutral_Lipid_Extraction Neutral_Lipid_Extraction Saponification->Neutral_Lipid_Extraction HPLC_Purification HPLC_Purification Neutral_Lipid_Extraction->HPLC_Purification Purity_Check_GCMS Purity_Check_GCMS HPLC_Purification->Purity_Check_GCMS Verify Purity Quantification_GCMS Quantification (GC-MS) Purity_Check_GCMS->Quantification_GCMS Isotopic_Analysis_GCIRMS Isotopic Analysis (GC-irMS) Purity_Check_GCMS->Isotopic_Analysis_GCIRMS Paleo_Reconstruction Paleoceanographic Reconstruction Quantification_GCMS->Paleo_Reconstruction Isotopic_Analysis_GCIRMS->Paleo_Reconstruction

Caption: Experimental workflow for this compound analysis in paleoceanography.

Logical_Relationship cluster_source Source Organism cluster_biomarker Biomarker cluster_proxies Paleoceanographic Proxies cluster_reconstructions Reconstructions Dinoflagellates Dinoflagellates This compound This compound Dinoflagellates->this compound produces Concentration This compound Concentration This compound->Concentration deltaD This compound δD This compound->deltaD Ratio Ratio to other Biomarkers (e.g., IP25, Brassicasterol) This compound->Ratio Productivity Dinoflagellate Productivity Concentration->Productivity Salinity Sea Surface Salinity deltaD->Salinity Sea_Ice Sea Ice Cover Ratio->Sea_Ice Community_Structure Phytoplankton Community Ratio->Community_Structure

Caption: Logical relationships in this compound-based paleoceanographic reconstructions.

References

Application Notes and Protocols for Tracing Dinoflagellate Productivity Using Dinosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a key biomarker, for the quantitative assessment of dinoflagellate productivity in various environmental and research settings. Dinoflagellates are a significant source of bioactive compounds, making the study of their productivity crucial for drug discovery and development.

This compound is a C30 sterol primarily synthesized by dinoflagellates, making it a highly specific indicator of their presence and abundance in marine and lacustrine environments.[1][2] While some diatom species have been found to produce this compound, it is generally in much lower quantities.[3] Notably, heterotrophic dinoflagellates can contain 4 to 12 times more this compound than their autotrophic counterparts, a critical consideration for interpreting productivity data.[2][4][5]

The analysis of this compound from environmental samples, such as sediments and suspended particulate matter, allows for the reconstruction of past dinoflagellate population dynamics and their contribution to primary productivity. This information is invaluable for paleoceanographic studies, monitoring harmful algal blooms, and identifying novel sources of marine natural products.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound as a biomarker for dinoflagellate productivity.

Table 1: this compound Concentration in Dinoflagellates

Dinoflagellate TypeRelative this compound ConcentrationReference
Heterotrophic4–12 times higher than autotrophic species[2][4][5]
AutotrophicBaseline concentration[4]

Table 2: Brassicasterol to this compound Ratio for Phytoplankton Community Analysis

RatioInterpretationSignificanceReference
High B/(B+D)Dominance of diatomsIndicates conditions favorable for diatoms[6][7]
Low B/(B+D)Dominance of dinoflagellatesIndicates conditions favorable for dinoflagellates[6][7]

Note: B = Brassicasterol, D = this compound. Brassicasterol is a major sterol produced by diatoms.[6][8]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from environmental samples.

Sample Collection and Preparation
  • Sediment Samples: Collect the top 0-2 cm of surface sediment using a grab sampler or corer.[1] Immediately freeze samples at -20°C to halt biological activity.[1][9] Prior to extraction, freeze-dry the sediment samples.[1][9]

  • Suspended Particles: Filter water samples through a pre-combusted glass fiber filter (e.g., 0.7 µm nominal pore size).[1] Freeze the filter at -20°C until extraction.[1]

Lipid Extraction

Two common methods for lipid extraction are Accelerated Solvent Extraction (ASE) and the Bligh & Dyer method.

Protocol 2.1: Accelerated Solvent Extraction (ASE)

  • Add internal standards (e.g., cholesterol, n-C36 alkane) to the freeze-dried sediment sample.[1]

  • Place the sample in an ASE cell.

  • Extract the sample with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).[1]

  • Perform the extraction under a nitrogen atmosphere at 150°C and 1500 psi for three 5-minute cycles.[1]

  • Collect the extract and remove the solvent under a stream of nitrogen.[1]

Protocol 2.2: Modified Bligh & Dyer Extraction

  • To 1.6 mL of cell suspension (or homogenized sample), add 6 mL of a chloroform:methanol (1:2 v/v) solution.[10][11]

  • Add deuterated surrogate standards for quantification.[10][11]

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet insoluble material.

  • Decant the supernatant and add 2 mL of chloroform and 2 mL of a buffer (e.g., PBS) to induce phase separation.[10][11]

  • Vortex and centrifuge again.

  • Collect the lower organic phase containing the lipids.[10][11]

  • Dry the organic phase under a stream of nitrogen.[10]

Purification of this compound

Purification is crucial to remove co-eluting compounds that can interfere with quantification. This is often a multi-step process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

Protocol 3.1: Solid Phase Extraction (SPE) and HPLC

  • Saponification (Optional): To analyze total sterols (free + esterified), hydrolyze the lipid extract with an ethanolic potassium hydroxide solution.[12]

  • Silica Gel Chromatography (SPE):

    • Condition a silica gel SPE cartridge.

    • Load the lipid extract onto the cartridge.

    • Elute different lipid classes with solvents of increasing polarity. The sterol fraction is typically eluted with a moderately polar solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the sterol fraction using reversed-phase HPLC (RP-HPLC).[13][14]

    • An Agilent Zorbax C18 column (250 mm x 4.6 mm) maintained at 30°C is a suitable choice.[14]

    • Elute with a gradient of methanol in water.[14]

    • Collect the fraction corresponding to the retention time of this compound.

Derivatization and Quantification by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sterols are often derivatized to increase their volatility.

Protocol 4.1: Silylation and GC-MS Analysis

  • Derivatization:

    • Dry the purified this compound fraction under nitrogen.

    • Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert this compound to its trimethylsilyl (TMS) ether derivative.[13]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a capillary column suitable for sterol analysis (e.g., DB-5ms or VF-17ms).[14]

    • The mass spectrum of this compound-TMS ether will show characteristic ions at m/z 500 (M+), 429, 388, 359, 339, and 271.[13]

    • Quantify this compound by comparing its integrated peak area to that of the internal standard.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using this compound as a biomarker.

experimental_workflow A Sample Collection (Sediment or Water) B Sample Preparation (Freeze-drying/Filtration) A->B C Lipid Extraction (ASE or Bligh & Dyer) B->C D Purification (SPE & HPLC) C->D E Derivatization (Silylation with BSTFA) D->E F Quantification (GC-MS Analysis) E->F G Data Interpretation (Productivity Assessment) F->G

Caption: A generalized workflow for the analysis of this compound from environmental samples.

dinosterol_biomarker_logic cluster_source Biological Source cluster_biomarker Biomarkers cluster_application Application Dinoflagellates Dinoflagellates This compound This compound Dinoflagellates->this compound Primarily produces Diatoms Diatoms Diatoms->this compound Minor producer Brassicasterol Brassicasterol Diatoms->Brassicasterol Primarily produces Productivity Dinoflagellate Productivity This compound->Productivity Direct indicator Community Phytoplankton Community Structure This compound->Community Brassicasterol->Community

Caption: The logical relationship between dinoflagellates, this compound, and its applications.

References

Application Notes: Stable Isotope Analysis of Dinosterol for Paleoenvironmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a sterol biomarker predominantly produced by dinoflagellates, a major group of phytoplankton.[1][2] Its preservation in marine and lake sediments provides a specific record of past dinoflagellate populations. The stable isotopic composition of this compound, specifically its hydrogen (δD or δ²H) and carbon (δ¹³C) ratios, serves as a powerful proxy for reconstructing paleoenvironmental conditions.

The hydrogen isotopic composition of this compound is primarily influenced by the δD of the water in which the dinoflagellates grew, making it a valuable tool for paleohydrological studies, including reconstructions of past salinity and precipitation patterns.[2][3][4][5] The carbon isotopic composition provides insights into the carbon source and photosynthetic conditions of the primary producers.[6][7] This document provides detailed protocols for the extraction, purification, and stable isotope analysis of this compound from sediment cores and outlines its application in paleoenvironmental research.

Experimental Protocols

The accurate isotopic analysis of this compound requires meticulous extraction and purification to isolate it from a complex mixture of other sedimentary lipids, particularly structurally similar 4α-methyl sterols that can co-elute during gas chromatography.[8]

Protocol 1: Total Lipid Extraction (TLE)

This protocol is adapted from standard methods for extracting lipids from sediment samples.[3][9]

  • Sample Preparation: Freeze-dry and homogenize the sediment sample (typically 5-20 g).

  • Internal Standard: Add a known amount of an internal standard (e.g., 5α-cholestane) for quantification purposes.

  • Extraction:

    • Perform an accelerated solvent extraction (ASE) or a modified Bligh-Dyer extraction using a solvent mixture such as dichloromethane (DCM):methanol (MeOH) (9:1 v/v).

    • Extract the sample multiple times to ensure complete recovery of lipids.

  • Saponification:

    • Saponify the TLE with 6% KOH in MeOH to cleave ester bonds, releasing sterols from their esterified forms.

    • Heat the mixture at 80°C for 2 hours.

  • Fractionation:

    • Extract the neutral lipids (including sterols) from the saponified mixture using a non-polar solvent like hexane.

    • Wash the hexane fraction with deionized water to remove residual base.

    • Dry the neutral fraction over anhydrous sodium sulfate and concentrate it under a stream of N₂.

  • Initial Cleanup: Separate the neutral fraction into different compound classes using silica gel column chromatography. Elute with solvents of increasing polarity to isolate the sterol/alcohol fraction.

Protocol 2: this compound Purification via High-Performance Liquid Chromatography (HPLC)

Purification is a critical step to ensure the this compound analyzed is free from co-eluting compounds that would bias the isotopic measurement.[8][10] Both Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) methods are used, and sometimes a two-step combination is necessary for complex samples.[8]

Method A: Normal-Phase HPLC (NP-HPLC)

  • Application: Recommended for samples where this compound does not co-elute with other 4α-methyl sterols during GC analysis.

  • Column: Cyano- or silica-based column.

  • Mobile Phase: A non-polar solvent system, such as a hexane/DCM mixture.

  • Procedure:

    • Dissolve the sterol/alcohol fraction in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the fraction corresponding to the retention time of this compound, which should be determined beforehand using a standard.

    • Crucially, the entire peak must be collected to avoid isotopic fractionation that occurs across the peak during chromatographic separation. [10]

Method B: Reversed-Phase HPLC (RP-HPLC)

  • Application: More effective at separating this compound from structurally similar 4α-methyl sterols.[8]

  • Column: C18 column.

  • Mobile Phase: A polar solvent system, such as MeOH/water or acetonitrile/isopropanol.

  • Procedure:

    • Follow the injection and collection procedure as described for NP-HPLC.

    • Be aware that a large isotope effect can be observed during RP-HPLC; therefore, complete peak collection is essential.[8] Recombining eluent from a 3-4 minute window around the peak can yield reproducible and unbiased isotope values.[8]

Method C: Two-Step HPLC (NP-HPLC followed by RP-HPLC)

  • Application: Recommended for highly complex samples where a single HPLC run fails to achieve baseline resolution of this compound.[8] This method provides the highest purity but with a lower overall yield.[8]

Protocol 3: Derivatization and Isotope Analysis
  • Acetylation: The purified this compound fraction is derivatized to its acetate ester by reacting it with acetic anhydride and pyridine.[3] This improves its chromatographic properties for GC analysis. The sample is then dried under N₂ and redissolved in a suitable solvent (e.g., toluene).

  • Quantification: Analyze an aliquot of the derivatized sample using a Gas Chromatograph-Flame Ionization Detector (GC-FID) to assess purity and determine the concentration.[3][8]

  • Isotope Ratio Mass Spectrometry (IRMS):

    • Analyze the acetylated this compound via Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[8][10]

    • The GC is typically equipped with a DB-5ms or VF-17ms column to achieve good separation.[11]

    • For δD analysis, the GC is coupled to a high-temperature pyrolysis reactor before the IRMS.

    • For δ¹³C analysis, the GC is coupled to a combustion reactor.

  • Data Correction:

    • Raw isotope values are calibrated against co-injected standards of known isotopic composition.[3]

    • For δD analysis, the final value must be corrected for the hydrogen atoms added during the acetylation derivatization step using a mass balance equation.[3]

Data Presentation

Quantitative data from this compound isotope analysis is crucial for paleoenvironmental interpretation. The tables below summarize key parameters and findings from the literature.

Table 1: Comparison of HPLC Purification Methods for this compound

MethodAverage YieldAdvantagesDisadvantagesRecommended Use
NP-HPLC HighLower isotopic fractionation effect during separation.May not resolve this compound from all co-eluting 4α-methyl sterols.Samples with relatively simple sterol mixtures.[8]
RP-HPLC ~80%[5][8]Provides better resolution of this compound from structurally similar sterols.[8]Larger isotopic fractionation effect across the peak; requires careful collection.Samples containing a variety of 4α-methyl sterols.[8]
Two-Step HPLC ~60%[8]Achieves baseline resolution for nearly all compounds, resulting in highest purity.[8]More time-consuming; lower overall recovery.Complex samples with high concentrations of interfering compounds.[8]

Table 2: Example Paleoenvironmental Data from this compound Isotope Analysis (Chesapeake Bay) [3]

Sample Location (Station)Surface Salinity (PSU)δD of Water (‰ VSMOW)δD of this compound (‰ VSMOW)
CB3.3C9.6-29.9-211.5
CB4.1C12.0-28.9-220.1
CB4.2C14.2-26.3-224.2
CB4.3C16.5-23.1-228.6
CB5.220.3-17.5-234.1
CB5.424.3-10.9-239.7
CB6.427.2-5.9-244.3
CB7.4N28.8-3.5-245.9
Note: This data demonstrates the inverse relationship between salinity and this compound δD values in the estuary, where D/H fractionation was found to decrease by approximately 0.99‰ per unit increase in salinity.[3]

Visualizations

Diagrams are essential for visualizing complex workflows and the logical relationships that underpin paleoenvironmental reconstructions.

G start Sediment Sample (Core Section) extraction Total Lipid Extraction (TLE) - ASE or Bligh-Dyer - Saponification start->extraction fractionation Silica Gel Chromatography (Isolate Sterol/Alcohol Fraction) extraction->fractionation hplc HPLC Purification - NP-HPLC, RP-HPLC, or Two-Step - Collect Entire Peak fractionation->hplc deriv Derivatization (Acetylation) hplc->deriv analysis GC-IRMS Analysis (δD and/or δ¹³C) deriv->analysis correction Data Correction - Calibrate to Standards - Correct for Derivatization analysis->correction end Paleoenvironmental Interpretation correction->end

Caption: Experimental workflow for this compound stable isotope analysis.

G cluster_env Environmental Drivers cluster_bio Biological System cluster_proxy Geochemical Proxy cluster_interp Interpretation precip Precipitation / Evaporation Balance salinity Salinity precip->salinity water_iso Source Water δD precip->water_iso dino Dinoflagellate Metabolism salinity->dino influences fractionation water_iso->dino influences temp Temperature temp->dino carbon_source Dissolved Inorganic Carbon (DIC) δ¹³C carbon_source->dino dino_d This compound δD in Sediment dino->dino_d dino_c This compound δ¹³C in Sediment dino->dino_c paleosalinity Paleosalinity & Paleohydrology dino_d->paleosalinity paleoproductivity Paleoproductivity & Carbon Cycling dino_c->paleoproductivity

Caption: Logical relationships in this compound paleoenvironmental studies.

References

Application Notes & Protocols for Dinosterol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholestan-3β-ol) is a significant biomarker frequently utilized in geochemical and environmental studies to trace the presence of dinoflagellates. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound. However, due to its polar hydroxyl group, direct GC-MS analysis of this compound can result in poor chromatographic peak shape, thermal degradation, and consequently, inaccurate quantification.[1] Derivatization is a crucial step to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2] The most common derivatization techniques for sterols, including this compound, are silylation and acetylation, which convert the polar hydroxyl group into a less polar silyl ether or acetate ester, respectively.[3][4]

This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC-MS analysis, targeting researchers, scientists, and professionals in drug development and related fields.

Derivatization Methods

Silylation

Silylation is a widely used derivatization method for sterols, involving the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity and increases the volatility of the sterol molecule.[2] Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common for sterol analysis.[1][6][7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered hydroxyl groups.[3][7]

Advantages of Silylation:

  • Produces volatile and thermally stable derivatives.[2][5]

  • Generally provides good yields.

  • Reagents are readily available.

Disadvantages of Silylation:

  • Derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis.[8]

  • Silylating reagents and their byproducts can be harsh on GC columns over time.[3]

Acetylation

Acetylation is another common derivatization technique where the hydroxyl group of the sterol is converted into an acetate ester using reagents like acetic anhydride in the presence of a catalyst such as pyridine.[4] While historically common, silylation is now more frequently used.[3]

Advantages of Acetylation:

  • Acetylated derivatives are generally stable.

  • The reagents are cost-effective.

Disadvantages of Acetylation:

  • May require more stringent reaction conditions (e.g., higher temperatures) compared to silylation.

  • Acetylated Δ5,7-sterols can be thermally labile under certain GC conditions.[9]

Quantitative Data Summary

The selection of a derivatization method can influence the analytical results. The following table summarizes typical reaction conditions and considerations for the silylation and acetylation of this compound.

Derivatization MethodReagent(s)Typical Reaction ConditionsKey ConsiderationsReference(s)
Silylation BSTFA (+1% TMCS)60-70°C for 1 hourEnsure anhydrous conditions. Reagents can be harsh on the GC injector and column.[3][4]
MSTFA60-70°C for 30-60 minutesOften considered a stronger silylating agent than BSTFA.[7][10]
Acetylation Acetic Anhydride / Pyridine70°C for 30 minutesDerivatives are generally stable but can be thermally labile in some cases.[4][11]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) ethers from a dried lipid extract containing this compound.

Materials:

  • Dried lipid extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas source

  • Heating block or oven

  • GC vials (2 mL) with caps

Procedure:

  • Place the dried lipid extract (typically <1-5 mg) into a 2 mL GC vial.[3]

  • Add 100 µL of anhydrous pyridine to dissolve the extract.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.[3]

  • Cap the vial tightly and vortex briefly to mix the contents.

  • Heat the vial at 60-70°C for 1 hour in a heating block or oven.[3][4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. Alternatively, the derivatization reagents can be evaporated under a gentle stream of nitrogen, and the residue redissolved in hexane prior to injection to prolong the life of the GC injector liner.[3]

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the procedure for acetylating this compound.

Materials:

  • Dried lipid extract containing this compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas source

  • Heating block or oven

  • GC vials (2 mL) with caps

Procedure:

  • Place the dried lipid extract into a 2 mL GC vial.

  • Add 20 µL of anhydrous pyridine to the vial.[4]

  • Add 20 µL of acetic anhydride to the vial.[4]

  • Cap the vial tightly and vortex to ensure thorough mixing.

  • Heat the mixture at 70°C for 30 minutes.[4]

  • After the vial has cooled to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

  • Redissolve the derivatized sample in an appropriate volume of hexane for GC-MS analysis.

Visualizations

Workflow for this compound GC-MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a sample to the final GC-MS data acquisition.

This compound GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Fractionation Fractionation (e.g., SPE) Extraction->Fractionation Derivatization Silylation or Acetylation Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

General workflow for this compound GC-MS analysis.
Silylation Reaction of this compound

This diagram illustrates the chemical reaction of this compound with BSTFA to form its trimethylsilyl (TMS) ether derivative.

Silylation of this compound cluster_reactants Reactants cluster_products Products This compound This compound (R-OH) TMS_this compound This compound-TMS (R-O-Si(CH3)3) This compound->TMS_this compound + BSTFA BSTFA BSTFA Byproducts Byproducts Acetylation of this compound cluster_reactants_ace Reactants cluster_products_ace Products Dinosterol_ace This compound (R-OH) Acetate_this compound Dinosteryl Acetate (R-O-COCH3) Dinosterol_ace->Acetate_this compound + Acetic Anhydride Ac2O Acetic Anhydride AceticAcid Acetic Acid

References

Application Notes: Solid-Phase Extraction (SPE) for Dinosterol Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol that serves as a crucial biomarker for the presence of dinoflagellates in environmental and geological samples.[1] Accurate quantification of this compound, particularly for applications like paleoenvironmental reconstruction, requires rigorous sample cleanup to remove interfering compounds from complex matrices such as sediments, water particulates, and biological tissues. Solid-Phase Extraction (SPE) is a highly effective and widely adopted chromatographic technique for isolating and purifying this compound from crude lipid extracts prior to instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

These application notes provide detailed protocols for two common SPE methods for this compound cleanup: Normal-Phase SPE using a silica sorbent and Reversed-Phase SPE using a C18 sorbent.

Principles of SPE for this compound Cleanup

SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[3][5] The process involves four key steps:

  • Conditioning: The sorbent is wetted with a solvent to activate the stationary phase, ensuring consistent interaction with the sample.[6][7]

  • Sample Loading: The crude extract, dissolved in an appropriate solvent, is passed through the cartridge. This compound and other compounds are retained on the sorbent based on their affinity.

  • Washing: Interfering compounds with a weaker affinity for the sorbent are selectively washed away using a solvent that does not elute the target analyte (this compound).[7]

  • Elution: A different solvent is used to disrupt the interaction between this compound and the sorbent, allowing the purified analyte to be collected.[3][8]

The choice of sorbent and solvents depends on the nature of this compound (a relatively non-polar lipid) and the sample matrix.

Experimental Protocols

Protocol 1: Normal-Phase SPE

This method is ideal for purifying this compound from total lipid extracts obtained through solvent extraction (e.g., Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extractor (ASE)) of sediment or biological samples.[9][10] It separates compounds based on polarity, using a polar stationary phase (silica) and non-polar mobile phases.[4][11]

Sorbent: Silica Gel (e.g., 100-500 mg in a 1-6 mL cartridge)

Methodology:

  • Sample Preparation:

    • Perform a total lipid extraction on the sample (e.g., freeze-dried sediment) using a suitable solvent system like Dichloromethane:Methanol (DCM:MeOH, 9:1 v/v).[9][12]

    • Evaporate the solvent from the crude extract under a gentle stream of nitrogen.

    • Re-dissolve the dried extract in a minimal volume (e.g., 1 mL) of a non-polar solvent such as hexane or DCM.[11]

  • SPE Cartridge Conditioning:

    • Pass 2-3 column volumes (e.g., 3-6 mL for a 3 mL cartridge) of the elution solvent (e.g., DCM) through the silica cartridge.

    • Pass 2-3 column volumes of the loading solvent (e.g., hexane) to equilibrate the sorbent. Do not allow the sorbent to dry out.[4]

  • Sample Loading:

    • Load the re-dissolved sample extract onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent at a slow, controlled flow rate (approx. 1-2 mL/min).

  • Washing (Fractionation):

    • Fraction 1 (Apolar Compounds): Elute non-polar interferences like aliphatic hydrocarbons by passing 2-3 column volumes of hexane through the cartridge. Collect this fraction for other analyses or discard it.

    • Fraction 2 (Ketones/Esters - Optional): Elute compounds of intermediate polarity, such as ketones and steryl esters, by passing 2-3 column volumes of a solvent mixture like hexane:diethyl ether (98:2, v/v).[1]

  • Elution (this compound Fraction):

    • Elute the target this compound and other free sterols using 5-10 mL of a more polar solvent. A common elution solvent is Dichloromethane (DCM).[10][12]

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the collected fraction under nitrogen.

    • The sample is now ready for derivatization (e.g., acetylation or silylation) and subsequent GC-MS analysis.[9]

Protocol 2: Reversed-Phase SPE

This method is suitable for samples in aqueous matrices or for further cleanup of fractions obtained from other methods. It uses a non-polar stationary phase (e.g., C18-bonded silica) and separates analytes based on their hydrophobicity.[2][13][14]

Sorbent: Octadecyl (C18) Silica (e.g., 100-500 mg in a 1-6 mL cartridge)

Methodology:

  • Sample Preparation:

    • Ensure the sample is dissolved in a polar solvent system, such as a methanol/water or acetonitrile/water mixture. If starting from a dried lipid extract, dissolve it in a small amount of methanol and dilute with water.[3]

  • SPE Cartridge Conditioning:

    • Activate the sorbent by passing 2-3 column volumes of methanol or acetonitrile through the C18 cartridge.

    • Equilibrate the sorbent by passing 2-3 column volumes of the sample solvent (e.g., methanol/water mixture) or purified water.[6][7][8] Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the prepared sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min). This compound will be retained by hydrophobic interactions with the C18 chains.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of a polar solvent (e.g., water or a water/methanol mixture with a high water content) to remove polar interferences like salts and very polar organic molecules.[8]

  • Elution (this compound Fraction):

    • Elute the retained this compound by passing 2-5 mL of a less polar, water-miscible organic solvent through the cartridge. Suitable elution solvents include methanol, acetonitrile, or ethyl acetate.[8][15][16]

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • If the subsequent analysis is in GC, evaporate the solvent and reconstitute the residue in a suitable non-polar solvent (e.g., toluene or hexane).[8][9]

    • The sample is now ready for analysis or further derivatization.

Data Presentation: Quantitative Performance

The effectiveness of an SPE cleanup protocol is typically evaluated by its recovery rate—the percentage of the target analyte successfully recovered after the entire process. The following table summarizes recovery data for sterols using SPE and related purification methods from published studies.

Analyte(s)Matrix/MethodSorbent/PhaseElution SolventAverage Recovery (%)Reference
Faecal SterolsFreshwater SedimentsSilica GelDichloromethane (DCM)70 - 80%[10][12]
Spiked SterolsDiatomaceous EarthSilica GelDichloromethane (DCM)90 - 110%[10][12]
Faecal SterolsSpiked Reference MaterialNot SpecifiedDCM / DCM:MeOH86 - 92% (Extraction Yield)[10][12]
This compoundSediment Extract (HPLC)Normal Phase (NP)Not Specified~90%[17]
This compoundSediment Extract (HPLC)Reversed Phase (RP)Not Specified~80%[17][18]
This compoundSediment Extract (2-step HPLC)NP followed by RPNot Specified~60%[17][18]

Note: Apparent recoveries exceeding 100% can sometimes occur due to the removal of matrix components that cause signal suppression in the analytical instrument or from co-eluting interferences.[19]

Visualization

Workflow Diagram

The following diagram illustrates the logical workflow for this compound analysis, highlighting the central role of the SPE cleanup step.

SPE_Workflow cluster_pre Sample Preparation cluster_spe SPE Cleanup cluster_post Analysis Sample Sediment / Water Sample Extraction Lipid Extraction (e.g., PLE / ASE) Sample->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract SPE Condition Load Sample Wash Interferences Elute this compound CrudeExtract->SPE:l PureFraction Purified this compound Fraction SPE:e->PureFraction Derivatization Derivatization (Optional, e.g., Acetylation) PureFraction->Derivatization Analysis GC-MS / LC-MS Analysis Derivatization->Analysis

General workflow for this compound analysis including SPE cleanup.

References

Application Notes and Protocols for Dinosterol Analysis in Water Column Particulate Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a significant biomarker sterol predominantly synthesized by dinoflagellates, a major component of marine phytoplankton. Its presence and concentration in water column particulate organic matter (POM) provide valuable insights into the abundance, distribution, and ecological dynamics of dinoflagellates. This information is crucial for monitoring harmful algal blooms, understanding marine carbon cycles, and exploring marine natural products for potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from marine and freshwater environments.

Data Presentation

The concentration of this compound in water column particulate organic matter can vary significantly depending on geographical location, season, and the presence of dinoflagellate blooms. Below are tables summarizing representative quantitative data from various studies.

Table 1: this compound Concentration in Suspended Particulate Matter from a Salinity Gradient

StationDepth (m)Salinity (PSU)This compound Concentration (μg/g dry weight of particulate material)
CB3.3C0-29.6329 ± 3
CB3.3C4-5-331 ± 2
CB7.4N0-228.8301 ± 1
CB7.4N12-291 ± 2

Data adapted from a study in the Chesapeake Bay estuary, demonstrating the variation of this compound concentration with salinity and depth.

Table 2: Relative Abundance of this compound in Surface Sediment Particulate Organic Matter

LocationRelative Abundance of this compound (% of total sterols)
Deeper Mississippi River Transects>25%
Deeper Atchafalaya River Transects>25%
Shelf and near Mississippi River<20%

This table illustrates the relative contribution of this compound to the total sterol pool in surface sediments, which can reflect the composition of overlying water column POM.[1][2]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in water column particulate organic matter.

Protocol 1: Sample Collection and Filtration
  • Water Collection: Collect water samples from desired depths using Niskin bottles or other appropriate water samplers. The volume of water required will depend on the expected particle concentration, typically ranging from 1 to 20 liters.

  • Filtration: Immediately filter the collected water through a pre-combusted (450°C for 4 hours) glass fiber filter (GF/F, 0.7 µm pore size).

  • Filter Storage: After filtration, carefully fold the filter, place it in a pre-cleaned aluminum foil pouch or a cryovial, and immediately freeze it at -20°C or, ideally, -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is a modified Bligh-Dyer method for total lipid extraction.

  • Filter Preparation: Place the frozen filter in a clean glass centrifuge tube.

  • Solvent Addition: Add a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1, v/v) to the tube, ensuring the filter is fully submerged.

  • Internal Standard: Add a known amount of an internal standard, such as 5α-cholestane, to each sample for quantification.

  • Extraction: Sonicate the sample in an ultrasonic bath for 15 minutes, repeating this step three times with fresh solvent each time.

  • Phase Separation: Combine the solvent extracts and add a volume of 0.9% NaCl solution equal to one-quarter of the total solvent volume. Vortex the mixture and centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a Pasteur pipette and transfer it to a clean round-bottom flask.

  • Drying: Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.

Protocol 3: Saponification (to separate free and esterified sterols)
  • Reagent Preparation: Prepare a 6% (w/v) solution of potassium hydroxide (KOH) in methanol.

  • Hydrolysis: Add the methanolic KOH solution to the dried lipid extract.

  • Incubation: Heat the mixture at 80°C for 2 hours to hydrolyze any steryl esters.

  • Neutralization and Extraction: After cooling, add deionized water and extract the neutral lipids (including free sterols) three times with hexane.

  • Washing: Wash the combined hexane extracts with deionized water to remove any remaining KOH.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness.

Protocol 4: Derivatization for GC-MS Analysis

To increase the volatility of the sterols for gas chromatography, they must be derivatized.

  • Reagent: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as the silylating agent.

  • Reaction: Add a small volume of the derivatizing agent and pyridine (as a catalyst) to the dried neutral lipid fraction.

  • Incubation: Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • Drying: Evaporate the excess derivatizing reagent and solvent under a stream of nitrogen.

  • Reconstitution: Re-dissolve the derivatized sample in a known volume of hexane or ethyl acetate for GC-MS analysis.

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for sterol separation.

  • Injector: Use a splitless injection mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 4°C/min to 320°C.

    • Hold at 320°C for 15 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 50-600.

    • Identify this compound based on its retention time and characteristic mass spectrum (major ions at m/z 482, 467, 369, 287).

  • Quantification: Quantify this compound by comparing the peak area of its characteristic ion with the peak area of the internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis water_collection Water Collection filtration Filtration on GF/F Filter water_collection->filtration storage Storage at -80°C filtration->storage lipid_extraction Total Lipid Extraction (Bligh-Dyer) storage->lipid_extraction saponification Saponification (KOH/MeOH) lipid_extraction->saponification derivatization Derivatization (BSTFA) saponification->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship dinoflagellates Dinoflagellates This compound This compound dinoflagellates->this compound produces pom Particulate Organic Matter (POM) This compound->pom is a component of water_column Water Column pom->water_column suspended in sediments Sediments pom->sediments sinks to

Caption: Biogeochemical relationship of this compound.

References

Troubleshooting & Optimization

Overcoming co-elution issues in dinosterol chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dinosterol Chromatography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the co-elution of this compound in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and shows significant overlap with another peak. What is the likely co-eluting compound?

A1: Co-elution is a common issue in sterol analysis due to the structural similarity of these compounds. The most common co-eluting compounds with this compound are other 4-methyl sterols and stanols, particularly isomers of this compound or compounds with similar polarity and molecular weight.[1][2] In many standard gas chromatography (GC) setups, especially with commonly used columns like DB-5ms, this compound can co-elute with major sterols, making accurate quantification difficult.[1] Mass spectrometry (MS) is the most effective way to identify the co-eluting compound by comparing the mass spectra across the peak.[3][4] A shift in the mass spectral profile from the beginning to the end of the peak is a strong indicator of co-elution.[3]

Q2: How can I confirm if a peak is pure or contains a co-eluting compound?

A2: Peak purity analysis is crucial for accurate results. Here are two primary methods:

  • Diode Array Detector (DAD) in HPLC: If using High-Performance Liquid Chromatography (HPLC), a DAD can acquire UV spectra across the entire peak. If the spectra are identical throughout, the compound is likely pure.[3][4] If they differ, the system will flag potential co-elution.[3]

  • Mass Spectrometry (MS) in GC-MS or LC-MS: By taking mass spectra at different points along the peak (peak apex, leading edge, and tailing edge), you can check for consistency.[3] If the ion ratios or fragmentation patterns change, co-elution is highly probable.[3] Visual inspection for peak "shoulders" or asymmetry can also suggest co-elution, but this is not always obvious.[3][4]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and other sterols on a standard non-polar GC column (e.g., DB-5ms).

This is one of the most frequent challenges. The troubleshooting process involves systematically modifying the chromatographic conditions.

Troubleshooting Workflow

G cluster_optimization Optimization Strategies start Co-elution Observed (Poor Resolution) check_ms Is co-elutant identified via Mass Spec? start->check_ms identify_ms Perform High-Resolution MS and Library Comparison check_ms->identify_ms No optimize_method Modify Chromatographic Method check_ms->optimize_method Yes identify_ms->optimize_method check_resolution Is Resolution (Rs) > 1.5? optimize_method->check_resolution check_resolution->optimize_method No, Re-optimize quantify Proceed with Quantification check_resolution->quantify Yes opt1 1. Modify GC Oven Temperature Program (e.g., lower ramp rate) opt2 2. Change Stationary Phase (Increase Polarity) opt3 3. Use Preparative HPLC for Pre-fractionation

Caption: A flowchart for troubleshooting co-elution issues.

Solution Steps:

  • Modify GC Oven Temperature Program: A simple first step is to alter the temperature gradient. Reducing the ramp rate (e.g., from 10°C/min to 2°C/min) during the elution window of the sterols can increase the time components spend interacting with the stationary phase, often improving separation.

  • Change the Stationary Phase: If temperature adjustments are insufficient, switching to a more polar column is the most effective solution. Sterols are often analyzed on low-polarity 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms).[5] Changing to a mid-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane column (e.g., VF-17ms or DB-17ms), can significantly alter selectivity and resolve critical pairs like this compound from other sterols.[1]

  • Utilize Preparative HPLC for Fractionation: For highly complex samples, a two-step purification process can be employed.[2] First, use Normal-Phase HPLC (NP-HPLC) to separate lipid classes. Then, use Reversed-Phase HPLC (RP-HPLC) on the sterol fraction to isolate this compound from structurally similar compounds before GC-MS analysis.[2] This approach is particularly effective for samples where sitostanol concentrations are high.[2]

Data Presentation: GC Column Selection

Stationary Phase TypeCommon NamePolarityPerformance for this compound Separation
95% Dimethyl, 5% Diphenyl polysiloxaneDB-5ms, HP-5msLowProne to co-elution of this compound with other major sterols.[1]
50% Phenyl, 50% Methyl polysiloxaneVF-17ms, DB-17IntermediateOften provides baseline resolution for this compound and co-eluting sterols.[1]
Pentafluorophenyl (PFP)DB-PFPIntermediateOffers different selectivity mechanisms that can be beneficial for separating sterol isomers.[6]
Issue 2: My sample is complex, leading to multiple co-elutions and a noisy baseline.

A complex sample matrix can obscure target analytes. Proper sample preparation is critical to reduce matrix effects and minimize the number of compounds introduced into the chromatograph.

Sample Preparation Workflow

G sample 1. Sample Collection (e.g., Sediment, Cells) sapon 2. Saponification (e.g., Ethanolic KOH) sample->sapon extract 3. Liquid-Liquid Extraction (e.g., with n-hexane) sapon->extract spe 4. Solid-Phase Extraction (SPE) (Silica Cartridge) extract->spe derivatize 5. Derivatization (e.g., Silylation with BSTFA/MSTFA) spe->derivatize analyze 6. GC-MS or LC-MS Analysis derivatize->analyze

Caption: A typical workflow for sterol sample preparation.

Solution Steps & Protocols:

  • Saponification: This step is crucial for hydrolyzing sterol esters into free sterols, which simplifies the resulting chromatogram.[7]

    • Protocol: To your lipid extract, add an ethanolic potassium hydroxide (KOH) solution (e.g., 2 M).[8] Heat the mixture at 60-80°C for 45-90 minutes.[8] After cooling, extract the non-saponifiable lipids (containing the free sterols) using a non-polar solvent like n-hexane.[9]

  • Solid-Phase Extraction (SPE): SPE is used to clean up the sample and fractionate sterol classes, which can significantly reduce co-elution issues.[7]

    • Protocol: Use a silica SPE cartridge. Pre-wash the cartridge with hexane.[10] Load your sample and elute with solvents of increasing polarity. For example, a hexane:diethyl ether mixture (e.g., 7:3 v/v) can be used to elute sterols while leaving more polar compounds on the cartridge.[5] This helps separate 4-desmethylsterols from other classes like 4-methylsterols.[11]

  • Derivatization (for GC analysis): Sterols must be derivatized to increase their volatility for GC analysis.[12] Silylation is the most common method.[12][13]

    • Protocol: Dry the purified sterol fraction completely under a stream of nitrogen. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][14] Heat the vial at 60°C for 60 minutes to form trimethylsilyl (TMS) ethers.[8] The sample is then ready for GC-MS injection.

Issue 3: I am using HPLC, but still face solubility and peak shape problems.

While HPLC avoids the need for derivatization, sterols present other challenges due to their hydrophobicity.

Solutions:

  • Solvent Compatibility: Sterols have low solubility in highly aqueous mobile phases.[15] This incompatibility between the sample solvent (often 100% organic) and the mobile phase can lead to poor peak shapes.[15]

    • Fix: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible. If using reversed-phase HPLC, resuspend the final extract in 95% methanol instead of 100% hexane or chloroform.[10]

  • Stationary and Mobile Phase Selection: Most reversed-phase methods use C18 columns.[16] However, other phases can offer better selectivity.

    • Alternative Phases: A pentafluorophenyl (PFP) stationary phase can provide different retention mechanisms compared to C18 and improve the separation of structurally similar sterols.[6]

    • Mobile Phase: For reversed-phase HPLC, mobile phases typically consist of polar organic solvents like methanol or acetonitrile, sometimes with a small amount of water.[16] Isocratic elution can be used, but gradient elution often provides better selectivity.[6] Adding a modifier like 0.1% phosphoric acid or 5 mM ammonium acetate can sometimes sharpen peaks.[10][15]

References

Technical Support Center: Optimizing Dinosterol Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving dinosterol recovery during lipid extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during this compound extraction and analysis.

Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?

Low this compound recovery can stem from several factors throughout the extraction and purification process. Here are some common culprits and solutions:

  • Incomplete Cell Lysis: The rigid cell walls of dinoflagellates can hinder complete lipid extraction.

    • Troubleshooting: Ensure your cell disruption method is adequate. Consider using mechanical methods like bead beating, ultrasonication, or microwave-assisted extraction in conjunction with solvent extraction.[1][2] For instance, a combination of chloroform–methanol (1:1, v/v) with assisted ultrasound can be an effective method to increase the lipid yield.[2]

  • Suboptimal Solvent System: The choice of solvent is critical for efficiently extracting sterols.

    • Troubleshooting: A mixture of polar and non-polar solvents is generally most effective.[3][4] A common and effective mixture is dichloromethane (DCM) and methanol (MeOH) in a 9:1 v/v ratio.[5] For classical lipid extraction, the Bligh & Dyer method, which uses a chloroform:methanol:water system, is also widely used.[3][6]

  • Losses During Purification: Significant losses can occur during High-Performance Liquid Chromatography (HPLC) purification.

    • Troubleshooting: The choice between Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) can impact recovery. NP-HPLC purification is often recommended for samples that do not contain 4α-methyl sterols that co-elute with this compound during Gas Chromatography (GC) analysis, as it may offer higher recovery.[7] However, for complex samples with a variety of co-eluting sterols, RP-HPLC or a two-step purification method (NP-HPLC followed by RP-HPLC) may be necessary for baseline resolution, even if recovery is slightly lower.[7] Irreversible adsorption of sterols to the HPLC column can also be a reason for low recovery.[8]

  • Degradation of this compound: this compound can be sensitive to heat and oxidation.

    • Troubleshooting: Avoid high temperatures during solvent evaporation. Use a stream of nitrogen gas for drying fractions.[5] Adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents can help prevent oxidation.[9]

Q2: I am observing co-elution of this compound with other sterols in my GC-MS analysis. How can I resolve this?

Co-elution with structurally similar sterols, particularly other 4α-methyl sterols, is a common challenge.

  • Troubleshooting:

    • HPLC Purification: This is the most effective way to remove co-eluting compounds. For samples with significant sitostanol concentration (more than twice that of this compound) and a variety of 4α-methyl sterols, a two-step HPLC purification method (NP-HPLC followed by RP-HPLC) is recommended to achieve baseline resolution.[7]

    • Derivatization: Derivatizing the sterols to trimethylsilyl (TMS) ethers or acetates can sometimes improve chromatographic separation.[7] Acetylation is often used for quantification and isotope analysis.[7]

Q3: What is the best method for quantifying this compound in my samples?

Accurate quantification is crucial for reliable results.

  • Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is a highly sensitive and specific method for this compound quantification.[7] Alternatively, Gas Chromatography-Flame Ionization Detection (GC-FID) can be used, especially for assessing purity and recovery after HPLC purification.[7]

  • Internal Standards: The use of an internal standard is essential for accurate quantification. 5α-cholestane is a commonly used internal standard added to samples before GC analysis.[7][10] Cholesterol can also be used as an internal standard.[5]

Data on this compound Recovery Rates

The choice of purification method significantly impacts the final recovery of this compound. The following table summarizes average recovery yields for different HPLC methods.

Purification MethodAverage this compound RecoveryNotes
Normal-Phase HPLC (NP-HPLC)90%Recommended for samples without co-eluting 4α-methyl sterols.[8]
Reversed-Phase HPLC (RP-HPLC)80%Better for resolving this compound from a variety of 4α-methyl sterols.[7][8]
Two-Step (NP-HPLC then RP-HPLC)60%Recommended for complex samples with high concentrations of co-eluting sterols to achieve baseline resolution.[7]

Experimental Protocols

Below are detailed methodologies for key experimental procedures in this compound analysis.

Protocol 1: Accelerated Solvent Extraction (ASE)

This method is suitable for extracting lipids from freeze-dried sediment or filter samples.

  • Sample Preparation: Add internal standards (e.g., n-C37 alkane, 2-nonadecanone, cholesterol) to the freeze-dried sample.[5]

  • Extraction: Place the sample in an ASE cell. Extract the sample three times with a mixture of dichloromethane and methanol (DCM/MeOH, 9:1 v/v).[5]

  • Extraction Parameters:

    • Temperature: 150 °C

    • Pressure: 1500 psi

    • Extraction Time: 5 minutes per cycle[5]

  • Solvent Removal: Combine the extracts and remove the solvent under a stream of nitrogen using a solvent evaporator system.[5]

Protocol 2: HPLC Purification of this compound

This protocol outlines a general procedure for purifying this compound from a total lipid extract.

  • Fractionation: Separate the total lipid extract into different compound classes using column chromatography to obtain a sterol/alcohol fraction.

  • HPLC System: Use an HPLC system equipped with either a normal-phase or reversed-phase column.

  • NP-HPLC Conditions (Example):

    • Column: Silica column

    • Mobile Phase: Isocratic elution with 15% DCM in hexane.[5]

    • Flow Rate: 1.5 mL/min[5]

  • RP-HPLC Conditions (Example):

    • Column: C18 column

    • Mobile Phase: Varies depending on the specific column and separation needs.

  • Fraction Collection: Collect fractions at regular intervals (e.g., every 30-60 seconds) around the expected elution time of this compound.[5][7]

  • Recovery Check: Analyze the fractions immediately before and after the main this compound fraction by GC-MS to ensure no loss of the peak front or tail.[7]

  • Drying: Combine the this compound-containing fractions and dry them under a stream of nitrogen.[7]

Protocol 3: Derivatization for GC Analysis

Derivatization is often necessary to improve the volatility and chromatographic behavior of sterols.

  • Silylation (for identification):

    • Dissolve the dried sterol fraction in a small volume of pyridine (e.g., 10 µL).[7]

    • Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) (e.g., 20 µL).[7]

    • Heat the mixture at 60 °C for 1 hour.[7]

  • Acetylation (for quantification and isotope analysis):

    • Dissolve the dried sterol fraction in dry pyridine (e.g., 20 µL).[5]

    • Add acetic anhydride (e.g., 20 µL).[5]

    • Heat the mixture at 70 °C for 30 minutes.[7]

Visualizations

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryWorkflow start Start: Low this compound Recovery check_lysis 1. Incomplete Cell Lysis? start->check_lysis improve_lysis Action: Enhance cell disruption (e.g., sonication, bead beating) check_lysis->improve_lysis Yes check_solvent 2. Suboptimal Solvent System? check_lysis->check_solvent No improve_lysis->check_solvent optimize_solvent Action: Use polar/non-polar mixture (e.g., DCM:MeOH 9:1) check_solvent->optimize_solvent Yes check_purification 3. Losses During Purification? check_solvent->check_purification No optimize_solvent->check_purification optimize_hplc Action: Evaluate HPLC method (NP-HPLC vs. RP-HPLC vs. Two-Step) check_purification->optimize_hplc Yes check_degradation 4. Sample Degradation? check_purification->check_degradation No optimize_hplc->check_degradation prevent_degradation Action: Use N2 for drying, add antioxidants (BHT) check_degradation->prevent_degradation Yes end_bad Issue Persists: Consult further literature check_degradation->end_bad No end_good Recovery Improved prevent_degradation->end_good LipidExtractionWorkflow start Sample Collection (Sediment/Cells) freeze_dry Freeze-Drying start->freeze_dry add_is Add Internal Standard freeze_dry->add_is extraction Lipid Extraction (e.g., ASE with DCM:MeOH) add_is->extraction purification Purification (e.g., HPLC) extraction->purification derivatization Derivatization (Silylation or Acetylation) purification->derivatization analysis GC-MS/GC-FID Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification end Final Results quantification->end

References

Technical Support Center: Matrix Effects in Dinosterol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during dinosterol analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] In complex matrices like marine sediments or biological plasma, endogenous components can interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable data.

Q2: What are the common sources of matrix effects in this compound analysis?

A2: The most common sources of matrix effects in biological and environmental samples are phospholipids, salts, and other lipids that are co-extracted with this compound.[3] In marine sediments, humic acids and other complex organic matter can also contribute significantly to matrix effects. These interfering compounds can compete with this compound for ionization, leading to signal suppression.

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-column infusion: A solution of this compound standard is continuously infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Any dip or rise in the constant this compound signal as the matrix components elute indicates ion suppression or enhancement, respectively.

  • Post-extraction spike: The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. An ideal IS for this compound would be an isotopically labeled version (e.g., deuterium-labeled this compound).[4] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5:

  • Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of this compound. Calibration standards are prepared in this blank matrix to mimic the matrix effects of the unknown samples.[5]

  • The standard addition method is used when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples.[6] In this method, known amounts of this compound standard are added to aliquots of the actual sample.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.

Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Start Inconsistent/Inaccurate this compound Quantification Check_System 1. Verify LC-MS System Performance (e.g., with a clean standard) Start->Check_System Assess_ME 2. Assess Matrix Effects (Post-column infusion or Post-extraction spike) Check_System->Assess_ME System OK Optimize_Sample_Prep 3a. Optimize Sample Preparation - Improve cleanup (SPE, LLE) - Phospholipid removal Assess_ME->Optimize_Sample_Prep Matrix Effects Detected Revalidate 4. Re-evaluate Matrix Effects and Validate Method Assess_ME->Revalidate No Significant Matrix Effects Optimize_Chroma 3b. Optimize Chromatography - Change column chemistry - Adjust gradient Optimize_Sample_Prep->Optimize_Chroma Use_IS 3c. Use Appropriate Internal Standard - Isotopically labeled this compound Optimize_Chroma->Use_IS Calibration_Strategy 3d. Implement Robust Calibration - Matrix-matched standards - Standard addition Use_IS->Calibration_Strategy Calibration_Strategy->Revalidate End Consistent and Accurate Quantification Revalidate->End Validation Successful Post_Extraction_Spike Post-Extraction Spike Workflow cluster_0 Sample & Standard Preparation cluster_1 Analysis & Calculation Prep_A Set A: this compound standard in clean solvent Analyze Analyze both sets by LC-MS/MS Prep_A->Analyze Prep_B Set B: Blank matrix extract Spike_B Spike Set B with this compound standard at the same concentration as Set A Prep_B->Spike_B Spike_B->Analyze Calculate Calculate Matrix Effect (%): [(Peak Area in Set B / Peak Area in Set A) - 1] * 100 Analyze->Calculate Standard_Addition Standard Addition Workflow cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample_Prep Prepare multiple (e.g., 4) identical aliquots of the sample extract Spike Spike each aliquot with increasing known amounts of this compound standard (e.g., 0x, 0.5x, 1x, 2x expected concentration) Sample_Prep->Spike Analyze Analyze all spiked aliquots by LC-MS/MS Spike->Analyze Plot Plot the instrument response (peak area) vs. the concentration of the added standard Analyze->Plot Extrapolate Extrapolate the linear regression to the x-intercept to determine the endogenous this compound concentration Plot->Extrapolate

References

Technical Support Center: Optimizing GC-MS for Dinosterol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of dinosterol.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step in preparing this compound for GC-MS analysis?

A1: The first and most critical step is derivatization. Sterols, including this compound, are not volatile enough for direct GC analysis. Silylation is the most common derivatization technique for sterols.[1] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing the molecule's volatility and thermal stability.[1]

Q2: Which derivatization reagent is recommended for this compound?

A2: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) is highly effective for the silylation of sterols.[1] The reaction is typically carried out in a solvent like pyridine.[1][2]

Q3: How can I confirm the successful derivatization of this compound?

A3: Successful derivatization to the TMS-ether can be confirmed by examining the mass spectrum. You should look for the characteristic molecular ion ([M]⁺) and specific fragmentation patterns of the this compound-TMS derivative. The mass spectrum of TMS-derivatized this compound will show a different fragmentation pattern compared to its underivatized form.

Q4: What are the key mass fragments to look for when identifying TMS-derivatized this compound?

A4: For TMS-derivatized sterols, characteristic ions include those resulting from the loss of a methyl group ([M-15]⁺) and the trimethylsilanol group ([M-90]⁺). For 4-methylsterols like this compound, specific fragment ions can be used for identification in Selected Ion Monitoring (SIM) mode. While a full mass spectrum library is the best confirmation, key fragments for related TMS-derivatized sterols like cholesterol include m/z 129, 329, and the molecular ion at m/z 458.[3] For this compound (MW 428), the TMS-ether will have a molecular weight of 500. Look for the molecular ion at m/z 500 and related fragments.

Q5: I am seeing co-elution of this compound with other sterols. How can I improve chromatographic separation?

A5: Co-elution is a common issue due to the structural similarity of sterols. To improve separation, you can:

  • Optimize the GC oven temperature program: Employing a slower temperature ramp rate, especially during the elution window of the sterols, can significantly enhance resolution.[4]

  • Use a longer GC column: Increasing the column length enhances the number of theoretical plates, leading to better separation. A 60-meter column is often used for complex sterol mixtures.[2][5]

  • Select an appropriate stationary phase: A mid-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or HP-5ms), is a good starting point for sterol analysis.[5][6]

Q6: What is a suitable internal standard for this compound quantification?

A6: For quantitative analysis, an internal standard that is not naturally present in the sample and has similar chemical properties to this compound should be used. 5α-cholestane is a commonly used internal standard for sterol analysis.[2] Using an isotopically labeled version of the analyte, if available, is the gold standard for correcting for matrix effects and sample preparation losses.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Active sites in the injector or column Deactivate the inlet liner or use a new, inert liner. Condition the GC column according to the manufacturer's instructions. Active sites can cause adsorption of the analyte, leading to peak tailing.[8]
Improper column installation Ensure the column is installed correctly in the injector and detector, with the appropriate insertion depth and leak-free connections.
Sample overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting.
Inlet temperature too low Increase the injector temperature to ensure complete and rapid volatilization of the derivatized this compound. A common starting point is 250-280°C.[1]

Issue 2: Low or No Signal for this compound

Potential Cause Troubleshooting Step
Incomplete derivatization Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions for the recommended time and temperature.
Thermal degradation in the injector If the inlet temperature is too high, thermally labile compounds can degrade. While TMS-ethers are generally stable, try reducing the inlet temperature in increments if degradation is suspected.
Leaks in the GC-MS system Check for leaks in the carrier gas lines, injector, and column connections using an electronic leak detector. Leaks can lead to poor sensitivity and high background noise.
MS source contamination A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Issue 3: Inconsistent Quantitative Results

Potential Cause Troubleshooting Step
Matrix effects The sample matrix can suppress or enhance the ionization of the target analyte. Use a suitable internal standard, preferably an isotopically labeled one, to correct for these effects.[7]
Inconsistent injection volume Ensure the autosampler is functioning correctly and the syringe is clean and free of air bubbles.
Calibration curve issues Prepare fresh calibration standards and ensure the calibration range brackets the expected concentration of this compound in the samples.

Experimental Protocols & Data

Detailed Methodology for this compound Analysis

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample (e.g., sediment, cell culture).

  • Perform lipid extraction using a suitable solvent system (e.g., dichloromethane:methanol).

  • Isolate the sterol fraction using solid-phase extraction (SPE) or column chromatography.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial tightly and heat at 60-70°C for 1 hour.[1][2]

  • Cool to room temperature before injection into the GC-MS.

2. GC-MS Parameters: The following table summarizes typical GC-MS parameters for the analysis of this compound and related 4-methylsterols, compiled from various studies.

ParameterSettingReference
GC System Agilent 6890N or similar[2][5]
Column Agilent HP-5ms or DB-5ms (30-60 m x 0.25-0.32 mm i.d., 0.25 µm film thickness)[1][5][6]
Injector Splitless mode[1][5]
Injector Temperature 250 - 300°C[5][9]
Carrier Gas Helium at a constant flow of 1.0 - 1.6 mL/min[5]
Oven Program 1 70°C (7 min), then 15°C/min to 150°C, then 6°C/min to 320°C (hold 28 min)[5]
Oven Program 2 100°C (2 min), then 15°C/min to 180°C, then 5°C/min to 250°C (hold 3 min), then 20°C/min to 320°C (hold 12 min)[1]
MS System Agilent 5975 or similar[2][5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Source Temperature 230 - 250°C[5][9]
Quadrupole Temperature 150°C[9]
Acquisition Mode Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification[2][9]

Visualizations

Experimental Workflow for this compound GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Sediment/Cells) Extraction Lipid Extraction Sample->Extraction Fractionation Sterol Fractionation (SPE) Extraction->Fractionation Drying Evaporation to Dryness Fractionation->Drying Derivatization Silylation (BSTFA/TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard) Detection->Quantification G node_action node_action node_ok node_ok node_prob node_prob start Low this compound Signal check_derivatization Derivatization Successful? start->check_derivatization check_injection Injection Parameters OK? check_derivatization->check_injection Yes action_deriv Optimize Derivatization: - Fresh Reagents - Anhydrous Conditions - Correct Temp/Time check_derivatization->action_deriv No check_system System Integrity OK? check_injection->check_system Yes action_inject Optimize Injection: - Adjust Inlet Temp - Check Syringe - Check Liner check_injection->action_inject No check_ms MS Performance OK? check_system->check_ms Yes action_system Check System: - Perform Leak Check - Verify Gas Flow Rates check_system->action_system No action_ms Check MS: - Tune MS - Clean Ion Source check_ms->action_ms No resolved Signal Restored check_ms->resolved Yes action_deriv->check_injection action_inject->check_system action_system->check_ms action_ms->resolved

References

Technical Support Center: Dinosterol Analysis from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low dinosterol yields from environmental samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Issue 1: Low this compound Concentration in the Initial Extract

Q1: My initial lipid extract shows very low concentrations of this compound. What are the potential causes and how can I improve the extraction efficiency?

A1: Low this compound in the initial extract can stem from several factors, including the extraction method itself, the nature of the sample matrix, and the stability of this compound.

Possible Causes and Solutions:

  • Inefficient Extraction Method: The choice of solvent and extraction technique is critical. For marine sediments, a common matrix for this compound analysis, powerful extraction methods are necessary to liberate the lipid-bound biomarkers.

    • Recommended Protocols: Accelerated Solvent Extraction (ASE) using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) has proven effective.[1] Standard organic geochemical methods like a modified Bligh and Dyer extraction can also be employed to isolate major lipid classes.[2] For sediment samples, refluxing with a DCM:MeOH (3:1 v/v) mixture is another established method.[3]

    • Solvent Polarity: Ensure the solvent system is appropriate for extracting non-polar compounds like this compound from your specific sample matrix.[4] Multiple extractions (at least three) with the chosen solvent system are recommended to ensure complete recovery.[4]

  • Sample Pre-treatment: Proper preparation of the sample before extraction is crucial.

    • Lyophilization: Freeze-drying (lyophilizing) sediment or algal samples prior to extraction is a standard and recommended step.[1][2]

    • Homogenization: Ensure the sample is well-homogenized to allow for efficient solvent penetration.

  • This compound Degradation: this compound can degrade under certain conditions.

    • Anaerobic Conditions: The preservation of sterols is enhanced by anaerobic conditions during deposition and subsequent diagenesis.[2] While this is a feature of the sample's history, it's a crucial consideration when selecting samples.

    • Oxidation: Minimize exposure of the sample and extract to air and light to prevent oxidation.[4] Handling samples under an inert atmosphere (e.g., nitrogen) is good practice.[4]

    • Thermal Stability: While this compound is relatively stable, prolonged exposure to high temperatures during extraction should be avoided.[5]

Issue 2: Poor Recovery After Purification

Q2: I'm losing a significant amount of this compound during the purification step. How can I optimize my purification protocol to improve recovery?

A2: Purification is essential to remove interfering compounds but can also be a major source of sample loss. The choice of purification technique and its careful execution are key to maximizing yield.

Troubleshooting Purification Steps:

  • Column Chromatography: This is a common first step to separate the total lipid extract into different compound classes.

    • Stationary Phase: Alumina or silica gel are typically used.[1][6] Ensure the stationary phase is properly activated to achieve good separation.

    • Elution Solvents: A step-wise elution with solvents of increasing polarity is used. The fraction containing sterols is typically eluted with a moderately polar solvent mixture like n-hexane/DCM.[3] Careful optimization of solvent volumes is necessary to ensure the complete elution of this compound without co-eluting excessive impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often necessary for further purification, especially to separate this compound from structurally similar sterols that may co-elute during Gas Chromatography (GC) analysis.[2][7]

    • Normal-Phase vs. Reversed-Phase HPLC:

      • NP-HPLC: Recommended for samples that do not contain 4α-methyl sterols that co-elute with this compound during GC analysis.[7]

      • RP-HPLC: More likely to yield baseline resolution of this compound in samples containing a variety of 4α-methyl sterols.[7]

    • Two-Step HPLC: For complex samples with high concentrations of interfering compounds like sitostanol, a two-step purification method combining NP-HPLC followed by RP-HPLC is recommended.[7]

    • Fraction Collection: To avoid isotopic fractionation and ensure quantitative recovery, it's crucial to collect several fractions around the expected elution time of this compound and then combine the fractions containing the target compound.[1]

Quantitative Data on Purification Yields:

Purification MethodAverage YieldReference
Reversed-Phase HPLC (RP-HPLC)80%[7]
Two-Step (NP-HPLC + RP-HPLC)60%[7]
Issue 3: Low Signal or No Peak in GC-MS Analysis

Q3: After extraction and purification, I'm not seeing a this compound peak, or the signal is very weak in my GC-MS analysis. What could be the problem?

A3: This issue often points to problems with the derivatization step, the GC-MS parameters, or co-elution with other compounds.

Troubleshooting GC-MS Analysis:

  • Incomplete Derivatization: Derivatization is a critical step to increase the volatility of sterols for GC analysis.[4]

    • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent for sterols.[2][3]

    • Reaction Conditions: The reaction is typically carried out overnight in a desiccator to ensure it goes to completion.[3] The presence of water can inhibit the reaction, so ensure your sample and solvents are anhydrous.[8][9]

    • Catalyst: For sterically hindered hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) can be added to the BSTFA.[9]

  • GC-MS Parameters: Optimization of the GC-MS method is crucial for detecting this compound.

    • Column: A mid-polarity capillary column, such as a DB-5ms, is suitable for sterol analysis.[3][7]

    • Temperature Program: A slow oven temperature ramp rate is necessary to achieve good separation of structurally similar sterols.[4] A typical program might involve an initial hold, a ramp to a mid-range temperature, followed by a slower ramp to a final temperature that is held for an extended period.[1][3]

    • Injection: Use of a deactivated injector liner is recommended.[4]

  • Co-elution: this compound can co-elute with other sterols, which can mask its peak or lead to inaccurate quantification.[2][7]

    • High-Resolution Chromatography: If co-elution is suspected, further purification using RP-HPLC is recommended to achieve baseline resolution.[7]

    • Mass Spectrometry: Use selected ion monitoring (SIM) mode to increase sensitivity and selectivity for this compound and its derivatives. The base peak at m/z 69 is diagnostic for the this compound side chain.[2]

Frequently Asked Questions (FAQs)

Q: Is derivatization always necessary for this compound analysis by GC-MS?

A: Yes, for conventional GC-MS analysis, derivatization is essential. This compound is a relatively non-volatile compound. The derivatization process, typically silylation, converts the hydroxyl group into a more volatile trimethylsilyl (TMS) ether, which improves its chromatographic properties and allows for better separation and detection.[4][8]

Q: What are the best internal standards to use for this compound quantification?

A: The use of an internal standard is crucial for accurate quantification to correct for variations during sample preparation and injection. Commonly used internal standards for sterol analysis include 5α-cholestane and epicoprostanol.[3][4][7] The ideal internal standard should have similar chemical properties to this compound but should not be naturally present in the sample.

Q: How can I confirm the identity of the this compound peak in my chromatogram?

A: The identity of this compound can be confirmed by comparing its retention time with that of an authentic standard. Additionally, its mass spectrum should be compared with a library spectrum or published data. The trimethylsilyl ether of this compound has a characteristic mass spectrum, including a diagnostic base peak at m/z 69.[2]

Q: My samples have been stored for a long time. Could this affect the this compound yield?

A: Yes, prolonged storage can affect this compound concentrations. While this compound is well-preserved in the sediment record under anaerobic conditions, exposure to oxygen and light during storage can lead to oxidation and degradation.[2][4] It is recommended to store samples and extracts at low temperatures (e.g., -20°C) and protected from light.[4]

Experimental Protocols

Protocol 1: this compound Extraction from Marine Sediments

This protocol is adapted from standard organic geochemical methods.[1][3]

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder.

  • Internal Standard: Spike the sample with a known amount of an internal standard (e.g., 5α-cholestane).

  • Extraction:

    • Method A (Reflux): Extract the sample three times with a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1 v/v) for 8 hours under reflux.[3]

    • Method B (ASE): Use an Accelerated Solvent Extractor with a mixture of DCM:MeOH (9:1 v/v) at 150°C and 1500 psi for three 5-minute cycles.[1]

  • Solvent Removal: Combine the extracts and remove the solvent under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Purification of this compound using HPLC

This protocol is based on methods developed for purifying this compound for isotopic analysis.[7]

  • Initial Cleanup: Separate the total lipid extract using silica gel column chromatography. Elute the neutral lipid fraction containing sterols with a mixture of hexane and DCM.

  • RP-HPLC:

    • Column: Use a C18 column (e.g., Agilent ZORBAX Eclipse XDB C18).[10]

    • Mobile Phase: Elute with 5% MeOH in water at a flow rate of 1.5 mL/min.[10]

    • Fraction Collection: Collect fractions every 30 seconds around the retention time of this compound.

    • Pooling: Analyze the fractions by GC-MS and pool those containing this compound.

Protocol 3: Derivatization and GC-MS Analysis

This protocol outlines the final steps for quantification.[2][3]

  • Derivatization:

    • Dry the purified this compound fraction under a stream of nitrogen.

    • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate overnight in a desiccator.[3]

  • GC-MS Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., DCM) containing a quantification standard.

    • Inject the sample into a GC-MS system equipped with a DB-5ms or equivalent column.

    • Use a temperature program that allows for the separation of this compound from other sterols (e.g., hold at 50°C, ramp at 10°C/min to 300°C, and hold for 35 min).[3]

    • Acquire data in full scan mode for identification and in SIM mode for quantification, monitoring key ions for this compound-TMS ether.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Environmental Sample (e.g., Sediment) lyophilize Lyophilization start->lyophilize homogenize Homogenization lyophilize->homogenize spike Spike with Internal Standard homogenize->spike extract Solvent Extraction (e.g., ASE, Reflux) spike->extract concentrate Concentration extract->concentrate column_chrom Column Chromatography (Silica/Alumina) concentrate->column_chrom hplc HPLC (NP and/or RP) column_chrom->hplc derivatize Derivatization (e.g., with BSTFA) hplc->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification gcms->quantify end end quantify->end Final this compound Concentration

Caption: General experimental workflow for this compound analysis.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_analysis Analytical Issues start Low this compound Yield inefficient_extraction Inefficient Method start->inefficient_extraction Check degradation Sample Degradation start->degradation Check sample_loss Sample Loss During Column Chromatography start->sample_loss Check hplc_loss Poor Recovery from HPLC start->hplc_loss Check incomplete_derivatization Incomplete Derivatization start->incomplete_derivatization Check coelution Co-elution with Other Sterols start->coelution Check sol1 Use ASE or Reflux; Optimize Solvents inefficient_extraction->sol1 Solution sol2 Proper Storage; Minimize Air/Light Exposure degradation->sol2 Solution sol3 Optimize Elution Solvents and Volumes sample_loss->sol3 Solution sol4 Use RP-HPLC or Two-Step HPLC hplc_loss->sol4 Solution sol5 Ensure Anhydrous Conditions; Use Catalyst if Needed incomplete_derivatization->sol5 Solution sol6 Improve HPLC Separation; Use SIM Mode in MS coelution->sol6 Solution

Caption: Troubleshooting guide for low this compound yields.

References

Technical Support Center: Dinosterol Laboratory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during dinosterol laboratory analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from various sources throughout the experimental workflow. Key sources include:

  • Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and solvent bottles can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and other polymer additives.[1] Polyvinyl chloride (PVC) is a significant source of phthalates and should be avoided.[1]

  • Solvents and Reagents: Even high-purity solvents may contain trace impurities that can interfere with sensitive analyses. Water from purification systems can also be a source of contamination, especially if plastic tubing is used.[1]

  • Laboratory Environment: Volatile organic compounds and plasticizers can off-gas from building materials, furniture, and equipment, settling on surfaces and contaminating samples.[1]

  • Glassware: Improperly cleaned glassware can harbor residual lipids or detergents, leading to cross-contamination.

  • Sample Collection and Handling: Contamination can be introduced during the collection of sediment or water samples, as well as during handling in the laboratory. This can include cross-contamination between samples.

  • Instrumentation: System components like tubing, seals, and pump parts in HPLC and GC-MS systems can degrade and leach contaminants. The GC injection port can also accumulate non-volatile residues from previous samples.[1]

Q2: How can I minimize contamination from plasticware?

A2: While completely eliminating plastics can be challenging, the following practices can significantly reduce contamination:

  • Prioritize Glassware: Use borosilicate glassware for all sample preparation, extraction, and storage steps whenever possible.[1]

  • Select Appropriate Plastics: If plastics are necessary, choose high-quality polypropylene (PP) from reputable suppliers. Avoid PVC due to the high risk of phthalate leaching.[1]

  • Pre-clean Plasticware: Rinse plastic tubes and pipette tips with high-purity solvents (e.g., methanol, hexane) before use to wash away surface contaminants.[1]

Q3: What is the best practice for cleaning glassware for sterol analysis?

A3: A rigorous cleaning protocol is crucial. After use, immediately rinse glassware to prevent residues from drying. Wash with a laboratory-grade, phosphate-free detergent and hot water, using appropriate brushes. Thoroughly rinse with tap water, followed by multiple rinses with distilled or deionized water. For a final, comprehensive cleaning, perform a solvent rinse with HPLC-grade methanol, acetone, and hexane in a fume hood. Dry the glassware in an oven (not exceeding 110°C) or by air-drying on a dedicated rack, covering openings with solvent-rinsed aluminum foil to prevent dust contamination.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Question: My GC-MS chromatogram shows several unexpected peaks, some of which are interfering with the this compound peak. What could be the cause and how do I fix it?

Answer: Unexpected peaks are typically due to contamination. Follow this troubleshooting guide to identify and eliminate the source.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Phthalate Contamination from Plastics - Replace plastic containers, pipette tips, and vial caps with glass and PTFE-lined alternatives.- Pre-rinse any necessary plasticware with high-purity solvent.- Run a solvent blank to confirm the presence of phthalates.
Co-eluting Sterols - Other sterols, particularly 4α-methyl sterols and sitostanol, can co-elute with this compound.[2]- Optimize the GC temperature program to improve separation.- Consider using a different GC column with a different polarity (e.g., a mid-polarity column instead of a standard non-polar column).[3]- Enhance purification with a two-step HPLC process (Normal Phase followed by Reverse Phase).[2]
Solvent Impurities - Use the highest purity solvents available (e.g., HPLC or LC-MS grade).- Run a blank analysis of your solvents to check for contaminants.- If contamination is found, open a new bottle of solvent from a different lot number.
Septum Bleed - Siloxanes from the GC inlet septum can bleed at high temperatures.- Use high-quality, low-bleed septa.- Replace the septum regularly.- Lower the inlet temperature if possible without compromising analyte vaporization.
Carryover from Previous Injections - Run several solvent blanks between samples to wash the injection port and column.- Clean the GC inlet liner or replace it if it's visibly dirty.- Develop and implement a routine maintenance schedule for the GC-MS system.
Issue 2: Poor this compound Recovery or Signal Intensity

Question: The peak area for my this compound standard is much lower than expected, or my sample shows no this compound when it should. What could be causing this loss of signal?

Answer: Low recovery or poor signal intensity can be caused by degradation of the analyte, issues with the analytical instrumentation, or matrix effects.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Analyte Adsorption - Active sites in a dirty GC inlet liner or on the column can adsorb sterols.- Deactivate the liner with a silylating agent or replace it.- Condition the column according to the manufacturer's instructions.
Incomplete Derivatization - this compound and other sterols require derivatization (e.g., silylation) to increase their volatility for GC analysis.- Ensure derivatization reagents (e.g., BSTFA) are fresh and not hydrolyzed.- Optimize the derivatization reaction time and temperature. Incomplete silylation may result in two peaks for a single sterol.[3]
Ion Suppression in the MS Source - Co-eluting contaminants, especially at high concentrations, can suppress the ionization of this compound in the mass spectrometer source.- Improve chromatographic separation to isolate this compound from interfering compounds.- Dilute the sample to reduce the concentration of the interfering matrix components.
Instrumental Issues - Check for leaks in the GC-MS system.- Verify that the MS is properly tuned and calibrated.- Ensure the detector is functioning correctly.

Quantitative Data on Common Contaminants

The presence of contaminants can significantly impact the quantification of this compound. Phthalates are among the most common and problematic contaminants due to their ubiquitous nature and their tendency to co-elute with lipids. The following table provides an illustrative summary of the potential quantitative impact of a common phthalate, Di(2-ethylhexyl) phthalate (DEHP), on this compound analysis.

Disclaimer: The values in this table are for illustrative purposes to demonstrate the potential impact of contamination. Actual effects will vary depending on the specific analytical method, instrument sensitivity, and matrix complexity.

ContaminantTypical Concentration in Contaminated Blank (ng/mL)Potential Impact on this compound Quantification
Di(2-ethylhexyl) phthalate (DEHP) 5 - 100+Low Contamination (5-20 ng/mL): May cause minor baseline noise and slightly inflated integration of the this compound peak, leading to a potential overestimation of 1-5%.Medium Contamination (20-50 ng/mL): Can result in significant co-elution, making accurate peak integration difficult and potentially causing a 5-20% overestimation. May also cause ion suppression, leading to a lower than expected signal.High Contamination (>50 ng/mL): Can completely obscure the this compound peak, making quantification impossible. Significant ion suppression is likely, leading to a false-negative or severely underestimated result.
Oleamide 1 - 50Variable Impact: Can co-elute with sterols. At high levels, it can cause ion suppression. The quantitative impact is highly dependent on chromatographic separation.
Siloxanes (from septum bleed) VariableImpact on Baseline: Primarily introduces baseline noise, which can affect the limit of detection and the precision of integration for low-concentration samples.

Experimental Protocols

Protocol 1: Glassware Cleaning for Sterol Analysis
  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least six times to remove all detergent residues.

  • Deionized Water Rinse: Rinse three times with distilled or deionized water.

  • Solvent Rinse (in a fume hood):

    • Rinse three times with HPLC-grade methanol.

    • Rinse three times with HPLC-grade acetone.

    • Rinse three times with HPLC-grade hexane.

  • Drying: Air dry on a dedicated rack or in an oven at a temperature not exceeding 110°C. Cover openings with hexane-rinsed aluminum foil.

  • Storage: Store in a closed, dust-free cabinet.

Protocol 2: Extraction and Purification of this compound from Sediments

This protocol is a synthesized methodology based on common practices for sterol analysis from marine sediments.

  • Sample Preparation: Freeze-dry the sediment sample and homogenize it using a mortar and pestle.

  • Extraction:

    • Weigh approximately 5-10 g of dried sediment into a glass centrifuge tube.

    • Add an internal standard (e.g., 5α-cholestane) for quantification.

    • Add 20 mL of a 2:1 (v/v) mixture of dichloromethane (DCM) and methanol.

    • Sonicate for 15 minutes, then centrifuge and collect the supernatant.

    • Repeat the extraction two more times, combining the supernatants.

  • Saponification:

    • Evaporate the combined solvent under a gentle stream of nitrogen.

    • Add 10 mL of 6% KOH in methanol to the dried extract.

    • Heat at 80°C for 2 hours to hydrolyze any steryl esters.

  • Neutral Lipid Extraction:

    • After cooling, add 10 mL of water and 10 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the upper hexane layer (containing the neutral lipids, including this compound).

    • Repeat the hexane extraction two more times, combining the hexane fractions. .

  • Purification by Column Chromatography:

    • Prepare a small glass column with activated silica gel.

    • Apply the concentrated neutral lipid extract to the column.

    • Elute with solvents of increasing polarity to separate lipid classes. The sterol fraction is typically eluted with a mixture of hexane and ethyl acetate.

  • HPLC Purification (Optional but Recommended):

    • For high-purity samples, further purification by HPLC is recommended to separate this compound from other co-eluting sterols.[2][4] A two-step process using both normal-phase and reverse-phase HPLC can provide a very clean sample.[2]

  • Derivatization for GC-MS Analysis:

    • Evaporate the purified sterol fraction to dryness under nitrogen.

    • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS, using a column and temperature program optimized for sterol separation.

Visualizations

Contamination_Troubleshooting_Workflow cluster_solvent Troubleshoot Solvent/System Contamination cluster_sample Troubleshoot Sample Contamination start Unexpected Peak in GC-MS Chromatogram check_blank Analyze Solvent Blank start->check_blank contaminant_present Contaminant Peak Present in Blank? check_blank->contaminant_present source_solvent Source is Solvent, Reagents, or System contaminant_present->source_solvent Yes source_sample Source is Sample Preparation or Matrix contaminant_present->source_sample No check_solvent Use New, High-Purity Solvent Bottle source_solvent->check_solvent check_glassware Verify Glassware Cleaning Protocol source_sample->check_glassware check_system Clean GC Inlet & Run System Blanks check_solvent->check_system check_plastics Replace Plasticware with Glass/PTFE check_glassware->check_plastics check_hplc Improve HPLC Purification Step check_plastics->check_hplc

Caption: Troubleshooting workflow for identifying contamination sources.

Experimental_Workflow start 1. Sediment Sample (Freeze-dried & Homogenized) extraction 2. Solvent Extraction (DCM:MeOH) start->extraction saponification 3. Saponification (KOH in MeOH) extraction->saponification neutral_extraction 4. Neutral Lipid Extraction (Hexane) saponification->neutral_extraction purification 5. Purification (Silica Column / HPLC) neutral_extraction->purification derivatization 6. Derivatization (Silylation with BSTFA) purification->derivatization analysis 7. GC-MS Analysis derivatization->analysis

Caption: General experimental workflow for this compound analysis.

References

Interferences from other sterols in dinosterol quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of dinosterol, specifically focusing on interferences from other sterols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sterols that interfere with this compound quantification?

A1: Several sterols can interfere with this compound quantification, primarily due to structural similarities that lead to co-elution in gas chromatography (GC) or overlapping signals in mass spectrometry (MS). The most common interferences arise from other 4α-methyl sterols.[1] Specific examples include isomers and structurally related compounds that may be present in complex environmental or biological samples.

Q2: How can I differentiate this compound from co-eluting sterols using mass spectrometry?

A2: Even if sterols co-elute chromatographically, they can often be distinguished using mass spectrometry. As a trimethylsilyl (TMS) ether, this compound exhibits a characteristic mass spectrum with key fragment ions. The molecular ion (M+) is observed at m/z 500.[2] Other diagnostic ions can be found at m/z 429, 388, 359, 339, and 271.[2] A base peak at m/z 69 is indicative of the Δ22-unsaturated 23,24-dimethyl sidechain.[2] By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can selectively monitor for these unique ions to enhance specificity and quantify this compound even in the presence of interfering compounds.[3]

Q3: Is derivatization necessary for this compound analysis?

A3: Yes, for gas chromatography (GC) analysis, derivatization is a critical step. Sterols have low volatility and high polarity due to their hydroxyl group, making them unsuitable for direct GC analysis.[3] The most common derivatization technique is silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether.[3][4] This process increases the volatility of the sterol and improves peak shape during chromatographic separation.[3]

Q4: Can I use Liquid Chromatography (LC) to avoid co-elution issues?

A4: Yes, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful alternatives to GC for sterol analysis and can resolve many co-elution problems.[3] Reversed-phase HPLC (RP-HPLC) is particularly effective for purifying this compound from structurally similar 4α-methyl sterols that co-elute during GC analysis.[1] For complex samples containing a variety of 4α-methyl sterols, a two-step purification process involving both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) may be necessary to achieve baseline resolution.[1] A significant advantage of LC methods is that they can often be performed without derivatization.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound quantification experiments.

Issue 1: Poor chromatographic separation and co-eluting peaks.
  • Symptom: this compound peak is not baseline-resolved from other sterol peaks in your GC chromatogram.

  • Cause: Structurally similar sterols, especially other 4α-methyl sterols, have very close retention times on standard GC columns.

  • Solution:

    • Optimize GC Method:

      • Column Selection: Consider using a different GC column with a more polar stationary phase to improve separation.

      • Temperature Program: Modify the oven temperature program. A slower temperature ramp can often enhance resolution between closely eluting peaks.

    • Implement Pre-purification with HPLC:

      • Utilize RP-HPLC to isolate this compound from interfering 4α-methyl sterols prior to GC-MS analysis.[1]

      • For highly complex samples, a sequential NP-HPLC followed by RP-HPLC purification is recommended for achieving baseline resolution.[1]

    • Utilize Mass Spectrometry for Deconvolution:

      • If complete chromatographic separation is not achievable, use the mass spectrometer in SIM mode to selectively detect and quantify this compound based on its unique fragment ions.[3]

Issue 2: Peak tailing and broadening for the this compound peak.
  • Symptom: The this compound peak in your chromatogram is asymmetrical (tailing) and wider than expected.

  • Cause: This issue often points to active sites within the GC system or incomplete derivatization.

  • Solution:

    • Check for Active Sites:

      • Injector Liner: Active sites in the injector liner can interact with the polar hydroxyl group of underivatized or partially derivatized sterols. Ensure the liner is properly deactivated or replace it with a new, deactivated liner.[3]

      • GC Column: Use a high-quality, deactivated GC column.

    • Verify Complete Derivatization:

      • Moisture Control: Ensure your sample is completely dry before adding the silylating agent, as moisture can deactivate the reagent.[3]

      • Reaction Conditions: Optimize the derivatization reaction by adjusting the reagent, temperature, and incubation time to ensure a complete reaction. Incomplete silylation can result in peak tailing or even the appearance of two peaks for a single sterol.[3]

Issue 3: Inaccurate quantification and poor reproducibility.
  • Symptom: Inconsistent quantitative results for this compound across replicate injections or different batches of samples.

  • Cause: This can be due to a combination of factors including unresolved interferences, matrix effects, or issues with the internal standard.

  • Solution:

    • Address Co-elution: Implement the strategies outlined in "Issue 1" to ensure you are quantifying only this compound.

    • Evaluate Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the target analyte in the mass spectrometer. A matrix-matched calibration curve or the standard addition method can help to mitigate these effects.[5]

    • Internal Standard Selection: Use an appropriate internal standard that is structurally similar to this compound but does not co-elute with any sample components. This will help to correct for variations in sample preparation and injection volume.

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios (m/z) for the identification of this compound as its trimethylsilyl (TMS) ether derivative.

CompoundDerivativeMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compoundTMS-ether500429, 388, 359, 339, 271, 69 (base peak)[2]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting this compound quantification.

cluster_0 Troubleshooting Workflow for this compound Quantification Start Start: This compound Quantification Problem Problem Identified: Poor Peak Resolution/ Inaccurate Quantification Start->Problem Check_GC Optimize GC Conditions (Column, Temp. Program) Problem->Check_GC Chromatographic Issue Check_Deriv Verify Complete Derivatization Problem->Check_Deriv Peak Shape Issue Implement_HPLC Implement HPLC Pre-purification (RP-HPLC or NP/RP-HPLC) Check_GC->Implement_HPLC If resolution still poor Use_SIM Utilize GC-MS SIM Mode for Selective Detection Check_GC->Use_SIM If separation is impossible Check_Deriv->Use_SIM Implement_HPLC->Use_SIM End End: Accurate this compound Quantification Use_SIM->End

Caption: Troubleshooting workflow for this compound quantification.

cluster_1 Analytical Strategies for Mitigating Sterol Interference cluster_2 HPLC Options cluster_3 GC-MS Modes Sample Complex Sample (Containing this compound and Interfering Sterols) HPLC HPLC Purification Sample->HPLC RPHPLC RP-HPLC HPLC->RPHPLC NPRPHPLC NP-HPLC -> RP-HPLC HPLC->NPRPHPLC GCMS GC-MS Analysis Scan Full Scan GCMS->Scan SIM SIM Mode GCMS->SIM Data Data Analysis (Quantification) RPHPLC->GCMS NPRPHPLC->GCMS Scan->Data SIM->Data

Caption: Analytical strategies for mitigating sterol interference.

References

Improving the resolution of dinosterol from its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of dinosterol from its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

The primary challenge in separating this compound from its isomers lies in their structural similarity. Many sterols share the same steroid nucleus and differ only in the structure of the side chain or the position of double bonds. This results in very similar physicochemical properties, making chromatographic separation difficult and often leading to peak co-elution.[1]

Q2: Which analytical techniques are most effective for this compound isomer separation?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.[2][3] HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is effective for purifying this compound from structurally similar 4α-methyl sterols that may co-elute in GC analysis.[4] GC, typically coupled with Mass Spectrometry (GC-MS), is also widely used but often requires prior derivatization of the sterols to increase their volatility and improve separation.[2][5][6]

Q3: What is derivatization and why is it important for GC analysis of sterols?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC analysis of sterols, derivatization is crucial because it increases their volatility, allowing them to be analyzed at reasonable temperatures without thermal degradation.[6] A common method is silylation, which converts the hydroxyl group of the sterol into a less polar and more volatile trimethylsilyl (TMS) ether.[7][8] This process can significantly improve chromatographic resolution and detection sensitivity.[5][6]

Troubleshooting Guides

Issue 1: Peak Co-elution or Poor Resolution in HPLC

Symptoms:

  • Broad, asymmetrical peaks.

  • Shoulders on the main this compound peak.[9]

  • Inability to baseline separate this compound from a known or unknown isomer.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving structurally similar isomers.

    • Solution: Consider using a stationary phase with enhanced shape selectivity. Cholesterol-based columns or columns with pyrenylethyl groups can provide unique retention mechanisms based on π-π interactions and molecular shape, which are effective for separating sterol isomers.[10][11][12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.

    • Solution: Methodically adjust the mobile phase composition. For reversed-phase HPLC, altering the ratio of the organic modifier (e.g., methanol, acetonitrile) to water can significantly impact resolution.[13] If using methanol, consider switching to acetonitrile or vice versa, as this can change the elution order.[14]

  • Co-elution with 4α-methyl sterols: These are common interferences in this compound analysis.

    • Solution: For samples containing a variety of 4α-methyl sterols, RP-HPLC is more likely to achieve baseline resolution than Normal-Phase HPLC (NP-HPLC).[4] In complex samples where sitostanol concentration is high, a two-step purification using both NP-HPLC and RP-HPLC may be necessary.[4]

Experimental Protocol: Two-Step HPLC Purification for Complex Samples

This protocol is recommended for samples with high concentrations of co-eluting isomers.[4]

  • Normal-Phase HPLC (NP-HPLC) - First Pass:

    • Column: Standard silica column.

    • Mobile Phase: A non-polar mobile phase such as a mixture of hexane and a slightly more polar solvent like dichloromethane. A typical starting point is an isocratic elution with 15% DCM in hexane.[15]

    • Flow Rate: 1.5 mL/min.[15]

    • Detection: UV detector (e.g., 210 nm).[16]

    • Fraction Collection: Collect the fraction containing this compound.

  • Reversed-Phase HPLC (RP-HPLC) - Second Pass:

    • Column: C18 column (e.g., Agilent ZORBAX Eclipse XDB C18, 4.6 mm x 250 mm x 5 µm).[17]

    • Mobile Phase: A polar mobile phase. For example, 5% Methanol in water.[17]

    • Flow Rate: 1.5 mL/min.[17]

    • Column Temperature: 30°C.[16][17]

    • Fraction Collection: Collect the purified this compound fraction.

Quantitative Data Summary: HPLC Purification of this compound

Purification MethodAverage Yield of this compoundNotes
NP-HPLC90%Recommended for samples that do not contain co-eluting 4α-methyl sterols.[4][17]
RP-HPLC80%Recommended for samples containing a variety of 4α-methyl sterols.[4][17]
Two-Step (NP-HPLC followed by RP-HPLC)60%Recommended for complex samples where single-pass HPLC is insufficient.[17]

Troubleshooting Logic for HPLC Co-elution

HPLC_Troubleshooting start Poor Resolution or Co-elution Observed check_peak_shape Assess Peak Shape: Shoulder or Asymmetry? start->check_peak_shape change_mobile_phase Optimize Mobile Phase: - Adjust organic/aqueous ratio - Switch organic solvent (e.g., MeOH to ACN) check_peak_shape->change_mobile_phase Yes change_stationary_phase Change Stationary Phase: - Use cholesterol-based column - Use pyrenylethyl (PYE) column for shape selectivity check_peak_shape->change_stationary_phase Persistent Issue two_step_hplc Implement Two-Step HPLC: NP-HPLC followed by RP-HPLC for highly complex samples check_peak_shape->two_step_hplc Complex Sample change_mobile_phase->check_peak_shape Still Poor resolution_achieved Resolution Achieved change_mobile_phase->resolution_achieved Improved change_stationary_phase->check_peak_shape Still Poor change_stationary_phase->resolution_achieved Improved two_step_hplc->resolution_achieved

Caption: Troubleshooting decision tree for HPLC peak co-elution.

Issue 2: Poor Resolution or Peak Tailing in GC-MS

Symptoms:

  • Broad peaks for sterols.

  • Peak tailing.

  • Co-elution of this compound with other isomers.

Possible Causes and Solutions:

  • Incomplete Derivatization: The presence of free hydroxyl groups can lead to interactions with the GC column, causing peak tailing and poor resolution.[6]

    • Solution: Ensure complete derivatization. Optimize the reaction conditions, including the reagent (e.g., N-methyl-N-trimethylsilyl-trifluoracetamide), reaction time, and temperature.[7] The addition of a catalyst like N-trimethylsilylimidazole (TSIM) may be necessary for sterically hindered hydroxyl groups.[8]

  • Inadequate GC Column: The stationary phase of the GC column may not be suitable for separating the derivatized sterol isomers.

    • Solution: Use a column with a stationary phase appropriate for sterol analysis, such as a 5% phenyl - 95% methyl polysiloxane fused-silica capillary column (e.g., DB-5MS).[18]

  • Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can result in insufficient separation.

    • Solution: Adjust the oven temperature program. A slow temperature ramp rate during the elution of the sterols can improve resolution.[18]

Experimental Protocol: GC-MS Analysis of Derivatized Sterols

This protocol provides a starting point for the GC-MS analysis of silylated sterols.

  • Sample Derivatization (Silylation):

    • Hydrolyze and extract the sterols from the sample matrix.[7]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the silylating reagent (e.g., a mixture of MSTFA and TSIM (9:1)) and react at room temperature for 30 minutes.[8]

  • GC-MS Conditions:

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[18]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[18]

    • Injector Temperature: 300°C (hot splitless).[18]

    • Oven Temperature Program:

      • Initial temperature: 100°C for 1 min.

      • Ramp 1: 50°C/min to 200°C.

      • Ramp 2: 20°C/min to 250°C.

      • Ramp 3: 1.5°C/min to 300°C, hold for 10 min.[18]

    • MS Transfer Line Temperature: 300°C.[18]

    • Ion Source Temperature: 250°C.[18]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow start Sample Collection extraction Lipid Extraction (e.g., Dichloromethane/Methanol) start->extraction saponification Saponification (Hydrolysis of Esters) extraction->saponification derivatization Derivatization (Silylation with MSTFA/TSIM) saponification->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

References

Technical Support Center: High-Throughput Dinosterol Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput dinosterol screening. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during high-throughput this compound screening, from sample preparation to data analysis.

Question Answer
Sample Preparation
My this compound recovery is low and inconsistent across my 96-well plates. What could be the cause?Inconsistent extraction is a common issue in high-throughput formats. Ensure that your solvent dispensing is uniform across all wells. Check for proper sealing of the plates during any incubation or shaking steps to prevent solvent evaporation, which can concentrate some wells more than others. Also, verify that the tissue or cell amount in each well is as consistent as possible. Consider using an automated liquid handler for improved precision. Using an internal standard added at the beginning of the extraction process can help normalize for recovery variability.
I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?Matrix effects are a primary challenge in high-throughput LC-MS/MS. To minimize them, you can incorporate a solid-phase extraction (SPE) step in a 96-well format after the initial lipid extraction. This will help remove interfering compounds. Ensure that your chromatographic method provides adequate separation of this compound from other abundant lipids. Using a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix-induced ion suppression or enhancement.
Derivatization
My derivatization reaction for GC-MS analysis seems incomplete or variable. What are the common pitfalls?For high-throughput derivatization in plate formats, ensure complete removal of the extraction solvent and any water, as moisture can quench the derivatizing reagent (e.g., silylation reagents).[1][2] Ensure the derivatization reagent is fresh and properly stored. Uniform heating of the plate is also critical for consistent reaction kinetics in all wells. Incomplete reactions can lead to poor peak shape and inaccurate quantification.
Which derivatization method is best for high-throughput this compound analysis?The choice depends on your analytical platform. For GC-MS, silylation (e.g., with BSTFA) or acetylation are common methods to increase the volatility of this compound.[1][2][3] For LC-MS/MS, derivatization is not always necessary, but it can be used to improve ionization efficiency. However, for high-throughput workflows, a method that does not require derivatization is often preferred to reduce sample preparation time and potential for error.[4][5]
Data Analysis & Quality Control
I am seeing a high rate of false positives in my screening results. What are the likely causes?False positives in high-throughput screening can arise from compounds that interfere with the detection method rather than having true biological activity.[6] For example, in fluorescence-based assays, autofluorescent compounds can be a source of false positives. In MS-based detection, isobaric interferences can be mistaken for this compound. To address this, it is crucial to run counter-screens and use orthogonal assays for hit confirmation.[6] High-resolution mass spectrometry can also help distinguish this compound from interfering compounds.
How can I ensure the robustness and reproducibility of my high-throughput assay?Assay robustness is key to a successful screening campaign.[6] Miniaturization into 384- or 1536-well plates can introduce challenges with low volumes and reagent stability.[6] To ensure reproducibility, it is important to optimize parameters such as cell density, reagent concentrations, and incubation times.[6] Statistical measures like the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
My results show significant plate-to-plate variability. How can I correct for this?Plate-to-plate variation can be caused by factors like slight differences in incubation times, temperature gradients across an incubator, or batch-to-batch variation in reagents. To mitigate this, include positive and negative controls on every plate. This allows for normalization of the data from each plate. Randomizing the sample layout on the plates can also help to minimize the impact of systematic errors, such as edge effects.[6][7]

Experimental Protocols

Protocol 1: High-Throughput this compound Extraction from Cell Cultures in 96-Well Plates

This protocol outlines a method for the extraction of total lipids, including this compound, from cell cultures grown in a 96-well plate format.

  • Cell Culture and Harvesting:

    • Culture cells in a 96-well plate to the desired confluency.

    • Aspirate the culture medium.

    • Wash the cells once with 200 µL of phosphate-buffered saline (PBS) per well and aspirate the PBS.

  • Lipid Extraction (Modified Folch Method):

    • Add 150 µL of a 2:1 (v/v) mixture of chloroform:methanol to each well.

    • Add an internal standard (e.g., a known amount of a commercially available deuterated sterol) to each well to correct for extraction efficiency.

    • Seal the plate with a chemically resistant seal.

    • Agitate the plate on a plate shaker for 30 minutes at room temperature.

    • Add 50 µL of 0.9% NaCl solution to each well to induce phase separation.

    • Centrifuge the plate at 1,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (containing the lipids) using a multi-channel pipette or an automated liquid handler and transfer to a new 96-well plate.

  • Solvent Evaporation:

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: High-Throughput Derivatization for GC-MS Analysis

This protocol is for the silylation of this compound in a 96-well plate format following extraction.

  • Prerequisites:

    • Ensure the dried lipid extracts from Protocol 1 are completely free of water.

  • Derivatization:

    • To each well of the plate containing the dried lipid extract, add 50 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine).

    • Seal the plate with a heat-resistant seal.

    • Incubate the plate at 60-70°C for 1 hour.

  • Analysis:

    • Cool the plate to room temperature.

    • The samples are now ready for injection into the GC-MS.

Quantitative Data Summary

The following tables provide representative data that might be generated during the optimization of a high-throughput this compound screening assay.

Table 1: Comparison of this compound Extraction Solvents

Solvent System (v/v)Mean this compound Recovery (%)Standard Deviation (%)
Chloroform:Methanol (2:1)92.54.8
Hexane:Isopropanol (3:2)85.16.2
Dichloromethane:Methanol (9:1)88.75.5

Table 2: Optimization of Derivatization Conditions

Derivatization ReagentTemperature (°C)Time (min)Mean Peak Area (Arbitrary Units)
BSTFA + 1% TMCS60301.2 x 10^6
BSTFA + 1% TMCS60602.5 x 10^6
BSTFA + 1% TMCS70302.1 x 10^6
MSTFA60602.3 x 10^6

Visualizations

Experimental Workflow for High-Throughput this compound Screening

The following diagram illustrates a typical workflow for a high-throughput this compound screening experiment, from sample preparation to data analysis.

HTS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_plate 96-Well Plate with Cells/Samples extraction Lipid Extraction (e.g., Chloroform:Methanol) sample_plate->extraction spe Optional: Solid-Phase Extraction (SPE) extraction->spe drying Solvent Evaporation spe->drying derivatization Derivatization (for GC-MS) (e.g., Silylation) drying->derivatization lcms LC-MS/MS Analysis drying->lcms gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration & Quantification lcms->peak_integration gcms->peak_integration normalization Normalization to Internal Standard peak_integration->normalization statistical_analysis Statistical Analysis (Z'-factor, Hit Identification) normalization->statistical_analysis hit_validation Hit Validation (e.g., Dose-Response, Orthogonal Assay) statistical_analysis->hit_validation

Caption: High-throughput this compound screening workflow.

References

Reducing signal suppression in dinosterol LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dinosterol analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS analysis and why is it a concern for this compound?

A1: Signal suppression, also known as the matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to inaccurate quantification.[4][5] this compound is often analyzed in complex matrices like sediment or biological tissues, which contain numerous compounds (e.g., salts, lipids, peptides) that can interfere with its ionization.[6]

Q2: What are the most common causes of signal suppression for sterols like this compound?

A2: The most common sources of ion suppression originate from the sample matrix itself. For bioanalytical and environmental samples, these include:

  • Phospholipids: Highly abundant in biological samples, phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[4][7]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection can precipitate in the MS source, reducing ionization efficiency.[2][6]

  • Endogenous Compounds: Other small molecules, lipids, and peptides from the matrix can compete with this compound for ionization.[2][6]

Q3: I am using a stable isotope-labeled internal standard for this compound. Shouldn't that correct for signal suppression?

A3: Yes, a stable isotope-labeled internal standard (SIL-IS) is the preferred method to compensate for signal suppression. Since the SIL-IS is chemically and physically almost identical to this compound, it will co-elute and experience the same degree of ion suppression. This helps to maintain a constant analyte-to-internal standard ratio, allowing for accurate quantification.[2] However, if the suppression is so severe that the signal for both your analyte and the internal standard is significantly reduced or falls below the lower limit of quantitation (LLOQ), you will need to take steps to reduce the underlying cause of the suppression.[2]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating signal suppression in your this compound LC-MS analysis.

Initial Assessment: Low Signal or High Variability

If you observe a weak signal or high variability in your results for this compound, it is likely due to significant ion suppression. The following workflow can help you troubleshoot the issue.

cluster_0 Troubleshooting Workflow for LC-MS Ion Suppression A Low Signal or High Variability Observed B Investigate Sample Preparation A->B Start Here C Optimize Chromatographic Conditions B->C Suppression Persists E Problem Resolved B->E Suppression Reduced D Modify Mass Spectrometry Parameters C->D Suppression Persists C->E Suppression Reduced D->E Suppression Reduced

Caption: A logical workflow for troubleshooting LC-MS ion suppression.

Guide 1: Optimizing Sample Preparation

Improving your sample preparation protocol is often the most effective way to reduce matrix effects.[8]

Issue: Suspected ion suppression from complex sample matrix.

Solution: Implement a more rigorous cleanup procedure.

Recommended Protocols:

  • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering compounds like salts and phospholipids.[7][8] HybridSPE, which utilizes zirconia ions, is specifically designed to remove phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind.

  • Protein Precipitation (PPT): While a simple method, PPT alone may not be sufficient to remove all interfering components, especially phospholipids.[4] Combining PPT with subsequent phospholipid removal steps is more effective.

Quantitative Impact of Sample Preparation on Analyte Response:

Sample Preparation MethodAnalyte Response (Relative to Neat Standard)Key Interferences Removed
Protein Precipitation OnlyOften < 50% (Severe Suppression)Proteins
PPT + Phospholipid RemovalCan increase to > 80%Proteins, Phospholipids
Liquid-Liquid ExtractionVariable, depends on solvent systemSome salts, polar compounds
Solid-Phase Extraction (SPE)Generally > 90%Salts, Phospholipids, other polar interferences

Note: These are generalized values. Actual performance will depend on the specific matrix and analyte.

Guide 2: Optimizing Chromatographic Conditions

If extensive sample cleanup is not feasible or sufficient, chromatographic optimization can help separate this compound from co-eluting interferences.

Issue: this compound peak co-elutes with a region of ion suppression.

Solution: Modify your LC method to improve separation.

Recommended Actions:

  • Adjust Gradient: Create a shallower gradient to increase the separation between this compound and interfering peaks.[2]

  • Change Stationary Phase: Experiment with different column chemistries. While C18 columns are common, a pentafluorophenyl (PFP) stationary phase can offer different selectivity for sterols.[9][10]

  • Use Smaller Particle Size Columns: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and better resolution.[11]

Guide 3: Modifying Mass Spectrometry and Ionization Parameters

Adjusting the ion source can sometimes mitigate suppression.

Issue: Poor signal despite clean samples and good chromatography.

Solution: Optimize MS source parameters and consider a different ionization technique.

Recommended Actions:

  • Optimize Source Parameters: Adjusting gas flows, temperatures, and spray voltage can influence the ionization process and may help reduce suppression.[2][12]

  • Switch Ionization Source: For nonpolar compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity and is less susceptible to matrix effects than Electrospray Ionization (ESI).[11][13]

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for this compound from Sediment

This protocol outlines a general workflow for extracting and cleaning up this compound from a complex sediment matrix.

cluster_1 This compound Extraction and Cleanup Workflow A 1. Lyophilize and Homogenize Sediment Sample B 2. Solvent Extraction (e.g., Bligh & Dyer) A->B C 3. Saponification (Optional, to hydrolyze esters) B->C D 4. Liquid-Liquid Extraction of Non-saponifiable Lipids C->D E 5. Solid-Phase Extraction (SPE) Cleanup D->E F 6. Evaporate and Reconstitute in Injection Solvent E->F G 7. LC-MS Analysis F->G

Caption: A generalized workflow for this compound sample preparation.

Detailed Steps:

  • Sample Preparation: Freeze-dry (lyophilize) the sediment sample to remove water. Homogenize the dried sample by grinding to a fine powder.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. This typically involves a one-phase extraction with a mixture of chloroform, methanol, and water.

  • Phase Separation: Add additional water and chloroform to induce phase separation. The lipids, including this compound, will be in the lower chloroform layer.

  • Cleanup:

    • Column Chromatography: For very complex samples, an initial cleanup using column chromatography with silica gel can be performed.

    • Solid-Phase Extraction (SPE): Use a C18 or silica-based SPE cartridge to further purify the lipid extract. This is effective for removing more polar interfering compounds.

  • Derivatization (Optional for GC-MS, not typically required for LC-MS): If analyzing by GC-MS, the extract can be derivatized (e.g., with BSTFA) to improve volatility and chromatographic performance.[14] For LC-MS, derivatization is generally not necessary.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., methanol/acetonitrile).

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the retention times at which matrix components are causing ion suppression.

Objective: To determine if co-eluting matrix components are suppressing the this compound signal.

Procedure:

  • Setup:

    • Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of a this compound standard solution.

    • Use a tee-union to introduce this standard solution into the mobile phase flow after the analytical column but before the MS ion source.[2]

  • Analysis:

    • Begin acquiring MS data, monitoring the mass transition for this compound. You should observe a stable, elevated baseline signal.

    • Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.

    • Monitor the baseline for the infused this compound. A significant drop in the signal indicates that components eluting from the column at that specific time are causing ion suppression.[2]

cluster_2 Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee Tee Union Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (this compound Standard) Syringe->Tee

Caption: Diagram of a post-column infusion experimental setup.

References

Validation & Comparative

Validation of Dinosterol as a Proxy for Dinoflagellate Abundance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dinosterol as a biomarker for dinoflagellate abundance against other available methods. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows to aid in the objective assessment of this widely used proxy.

Introduction to this compound as a Biomarker

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol predominantly produced by dinoflagellates, a diverse group of marine and freshwater protists.[1][2] Due to its relative specificity and preservation in sediments, this compound and its diagenetic product, dinosterane, are frequently used as molecular fossils or biomarkers to trace the presence and abundance of dinoflagellates in both contemporary and paleoecological studies.[2] However, the validation of this compound as a precise quantitative proxy for dinoflagellate abundance is complex and subject to several biological and environmental factors. This guide explores the quantitative relationship between this compound and dinoflagellate abundance, compares it with alternative proxies, and outlines the necessary experimental protocols for its validation.

Data Presentation: Quantitative Comparison of this compound and Dinoflagellate Abundance

The relationship between this compound concentration and dinoflagellate abundance is not always linear and can be influenced by species-specific differences in production, environmental conditions, and the physiological state of the cells. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Dinoflagellate Species

Dinoflagellate SpeciesTrophic StrategyThis compound Content (pg/cell)Other Major SterolsReference
Prorocentrum minimumAutotrophicVariable with conditionsBrassicasterol[3]
Karenia mikimotoiAutotrophicVariable with conditionsBrassicasterol[3]
Prorocentrum donghaienseAutotrophicVariable with conditionsBrassicasterol[3]
Protoperidinium crassipesHeterotrophic4-12 times higher than autotrophsCholesterol, Dinostanol[4]
Peridinium umbonatumAutotrophicPresentCholesterol, Dinostanol[4]
Akashiwo sanguineaAutotrophicPresentCholesterol, Dinostanol[4]
Scrippsiella tinctoriaAutotrophicPresentCholesterol, Dinostanol[4]

Table 2: Correlation between this compound and Dinoflagellate Abundance Proxies

Study FocusProxy 1Proxy 2Correlation (r²)Key FindingsReference
Marine SedimentsThis compound ConcentrationTotal Dinoflagellate Cyst Counts0.40 (autotrophs), 0.81 (heterotrophs)Stronger correlation with heterotrophic cysts.[5]
Marine SedimentsSum of Dinosterols (this compound, dinostanol, etc.)Total Dinoflagellate Cyst Counts0.93Sum of related sterols provides a better correlation.[5]
Bi-algal CulturesBrassicasterol/(Brassicasterol + this compound)Diatom/Dinoflagellate Cell Density RatioPositive CorrelationRatio of sterols reflects community structure.[6][7]
Chesapeake BayThis compound δDSalinityStrong Negative CorrelationIsotopic composition of this compound can trace environmental parameters.[8]

Comparison with Alternative Proxies

While this compound is a valuable tool, other methods are available to estimate dinoflagellate abundance.

Table 3: Comparison of Proxies for Dinoflagellate Abundance

ProxyPrincipleAdvantagesDisadvantages
This compound Chemical biomarker analysis (GC-MS).Can be preserved in sediments for paleo-reconstruction; provides a bulk community estimate.Not all dinoflagellates produce it; production varies with species and environment; some diatoms may produce it.[1][2]
Microscopy (Cell Counts) Direct enumeration of cells using a microscope and counting chamber (e.g., hemocytometer).[9][10][11]Provides direct cell numbers and species identification; relatively low cost.[12]Time-consuming; requires taxonomic expertise; low precision with small sample sizes.[12]
Flow Cytometry Automated cell counting and characterization based on light scattering and fluorescence.[12][13]High-throughput and precise; can differentiate populations based on pigments and size.[12]Higher initial equipment cost; may not distinguish all species.
Dinoflagellate Cysts Microscopic counting of resting cysts preserved in sediments.Excellent for paleoecological studies; cysts are often well-preserved.Not all dinoflagellates produce cysts; cyst production is life-cycle dependent.
Other Biomarkers (e.g., Carotenoids) Analysis of specific pigments like peridinin.Can be specific to dinoflagellates.Less stable than sterols in the sedimentary record.

Experimental Protocols

Accurate validation of this compound as a proxy requires rigorous and standardized experimental procedures.

Lipid Extraction from Dinoflagellate Cultures

This protocol is a modification of the Bligh and Dyer method.

  • Harvesting Cells: Centrifuge a known volume of dinoflagellate culture to pellet the cells.

  • Solvent Extraction: Resuspend the cell pellet in a single-phase solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Homogenization: Sonicate or vortex the mixture to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing phase separation.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
  • Saponification: The total lipid extract is hydrolyzed with a strong base (e.g., potassium hydroxide in methanol) to release free sterols from their esterified forms.

  • Extraction of Unsaponifiable Lipids: The sterols are then extracted from the saponified mixture using a non-polar solvent like hexane.

  • Derivatization: The hydroxyl group of the sterols is derivatized (e.g., silylation with BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Temperature Program: A temperature gradient is applied to separate the different sterols based on their boiling points.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify this compound based on its characteristic mass-to-charge ratio (m/z) fragments.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard.

Dinoflagellate Cell Counting via Microscopy
  • Sample Preparation: A known volume of the dinoflagellate culture is fixed (e.g., with Lugol's iodine or glutaraldehyde).

  • Loading the Hemocytometer: A small aliquot of the fixed sample is loaded into a hemocytometer or other counting chamber of known volume.

  • Microscopic Observation: The cells within the grid of the hemocytometer are counted under a light microscope.

  • Calculation: The cell concentration (cells/mL) is calculated based on the number of cells counted, the volume of the grid, and any dilution factors. Multiple counts are averaged to improve precision.

Mandatory Visualization

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the cyclization of squalene to lanosterol, a common precursor in sterol synthesis.[14][15] From lanosterol, the pathway diverges from cholesterol synthesis through a series of methylation, reduction, and desaturation steps to produce the characteristic C30 this compound structure.[14]

Dinosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Series of enzymatic steps 4a,24-dimethyl-5a-cholest-24(28)-en-3b-ol 4a,24-dimethyl-5a-cholest-24(28)-en-3b-ol Intermediate_1->4a,24-dimethyl-5a-cholest-24(28)-en-3b-ol Methylation (C4, C24) 4a,24-dimethyl-5a-cholestan-3b-ol 4a,24-dimethyl-5a-cholestan-3b-ol 4a,24-dimethyl-5a-cholest-24(28)-en-3b-ol->4a,24-dimethyl-5a-cholestan-3b-ol Reduction 4a,24-dimethyl-5a-cholest-22E-en-3b-ol 4a,24-dimethyl-5a-cholest-22E-en-3b-ol 4a,24-dimethyl-5a-cholestan-3b-ol->4a,24-dimethyl-5a-cholest-22E-en-3b-ol Introduction of Δ22 double bond This compound This compound 4a,24-dimethyl-5a-cholest-22E-en-3b-ol->this compound Methylation (C23) Experimental_Workflow cluster_culturing Dinoflagellate Culturing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Culture_Growth Grow dinoflagellate cultures under controlled conditions Sample_Collection Collect aliquots for cell counting and lipid analysis Culture_Growth->Sample_Collection Cell_Counting Microscopy / Flow Cytometry Sample_Collection->Cell_Counting Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Quantification Quantify this compound and Cell Abundance Cell_Counting->Quantification GCMS_Analysis GC-MS Analysis Lipid_Extraction->GCMS_Analysis GCMS_Analysis->Quantification Correlation Correlate this compound Concentration with Cell Counts Quantification->Correlation

References

Dinosterol vs. Brassicasterol: A Comparative Guide to Algal Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic geochemistry and paleoenvironmental studies, molecular biomarkers serve as invaluable tools for reconstructing past ecological conditions. Among these, sterols, a class of lipids, are particularly useful due to their source specificity and preservation potential in sediments. This guide provides a detailed comparison of two key algal biomarkers: dinosterol and brassicasterol, offering insights into their utility for researchers, scientists, and drug development professionals.

Introduction to this compound and Brassicasterol

This compound (C30H52O) is a C30 sterol primarily synthesized by dinoflagellates, a diverse group of marine and freshwater protists. Its unique structure, featuring a methyl group at the C-4 position, makes it a relatively specific biomarker for this algal class. The preserved form of this compound in sediments is dinosterane, which provides a long-term record of dinoflagellate populations.

Brassicasterol (C28H46O) , a C28 sterol, is predominantly produced by diatoms, another major group of phytoplankton. While abundant in many diatom species, brassicasterol is not exclusive to them and can also be found in other algal classes, such as haptophytes and cryptophytes. Nevertheless, it remains a widely used proxy for diatom productivity.

Performance Comparison: this compound vs. Brassicasterol

The selection of a biomarker depends on the specific research question. The following table summarizes the key characteristics of this compound and brassicasterol to aid in this selection process.

FeatureThis compoundBrassicasterol
Primary Source DinoflagellatesDiatoms
Specificity High for dinoflagellatesModerate for diatoms; also found in other algae
Chemical Formula C30H52OC28H46O
Key Structural Feature 4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol(24R)-24-methylcholesta-5,22E-dien-3β-ol
Typical Concentration in Source Organisms Varies significantly among dinoflagellate species. Heterotrophic dinoflagellates can have 4-12 times higher concentrations than autotrophic ones.[1]Can be a major sterol in many diatom species, but its presence and abundance are not universal across all diatoms.
Applications - Reconstruction of dinoflagellate blooms and productivity.[2] - Paleoenvironmental and paleoclimatic studies. - Indicator of shifts in phytoplankton community structure.- Proxy for diatom productivity in marine and lacustrine environments.[2] - Used in conjunction with other biomarkers to assess phytoplankton community composition. - Paleoceanographic reconstructions.
Limitations - Not all dinoflagellates produce this compound. - Some diatom species have been reported to produce this compound, which can complicate interpretations.[3]- Lack of universal production across all diatom species. - Production by other algal groups can lead to overestimation of diatom abundance.[3]
Preservation in Sediments Generally well-preserved as its saturated counterpart, dinosterane.Preserved in sediments, but degradation rates can vary depending on environmental conditions.
Brassicasterol/Dinosterol Ratio A low ratio suggests a higher contribution of dinoflagellates to the total phytoplankton biomass.A high ratio is indicative of a greater proportion of diatoms in the phytoplankton community.[4]

Experimental Protocols

The analysis of this compound and brassicasterol from environmental samples, such as sediments or water, involves several key steps: lipid extraction, fractionation, derivatization, and instrumental analysis.

Lipid Extraction

A common method for extracting lipids is the modified Bligh-Dyer method or microwave-assisted extraction.

  • Sample Preparation: Freeze-dry and homogenize the sediment or filter the water sample.

  • Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) is typically used for extraction.[5]

  • Extraction Process:

    • Add the solvent mixture to the sample.

    • Sonication or microwave extraction is used to facilitate the release of lipids.

    • Centrifuge the sample to separate the solvent extract from the solid residue.

    • Collect the supernatant containing the total lipid extract (TLE).

    • Repeat the extraction process multiple times for complete recovery.

Fractionation (Clean-up)

The TLE is a complex mixture of various lipid classes. Solid-phase extraction (SPE) is used to isolate the sterol fraction.

  • Stationary Phase: A silica gel column is commonly used.

  • Elution:

    • The TLE is loaded onto the pre-conditioned silica gel column.

    • Non-polar compounds are eluted first with a non-polar solvent like hexane.

    • The sterol fraction is then eluted with a solvent of intermediate polarity, such as a mixture of DCM and acetone.

    • Polar compounds are eluted last with a polar solvent like methanol.

Derivatization

Sterols are not highly volatile and require derivatization to improve their chromatographic properties for gas chromatography (GC) analysis. Silylation is the most common derivatization method.

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent.[6]

  • Procedure:

    • Dry the sterol fraction under a gentle stream of nitrogen.

    • Add a small volume of an anhydrous solvent (e.g., pyridine) and the BSTFA/TMCS reagent.[6]

    • Heat the mixture (e.g., at 60-70°C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.[6]

    • The resulting trimethylsilyl (TMS) ethers of the sterols are then ready for GC-MS analysis.

Instrumental Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the separation and identification of sterols.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for separation.[7][8]

    • Carrier Gas: Helium is the most common carrier gas.[7][8]

    • Temperature Program: A temperature gradient is used to separate the compounds, starting at a lower temperature and gradually increasing to a higher temperature (e.g., from 60°C to 300°C).[7][8]

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard for sterol analysis.[9]

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for quantification of target compounds.

    • Identification: Sterols are identified by comparing their retention times and mass spectra with those of authentic standards.

Visualizations

Experimental Workflow for Sterol Biomarker Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sample Sediment/Water Sample Homogenize Freeze-dry & Homogenize Sample->Homogenize Solvent_Add Add DCM:MeOH Homogenize->Solvent_Add Extraction Sonicate/Microwave Solvent_Add->Extraction Centrifuge Centrifuge & Collect TLE Extraction->Centrifuge SPE Silica Gel SPE Centrifuge->SPE Elute_Sterols Elute Sterol Fraction SPE->Elute_Sterols Derivatize Derivatization (BSTFA) Elute_Sterols->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for sterol biomarker analysis.

Application of Brassicasterol/Dinosterol Ratio

biomarker_ratio cluster_sources Phytoplankton Community cluster_biomarkers Biomarker Production cluster_analysis Sedimentary Record & Analysis cluster_interpretation Paleoecological Interpretation Diatoms Diatoms Brassicasterol Brassicasterol Diatoms->Brassicasterol Dinoflagellates Dinoflagellates This compound This compound Dinoflagellates->this compound Sediment Sediment Core Brassicasterol->Sediment This compound->Sediment Ratio Brassicasterol / this compound Ratio Sediment->Ratio High_Ratio High Ratio: Diatom Dominance Ratio->High_Ratio High Low_Ratio Low Ratio: Dinoflagellate Dominance Ratio->Low_Ratio Low

Caption: Conceptual diagram of the Brassicasterol/Dinosterol ratio application.

Conclusion

Both this compound and brassicasterol are powerful biomarkers that provide valuable insights into the structure and dynamics of phytoplankton communities in past and present aquatic ecosystems. While this compound offers higher specificity for dinoflagellates, brassicasterol serves as a useful, albeit less specific, indicator for diatoms. The choice between these biomarkers, or their combined use, will depend on the specific objectives of the study. The robust analytical protocols available for their quantification ensure that they will remain central to the fields of environmental science and paleoceanography for the foreseeable future.

References

A Comparative Analysis of Dinosterol Across Diverse Dinoflagellate Species

Author: BenchChem Technical Support Team. Date: December 2025

Dinosterol, a C30 4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol, stands out as a significant biomarker for identifying the presence of dinoflagellates in both contemporary and ancient marine sediments.[1][2] While it is a characteristic lipid produced by many dinoflagellate genera, its distribution and concentration exhibit considerable variation across different species, reflecting diverse metabolic strategies and evolutionary lineages.[3][4] This guide provides a comparative overview of this compound content in various dinoflagellate species, details the experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Quantitative Comparison of Sterol Composition

The sterol profile of dinoflagellates is complex, often comprising a mixture of cholesterol, this compound, dinostanol, and other 4-methyl sterols. The relative abundance of these sterols, particularly this compound, can differ significantly between species. Notably, heterotrophic dinoflagellates tend to have substantially higher concentrations of this compound—approximately 4 to 12 times greater—than their autotrophic counterparts.[3][5][6][7] This suggests that heterotrophs may be a more significant source of this compound in certain sedimentary environments.

The following table summarizes the major sterol composition, including the relative abundance of this compound, in several representative dinoflagellate species.

SpeciesTrophic LevelMajor Sterols DetectedRelative this compound Abundance (% of total sterols)Reference
Alexandrium tamarenseAutotrophicThis compound, CholesterolMajor component[8]
Prorocentrum micansAutotrophicThis compound, Cholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, DinostanolMajor component[5][8]
Scrippsiella trochoideaAutotrophicDinostanol, this compound, Cholesterol~8%[9]
Cochlodinium polykrikoidesAutotrophicThis compound, Dihydrothis compound, Amphisterol~40%[7]
Gymnodinium sp.AutotrophicThis compound, DinostanolMajor component[6]
Protoperidinium crassipesHeterotrophicThis compound, Cholesterol, 4,24-dimethylcholestan-3-ol, Dinostanol, 4-tetramethylcholestan-3-olHigh[5]
Breviolum minutumSymbioticCholesterol, this compound and other 4-methyl sterolsPresent[10][11]
Vulcanodinium rugosumAutotrophicCholesterol, this compound, 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, 4α,24-dimethyl-5α-cholestan-3β-olSecond most abundant after cholesterol (~17%)[9]

Experimental Protocols

The accurate quantification and comparison of this compound levels across different species rely on robust and standardized experimental procedures. The following sections outline the key steps involved in the extraction, purification, and analysis of this compound from dinoflagellate cultures.

A common method for extracting lipids, including sterols, from dinoflagellate biomass involves solvent extraction.

  • Sample Preparation: Freeze-dried dinoflagellate cells are used as the starting material.

  • Solvent System: A mixture of dichloromethane and methanol (typically in a 2:1 v/v ratio) is added to the biomass.[12]

  • Extraction Process: The mixture is subjected to ultrasonication to disrupt the cells and facilitate lipid solubilization. This process is repeated multiple times to ensure complete extraction.

  • Phase Separation: After extraction, water is added to the solvent mixture to induce phase separation. The organic phase, containing the lipids, is collected.

  • Drying: The collected organic phase is dried under a stream of nitrogen gas.

Sterols in dinoflagellates can exist as free sterols or be esterified to fatty acids. Saponification is performed to hydrolyze these esters and release the free sterols.

  • Reagent: A solution of potassium hydroxide in methanol is added to the dried lipid extract.

  • Incubation: The mixture is incubated at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

  • Extraction of Non-saponifiable Lipids: After saponification, the non-saponifiable lipids, which include the sterols, are extracted from the aqueous-methanolic solution using a non-polar solvent like n-hexane.

The crude lipid extract is further purified to isolate the sterol fraction.

  • Column Chromatography: The extract is passed through a silica gel column. Different solvent systems are used to elute different lipid classes. The sterol fraction is collected.

  • Derivatization (Acetylation): For analysis by Gas Chromatography (GC), the hydroxyl group of the sterols is often derivatized to an acetate ester. This is achieved by reacting the sterol fraction with acetic anhydride in pyridine.[13] This step improves the volatility and chromatographic behavior of the sterols.

The purified and derivatized sterol fraction is analyzed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying sterols.[13] The sample is injected into a GC equipped with a capillary column, which separates the different sterols based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that is characteristic of each sterol, allowing for its identification and quantification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC can also be used for the separation and analysis of sterols, particularly for compounds that are not suitable for GC analysis.[12][14]

This compound Biosynthesis Pathway

Dinoflagellates possess a unique sterol biosynthetic pathway that distinguishes them from many other eukaryotic organisms. A key feature is the methylation at the C4 position, which is catalyzed by a sterol methyltransferase.[11] The pathway initiates from the precursor lanosterol.

Dinosterol_Biosynthesis cluster_synthesis This compound Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediates Series of Intermediates Lanosterol->Intermediates Demethylation & Modifications Methyl_Sterol 4α-Methyl Sterol Intermediate Intermediates->Methyl_Sterol C4-Methylation (Sterol Methyltransferase) This compound This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) Methyl_Sterol->this compound Side-chain Alkylation

Caption: Simplified biosynthetic pathway of this compound in dinoflagellates.

References

A Guide to Cross-Calibration of Dinosterol Data: Navigating Methodological Variability Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the comparability of biomarker data across different studies and laboratories is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of dinosterol, a key biomarker for dinoflagellates, to facilitate the cross-calibration and standardization of data.

Achieving reproducible and comparable this compound data between laboratories is a significant challenge due to the lack of a standardized analytical protocol. Variations in sample extraction, purification, and quantification methodologies can lead to systematic differences in reported concentrations. This guide outlines the common analytical workflows, presents available quantitative performance data, and details experimental protocols to help researchers understand potential sources of variability and work towards generating more consistent datasets.

General Challenges in Inter-laboratory Lipid Biomarker Comparison

Inter-laboratory studies on lipidomics often reveal significant variability in results, even when analyzing identical samples. One study comparing lipidomics data from two laboratories found only a 40% agreement in post-processed features[1]. Another comparison of two open-access lipidomics software platforms analyzing the same spectral data showed only a 14% agreement in lipid identification[1]. These discrepancies highlight the critical influence of analytical techniques and data processing workflows on the final results. Key challenges include the lack of standardized measurement methods and the difficulty in integrating data from different platforms and laboratories[2][3].

Comparison of Analytical Workflows for this compound

The analysis of this compound from sediment or biological matrices typically involves several key steps: lipid extraction, saponification, purification (fractionation), derivatization, and finally, quantification. The choice of method at each stage can significantly impact the final quantified value.

Lipid Extraction

The initial step involves extracting total lipids from the sample matrix. The efficiency of this extraction can vary depending on the solvent system and the extraction technique employed.

MethodPrincipleAdvantagesDisadvantages
Accelerated Solvent Extraction (ASE) Automated extraction with organic solvents at elevated temperature and pressure.Fast, automated, and requires less solvent than traditional methods.Requires specialized equipment.
Bligh-Dyer Extraction (BDE) A monophasic solvent system (chloroform:methanol:water) is used to extract lipids, followed by phase separation.Effective for a broad range of lipid classes.Can be time-consuming and uses chlorinated solvents.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.Can increase extraction efficiency and reduce extraction time.May not be as efficient as ASE for all compounds.

A study comparing lipid extraction methods for marine sediments found that for free n-alkanols, which are chemically similar to sterols, ASE was the optimal method[4]. Another study noted that for samples with high lipid content, the Folch method (similar to Bligh-Dyer) yielded a greater amount of lipids compared to other methods, highlighting the importance of the sample-to-solvent ratio[5].

Saponification

Saponification is the hydrolysis of esters (like steryl esters) to release the free sterols. This is typically achieved by heating the lipid extract with an alkaline solution.

Typical Protocol: A common method involves refluxing the lipid extract with a solution of methanolic potassium hydroxide (KOH)[6][7]. The concentration of KOH and the duration and temperature of the reaction can vary. For instance, a procedure might involve using 1 M methanolic KOH and heating for 18 hours at 24°C[8]. It is crucial to monitor this step for potential artifact formation[8].

Purification and Fractionation

This is a critical step to isolate this compound from a complex mixture of other lipids that can interfere with quantification. Several chromatographic techniques are employed.

MethodPrincipleApplication in this compound Analysis
Silica Gel Column Chromatography Separates compounds based on their polarity.Used to separate the total lipid extract into different fractions (e.g., hydrocarbons, ketones, and sterols).
Normal-Phase HPLC (NP-HPLC) Separates compounds based on polarity using a polar stationary phase and a non-polar mobile phase.Effective at separating 4-methyl sterols (like this compound) from 4-desmethyl sterols.
Reversed-Phase HPLC (RP-HPLC) Separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Used to separate this compound from structurally similar, co-eluting 4α-methyl sterols.
Two-Step HPLC (NP- then RP-HPLC) A sequential combination of NP-HPLC and RP-HPLC.Recommended for complex samples where single-step HPLC does not achieve baseline resolution of this compound.

Quantitative Comparison of HPLC Purification Methods

A study on the purification of this compound from sediment samples provided recovery data for different HPLC methods:

Purification MethodAverage this compound Recovery (%)
NP-HPLC90%
RP-HPLC80%
Two-Step (NP- followed by RP-HPLC)60%

Data sourced from a study on El Junco Lake sediment.

Derivatization

To make this compound and other sterols volatile for gas chromatography, the hydroxyl group is typically derivatized to a trimethylsilyl (TMS) ether.

Typical Protocol: The dried sterol fraction is reacted with a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS)[9][10]. The reaction is typically carried out by heating the sample with BSTFA (and sometimes a solvent like pyridine) at 60-70°C for a period ranging from 20 minutes to 3 hours[9][11]. It is crucial that the sample is free of moisture before derivatization[9].

Identification and Quantification

The final step involves the separation, identification, and quantification of the derivatized this compound.

MethodPrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds, which are then burned in a hydrogen flame to produce ions, generating a current that is measured.Robust and provides a response proportional to the mass of carbon, making it reliable for quantification when standards are available.Does not provide structural information, so co-eluting compounds can lead to inaccurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds, which are then ionized and fragmented. The fragments are separated by their mass-to-charge ratio.Provides structural information, allowing for positive identification of this compound and the ability to distinguish it from co-eluting compounds. Can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.The response can vary between different compounds, and quantification using the total ion current (TIC) can be less accurate than FID if not properly calibrated[12][13].

For robust quantification, GC-MS is often preferred due to its selectivity, which minimizes the risk of interferences from other compounds[14][15].

Experimental Protocols

Protocol 1: Extraction and Saponification
  • Extraction: Dry sediment samples are extracted using an Accelerated Solvent Extractor (ASE) with an appropriate solvent mixture (e.g., dichloromethane:methanol).

  • Saponification: The total lipid extract is transferred to a flask, and a solution of 2 M KOH in 80:20 v/v ethanol/water is added. The mixture is boiled for 20 minutes[7].

  • Neutralization and Extraction: After cooling, the solution is diluted with ultrapure water. The unsaponifiable fraction (containing the sterols) is extracted multiple times with a non-polar solvent like diethyl ether or hexane. The combined organic layers are washed with water until neutral[7].

Protocol 2: Derivatization with BSTFA
  • Drying: The purified sterol fraction is dried completely under a stream of nitrogen. It is critical to remove all moisture.

  • Reaction: Add 25 µL of BSTFA and 25 µL of anhydrous pyridine to the dried sample[11].

  • Heating: Tightly cap the vial and heat at 65-70°C for approximately 20-60 minutes to ensure complete derivatization[9][11].

  • Analysis: After cooling, the sample is ready for injection into the GC-MS or GC-FID.

Visualizing the Workflow

The choice of purification strategy is often the most significant source of variation between laboratories. The following diagrams illustrate the different analytical pathways.

Dinosterol_Workflow_Comparison cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Derivatization & Analysis start Sediment Sample extraction Lipid Extraction (e.g., ASE) start->extraction saponification Saponification (KOH/MeOH) extraction->saponification silica Silica Gel Chromatography saponification->silica Crude Extract nphplc NP-HPLC silica->nphplc Sterol Fraction rphplc RP-HPLC silica->rphplc Sterol Fraction two_step Two-Step HPLC (NP then RP) silica->two_step Sterol Fraction derivatization Derivatization (BSTFA) nphplc->derivatization Purified this compound rphplc->derivatization Purified this compound two_step->derivatization Purified this compound gcms GC-MS / GC-FID Quantification derivatization->gcms

Caption: Comparative workflow for this compound analysis.

Purification_Options cluster_simple For Simple Matrices cluster_complex For Complex Matrices start Sterol Fraction (from Silica Gel) nphplc NP-HPLC (Separates 4-methyls) start->nphplc rphplc RP-HPLC (Separates this compound from other 4-methyls) start->rphplc two_step_np NP-HPLC start->two_step_np end_node Purified this compound for Derivatization nphplc->end_node rphplc->end_node two_step_rp RP-HPLC two_step_np->two_step_rp Sequential two_step_rp->end_node

Caption: HPLC purification options for this compound isolation.

Conclusion and Recommendations

Given the variety of analytical methods employed for this compound analysis, direct comparison of data from different laboratories should be approached with caution. To improve data comparability, the following is recommended:

  • Detailed Method Reporting: Laboratories should report their detailed analytical protocols, including extraction method, purification steps, derivatization conditions, and quantification method (GC-MS or GC-FID) with details on calibration.

  • Use of Certified Reference Materials (CRMs): The development and use of a CRM for this compound in a relevant matrix (e.g., sediment) would be a significant step towards enabling laboratories to validate their methods and ensure accuracy.

  • Inter-laboratory Comparison Exercises: Participation in proficiency testing or round-robin exercises would allow laboratories to assess their performance against their peers and identify potential biases in their methodologies.

References

Dinosterol Profiles: A Comparative Analysis of Cultured vs. Wild Dinoflagellates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dinosterol profiles in dinoflagellates grown under controlled laboratory (cultured) conditions versus those sourced from their natural (wild) environments. Understanding these differences is crucial for the accurate application of sterol biomarkers in ecological studies and for bioprospecting efforts. Sterol composition, particularly the abundance of the signature biomarker this compound, is not static and is significantly influenced by environmental and physiological factors.

Core Comparison: The Impact of Environment on Sterol Synthesis

The primary distinction between cultured and wild dinoflagellates lies in the stability and nature of their respective environments. Laboratory cultures offer controlled, optimized conditions for growth, including stable temperature, consistent light cycles, and nutrient-replete media. In contrast, wild populations are subject to a dynamic environment with fluctuating temperature, variable light intensity and quality, nutrient limitation, and pressures from competition and predation.

These environmental differences directly impact the physiological state of the dinoflagellates, leading to variations in their biochemical composition. Studies on cultured dinoflagellates have shown that factors such as growth phase, temperature, and nutrient availability can significantly alter sterol content and composition. For instance, this compound content may vary between the exponential and stationary growth phases in culture.[1] Wild populations represent an integrated response to these fluctuating conditions, which is reflected in their sterol profiles. While direct comparative studies on the same species are limited, data from cultured isolates and field samples indicate that sterol composition can differ significantly.

Quantitative Data Presentation: Sterol Profiles

The following table summarizes the relative abundance of major sterols in the dinoflagellate Pyrodinium bahamense, comparing data from cultured isolates with a study of a field bloom sample. While not a direct side-by-side experiment, it provides a representative comparison.

SterolCultured P. bahamense (Isolates from FL, USA)[2][3]Wild P. bahamense (Bloom Sample, Philippines)
This compound 13 - 14% Data Not Specified
Cholesterol74 - 75%Major Component
4α-methylgorgostanol11 - 13%Present
Other Sterols< 1%Various minor components

Note: Data for the wild sample is qualitative based on descriptive studies of bloom composition. The absence of a specific percentage for this compound in the available literature on wild blooms of this species highlights a common data gap.

Key Signaling & Experimental Pathways

Visualizations of the this compound biosynthetic pathway and the general experimental workflow for sterol analysis are provided below to contextualize the data.

This compound Biosynthesis Pathway cluster_precursors Upstream Pathway cluster_dinosterol_path This compound-Specific Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization Methylation1 Side-chain Alkylation (C-24 Methylation) Lanosterol->Methylation1 Reduction Side-chain Reduction Methylation1->Reduction Desaturation Δ22-Desaturation Reduction->Desaturation Methylation2 Side-chain Alkylation (C-23 Methylation) Desaturation->Methylation2 This compound This compound (4α,23,24-trimethyl -5α-cholest-22-en-3β-ol) Methylation2->this compound

References

Dinosterol: A Comparative Guide to its Role as a Quantitative and Qualitative Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Dinosterol, a C30 sterol (4α,23,24-trimethyl-5α-cholest-22-en-3β-ol), stands out in organic geochemistry and paleoecology as a significant biomarker.[1] Primarily synthesized by marine and freshwater dinoflagellates, its presence and concentration in sediments provide a window into past and present aquatic ecosystems.[2] This guide offers a comparative analysis of this compound's utility as both a qualitative indicator of dinoflagellate presence and a quantitative proxy for their population abundance and environmental conditions.

Qualitative vs. Quantitative Applications: A Head-to-Head Comparison

The utility of a biomarker is defined by its specificity (qualitative aspect) and the correlation of its concentration with the abundance of its source organism (quantitative aspect). This compound exhibits strengths and limitations in both domains.

As a Qualitative Biomarker:

This compound is highly characteristic of dinoflagellates, making it a reliable qualitative marker for their presence in an environment.[3] Its unusual side-chain alkylation pattern was once thought to be unique to this group.[1] However, researchers must consider two key caveats:

  • Not all dinoflagellates produce this compound : Some species lack the necessary biosynthetic pathways.[2]

  • Other sources exist : this compound and similar 4-methyl sterols have been identified in a few diatom species, which can complicate interpretations in certain contexts.[1][2]

Despite these exceptions, the detection of this compound in a sample is strong evidence for a significant contribution from dinoflagellates to the organic matter pool.

As a Quantitative Biomarker:

The concentration of this compound in sediments is often used to estimate the historical abundance of dinoflagellates. Studies have shown strong correlations between the concentration of this compound and its derivatives (like dinostanol) and the total count of dinoflagellate cysts.[4] However, the relationship is not always linear due to several factors:

  • Variable Production : Different dinoflagellate species produce vastly different amounts of this compound. Heterotrophic dinoflagellates, for instance, can produce 4 to 12 times more this compound than autotrophic species.[5][6]

  • Environmental Influence : The production of lipid biomarkers can be influenced by environmental conditions such as temperature and nutrient availability.[6]

  • Diagenesis : Post-depositional alteration (diagenesis) can affect the preservation of this compound in sediments, potentially altering the original quantitative signal.[4]

Beyond simply tracking abundance, the hydrogen isotopic ratio (D/H) of this compound can be used as a semi-quantitative proxy to reconstruct past salinity levels in estuarine and marine environments.[1]

Comparative Data of Phytoplankton Biomarkers

To provide context, the following table compares this compound with brassicasterol, a common biomarker for diatoms.

FeatureThis compoundBrassicasterol
Primary Source Dinoflagellates[2]Diatoms, Haptophytes[1][2]
Chemical Structure C30 4-methyl sterol[1]C28 desmethyl sterol
Specificity High for dinoflagellates, with some exceptions in diatoms.[1][2]Moderate; found in multiple algal classes but often dominant in diatoms.[2]
Quantitative Use Proxy for dinoflagellate abundance/productivity; Paleo-salinity (D/H ratio).[1][4]Proxy for diatom abundance/productivity.[1]
Key Advantage High specificity to a major phytoplankton group.Broadly applicable for tracking a dominant primary producer group (diatoms).
Key Limitation Production varies significantly between dinoflagellate species.[5]Not produced by all diatoms and present in other phytoplankton.[3]

Experimental Protocols

Accurate quantification and identification of this compound are critical. The most established method is Gas Chromatography-Mass Spectrometry (GC-MS). More recently, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a powerful alternative that requires no derivatization.[7]

Protocol 1: this compound Analysis via GC-MS

This protocol outlines the standard steps for extracting and analyzing this compound from sediment or algal culture samples.

  • Sample Preparation : Algal samples are typically centrifuged and lyophilized (freeze-dried). Sediment samples are dried and homogenized.

  • Lipid Extraction : A Bligh and Dyer extraction is commonly performed to isolate total lipids from the sample matrix using a mixture of chloroform, methanol, and water.[1]

  • Saponification & Fractionation : The total lipid extract is saponified (hydrolyzed with a strong base like KOH) to break down esters. The neutral lipids, containing the sterols, are then extracted with a nonpolar solvent like hexane.

  • Derivatization : The hydroxyl group on the sterol molecule makes it too polar for direct GC analysis. The extracted neutral lipids are derivatized, commonly with bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl group into a less polar trimethylsilyl (TMS) ether.[1]

  • GC-MS Analysis :

    • Injection : The derivatized sample is injected into the gas chromatograph.

    • Separation : The compounds are separated based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).

    • Detection : As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

    • Identification : this compound is identified by its specific retention time and its characteristic mass spectrum. The TMS-ether of this compound shows key ions at m/z 500 (molecular ion, M+), 429, 388, 359, and a diagnostic base peak at m/z 69.[1][8]

    • Quantification : The abundance is determined by comparing the peak area of the this compound ion to that of a known concentration of an internal standard.

Protocol 2: this compound Analysis via UHPLC-MS/MS

  • Sample Preparation & Extraction : Steps 1 and 2 are identical to the GC-MS protocol.

  • UHPLC Separation : The lipid extract is injected directly into the UHPLC system without derivatization. Separation is achieved on a reverse-phase column.[7]

  • MS/MS Detection :

    • Ionization : Atmospheric Pressure Chemical Ionization (APCI) is often used, which generates a protonated molecule that has lost a water molecule [M+H-H2O]+.[7][9]

    • Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound is selected and fragmented, and one or two characteristic product ions are monitored for highly selective and sensitive quantification.[7]

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound diverges from the common cholesterol pathway after the formation of lanosterol, involving unique side-chain alkylation steps.

Dinosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediates Multiple Steps (Demethylation, etc.) Lanosterol->Intermediates Dinosterol_Precursor 4α,24-dimethyl-5α-cholest-22E-en-3β-ol Intermediates->Dinosterol_Precursor Side-chain alkylation This compound This compound Dinosterol_Precursor->this compound C-23 Methylation

A simplified biosynthetic pathway for this compound starting from squalene.

Analytical Workflow for this compound Quantification

The process of analyzing this compound involves several distinct laboratory stages, from raw sample to final data.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sediment or Culture Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization (e.g., with BSTFA for GC-MS) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Identification Identification by Retention Time & Mass Spectrum GCMS->Identification Quantification Quantification vs. Internal Standard Identification->Quantification Result This compound Concentration Quantification->Result Logic_Diagram Source Dinoflagellates Present Production This compound Production Source->Production Detection This compound Detected in Sample Production->Detection Qualitative Qualitative Inference: Dinoflagellates were present Detection->Qualitative Quantitative Quantitative Inference: Estimate of abundance or salinity Detection->Quantitative Caveat1 Caveat: Not all species produce it. Some diatoms do. Qualitative->Caveat1 Caveat2 Caveat: Production varies by species. Diagenesis alters signal. Quantitative->Caveat2

References

A comparative study of HPLC and GC-MS for dinosterol quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and GC-MS for Dinosterol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a biomarker for dinoflagellates, is critical in paleo-oceanographic studies and environmental monitoring. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these methods, complete with experimental data, detailed protocols, and a workflow diagram to aid in methodological selection.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound, which can be analyzed in its native form without chemical modification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile sterols like this compound, a chemical derivatization step is mandatory to increase their volatility and prevent degradation at the high temperatures used in the GC system.

Quantitative Performance Comparison

The selection of an analytical method is heavily dependent on its performance characteristics. While specific performance data for this compound can vary between laboratories and sample matrices, the following table summarizes typical validation parameters for HPLC and GC-MS in the context of general sterol analysis.

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥ 0.998[1]> 0.998[1]Both methods demonstrate excellent linearity across a range of concentrations.
Limit of Detection (LOD) 1.49 - 5 µg/mL[1]0.19 - 1.2 µg/mL[1][2]GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1] Sub-nanogram quantities of this compound can be quantified with GC-based methods.[3]
Limit of Quantification (LOQ) 2.72 - 9.89 µg/mL[1][4]0.2 - 1.2 µg/mL[1][2]Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1]
Recovery (%) 93.33 ± 0.22[5]97.10 ± 0.13[5]Both methods show high recovery rates, with GC-MS sometimes showing slightly higher efficiency.[5]
Precision (CV %) < 0.2% (instrument)[5]< 0.4% (instrument)[5]Both techniques exhibit high repeatability.
Derivatization Required NoYes (typically silylation or acetylation)The need for derivatization adds an extra step to the GC-MS workflow.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methodologies used for purifying this compound from complex lipid mixtures.[3][7]

  • Sample Preparation (Lipid Extraction):

    • Extract total lipids from approximately 3g of wet sediment using a mixture of dichloromethane/methanol (DCM/MeOH) (3:1 v/v) under reflux for 8 hours. Repeat three times.[8]

    • Combine the extracts and concentrate using a rotary evaporator.

    • Saponify the lipid extract with 6% KOH in methanol to hydrolyze esters.

    • Extract the non-saponifiable lipid fraction (containing sterols) with n-hexane.

    • Dry the extract under a stream of nitrogen gas.

  • HPLC-MS Analysis:

    • Instrumentation: Agilent 1100 series HPLC or similar.[7]

    • Column: Agilent ZORBAX Eclipse XDB C18 column (4.6 mm × 250 mm, 5 µm) with a matching guard column.[7]

    • Mobile Phase: Isocratic elution with 5% Methanol in Water.[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 50 µL.

    • Detection: Mass Spectrometer (MS) monitoring for the specific m/z of this compound (e.g., m/z 411) to improve detection specificity.[9] Alternatively, a Diode Array Detector (DAD) at 202-205 nm can be used for general sterol analysis.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes the critical derivatization step required for analyzing non-volatile sterols.[10][11]

  • Sample Preparation (Lipid Extraction):

    • Follow the same lipid extraction and saponification procedure as described in the HPLC protocol.

  • Derivatization (Silylation):

    • Dry the extracted sterol fraction completely under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[11]

    • Add 10 µL of pyridine to facilitate the reaction.[3]

    • Seal the vial and heat at 70°C for 30-60 minutes to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.[3][11]

    • After cooling, the sample is ready for injection.

    • Alternative (Acetylation): Use 20 µL pyridine and 20 µL acetic anhydride at 70°C for 30 minutes.[10]

  • GC-MS Analysis:

    • Instrumentation: Agilent 6890N GC coupled to an Agilent 5975 Mass Selective Detector or similar.[10]

    • Column: Agilent DB-5ms (or HP-5ms) capillary column (e.g., 60 m × 0.32 mm × 0.25 µm).[9][10]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[8]

    • Inlet: Splitless mode at 300°C.[10]

    • Oven Temperature Program: Start at 60°C, ramp at 15°C/min to 150°C, then ramp at 6°C/min to 320°C and hold for 28 minutes.[10]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

      • Source Temperature: 230-250°C.[9]

      • Scan Range: m/z 50–700.[9]

      • For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions of derivatized this compound.

Workflow Visualization

The following diagram illustrates the key steps and differences in the analytical workflows for this compound quantification using HPLC and GC-MS.

G cluster_0 Sample Preparation (Common Steps) cluster_1 HPLC Workflow cluster_2 GC-MS Workflow Sample Sediment/Biota Sample Extraction Lipid Extraction (e.g., DCM/MeOH) Sample->Extraction Saponification Saponification (KOH in MeOH) Extraction->Saponification Neutral_Extraction Neutral Lipid Extraction (Hexane) Saponification->Neutral_Extraction Dry_Down Dry & Reconstitute Neutral_Extraction->Dry_Down HPLC_Analysis Direct HPLC Analysis Dry_Down->HPLC_Analysis Derivatization Derivatization (Silylation/Acetylation) Dry_Down->Derivatization HPLC_Data Data Acquisition (UV or MS) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Acquisition (MS Scan/SIM) GCMS_Analysis->GCMS_Data GCMS_Quant Quantification GCMS_Data->GCMS_Quant

References

Dinosterol vs. Dinoflagellate Cysts: A Comparative Guide to Paleoenvironmental Proxies

Author: BenchChem Technical Support Team. Date: December 2025

In the reconstruction of past marine environments, dinoflagellates serve as critical indicators of productivity, sea-surface temperature, and nutrient levels. Researchers have two primary tools at their disposal for tracking these microscopic organisms through the geological record: the chemical biomarker dinosterol and the fossilized remains of dinoflagellate cysts. This guide provides an objective comparison of these two proxies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their scientific questions.

At a Glance: this compound vs. Dinoflagellate Cysts

FeatureThis compoundDinoflagellate Cysts
Proxy Type Chemical Fossil (Biomarker)Morphological Fossil
Specificity Produced by many, but not all, dinoflagellates. Also found in some diatoms.Produced by an estimated 15-20% of dinoflagellate species.
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)Light Microscopy, Scanning Electron Microscopy (SEM)
Quantification Concentration (e.g., µg/g sediment)Abundance (cysts/g sediment)
Preservation Susceptible to degradation under oxic conditions.Organic-walled cysts are highly resistant to degradation, especially in anoxic conditions.[1][2][3]
Taxonomic Resolution Limited to the group level (dinoflagellates).Species-level identification is possible, providing detailed ecological information.
Correlation Correlation with cyst counts can be variable and is not always strong.[4][5]Direct count of individuals that produced cysts.

Quantitative Data Summary

The relationship between this compound concentrations and dinoflagellate cyst abundance in marine sediments can be complex and is not always a simple one-to-one correlation. The following table summarizes findings from studies that have quantitatively compared these two proxies.

Study LocationCorrelation (r²) between this compound and Cyst CountsKey Findings
Celtic and Irish SeasPositive exponential correlationA relationship was observed, though not linear.[4]
North-western Adriatic SeaPoor correlationA general mismatch was found between this compound concentrations and total dinocyst abundance.[5]
Continental Margin SedimentsVariable, often poorStudies have shown poor correlation, suggesting other factors influence the records of these proxies.[4]

It has been suggested that the sum of all dinoflagellate-derived sterols, not just this compound, may provide a better correlation with total dinocyst counts.[4]

Experimental Protocols

This compound Analysis

The analysis of this compound from sediment samples is a multi-step process involving lipid extraction, purification, and identification.

1. Lipid Extraction:

  • Sediment samples are freeze-dried and homogenized.

  • Lipids are extracted using an organic solvent mixture, typically dichloromethane:methanol (2:1 v/v), often with the aid of ultrasonication or a Soxhlet apparatus.

  • The total lipid extract is then concentrated by rotary evaporation.

2. Saponification and Neutral Lipid Separation:

  • The lipid extract is saponified using a solution of potassium hydroxide in methanol to break down esters.

  • Neutral lipids, including sterols, are then extracted from the saponified mixture using a non-polar solvent like hexane.

3. Purification:

  • The neutral lipid fraction is further purified using column chromatography (e.g., silica gel) to separate different lipid classes.

  • High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of the sterol fraction to isolate this compound from other co-eluting compounds.[6]

4. Quantification and Identification:

  • The purified sterol fraction is derivatized (e.g., silylation) to improve volatility for gas chromatography.

  • This compound is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[6] The mass spectrum of this compound shows a characteristic molecular ion and fragmentation pattern that allows for its unambiguous identification.

Dinoflagellate Cyst Analysis

The preparation of dinoflagellate cysts from sediment for microscopic analysis involves the removal of mineral and unwanted organic matter.[7][8][9][10][11]

1. Sample Preparation:

  • A known dry weight of sediment is taken.

  • Carbonates are removed by treatment with hydrochloric acid (HCl).[9][11]

  • Silicates are removed by treatment with hydrofluoric acid (HF).[9][11] This step is performed with extreme caution in a fume hood.

  • The sample is neutralized by repeated washing with distilled water.

2. Sieving:

  • The acid-treated residue is sieved through a fine mesh (e.g., 15-20 µm) to remove fine particles and concentrate the cysts.[9][11]

3. Mounting and Microscopy:

  • A known fraction of the final residue is mounted on a microscope slide in a mounting medium (e.g., glycerine jelly).[9]

  • Cysts are identified and counted using a light microscope at high magnification (e.g., 400x).[12]

  • For detailed morphological studies, cysts can be picked and mounted for Scanning Electron Microscopy (SEM).[11]

Visualizing the Workflows and Relationships

Dinosterol_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_output Output Sediment Sediment Sample TLE Total Lipid Extract Sediment->TLE Solvent Extraction Neutral_Lipids Neutral Lipids TLE->Neutral_Lipids Saponification Sterol_Fraction Sterol Fraction Neutral_Lipids->Sterol_Fraction Column Chromatography Purified_this compound Purified this compound Sterol_Fraction->Purified_this compound HPLC GCMS GC-MS Analysis Purified_this compound->GCMS Derivatization Concentration This compound Concentration GCMS->Concentration

Dinocyst_Analysis_Workflow cluster_preparation Sample Preparation cluster_concentration Concentration cluster_analysis Analysis cluster_output Output Sediment Sediment Sample Acid_Treated Acid-Treated Residue Sediment->Acid_Treated HCl & HF Digestion Sieved_Residue Sieved Residue Acid_Treated->Sieved_Residue Sieving (e.g., 15µm) Microscopy Microscopic Identification & Counting Sieved_Residue->Microscopy Mounting Abundance Cyst Abundance & Assemblage Composition Microscopy->Abundance

Logical_Relationship cluster_source Source Organisms cluster_interpretation Paleoenvironmental Interpretation Dinoflagellates Dinoflagellate Community Cyst_Producers Cyst-Producing Dinoflagellates (~15-20%) Dinoflagellates->Cyst_Producers Dinosterol_Producers This compound-Producing Dinoflagellates (~66%) Dinoflagellates->Dinosterol_Producers Cyst_Record Dinoflagellate Cyst Record Cyst_Producers->Cyst_Record Fossilization Dinosterol_Record This compound Record Dinosterol_Producers->Dinosterol_Record Biomarker Preservation Interpretation Paleoenvironmental Reconstruction Cyst_Record->Interpretation Taxonomic & Abundance Data Dinosterol_Record->Interpretation Concentration Data

Discussion and Recommendations

Advantages of this compound:

  • Broader Source Signal: this compound is produced by a wider range of dinoflagellates than those that form preservable cysts.

  • Potential for Isotopic Analysis: The hydrogen isotopic composition of this compound can be used to reconstruct past water conditions.[13]

Limitations of this compound:

  • Lack of Specificity: Not all dinoflagellates produce this compound, and it can also be synthesized by some diatom species, potentially confounding the signal.[14][15]

  • Variable Production: this compound concentrations can vary between different dinoflagellate species, with heterotrophic species sometimes producing significantly more than autotrophic ones.[14][16][17][18]

  • Preservation Bias: this compound is more susceptible to degradation in oxic environments compared to dinoflagellate cysts.

Advantages of Dinoflagellate Cysts:

  • High Taxonomic Resolution: Cysts can often be identified to the species level, providing detailed information about the paleoenvironment.

  • Direct Ecological Link: The presence of a particular cyst species provides a direct link to the ecological preferences of its parent dinoflagellate.

  • Excellent Preservation: The organic walls of dinoflagellate cysts are highly resistant to degradation, particularly in anoxic settings, making them excellent fossils.[1][2][3]

Limitations of Dinoflagellate Cysts:

  • Limited Producers: Only a minority of dinoflagellate species produce cysts that are preserved in the sedimentary record.[5] This means the cyst record represents only a fraction of the total dinoflagellate community.

  • Preservation Bias: While robust, cyst preservation can be affected by oxygen levels, with some taxa being more susceptible to degradation than others.[3][19]

This compound and dinoflagellate cysts are complementary rather than mutually exclusive proxies for studying past dinoflagellate populations. Dinoflagellate cysts provide a high-resolution taxonomic view of a portion of the dinoflagellate community, while this compound offers a broader, albeit less specific, chemical signal. The choice of proxy, or the decision to use both, will depend on the specific research question, the depositional environment, and the available resources. For detailed community reconstructions, cyst analysis is indispensable. For broader productivity estimates, particularly where cyst preservation may be poor, this compound can be a valuable tool. A multi-proxy approach, combining both this compound and dinoflagellate cyst analysis, will undoubtedly yield the most robust and comprehensive paleoenvironmental reconstructions.

References

The Specificity of Dinosterol as a Dinoflagellate Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of dinoflagellates are crucial for various applications, from monitoring harmful algal blooms to exploring novel bioactive compounds. Dinosterol has long been utilized as a key biomarker for this purpose. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid in the selection of the most appropriate markers for specific research needs.

This compound: The Established Dinoflagellate Biomarker

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol that is a prominent component of the sterol profile of many dinoflagellate species.[1] Its unique structure, particularly the methylation at the C4, C23, and C24 positions, was initially thought to be exclusive to dinoflagellates, leading to its widespread use as a biomarker for estimating dinoflagellate abundance in both water column and sediment samples.[1]

However, the specificity of this compound is not absolute. While it is abundant in many dinoflagellate species, it is not universally present in all of them.[2][3] Furthermore, studies have reported the presence of this compound in some diatom species, which can complicate its use as an unambiguous marker in mixed phytoplankton populations.[1]

Comparative Analysis of Dinoflagellate Sterol Profiles

The sterol composition of dinoflagellates can vary significantly between species, and even between different life stages of the same species (e.g., motile cells vs. resting cysts).[3][4] Understanding these variations is critical for the accurate interpretation of biomarker data.

Below is a summary of the major sterols found in several dinoflagellate species, highlighting the relative abundance of this compound.

Dinoflagellate SpeciesTrophic StrategyMajor Sterols (% of total sterols)Reference
Prorocentrum minimumAutotrophicThis compound (dominant)[2]
Prorocentrum micansAutotrophicCholesterol (dominant), this compound[2][3]
Cochlodinium polykrikoidesAutotrophicThis compound (40%), Dihydrothis compound (32%), Amphisterol (23%)[2]
Peridinium umbonatum var. inaequale (motile cell)AutotrophicCholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, this compound, Dinostanol[3]
Peridinium umbonatum var. inaequale (resting cyst)-4-methylcholestan-3β-ol, 4,24-dimethyl-5α-cholestan-3β-ol, this compound, Dinostanol, C31 sterol[3]
Protoperidinium crassipesHeterotrophicCholesterol, 4,24-dimethylcholestan-3-ol, this compound, Dinostanol, 4-tetramethylcholestan-3-ol[3]
Scrippsiella trochoideaAutotrophicCholesterol (~1%), this compound (~8%), Dinostanol (~33%)[5]
Vulcanodinium rugosumAutotrophicC29 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, this compound, Cholesterol, C29 4α,24-dimethyl-5α-cholestan-3β-ol[5]

Key Observations:

  • Variability in this compound Abundance: As shown in the table, the percentage of this compound can range from being the dominant sterol to a minor component.

  • Presence of Other Key Sterols: Many dinoflagellates contain a complex mixture of sterols, including cholesterol, dinostanol (4α,23,24-trimethyl-5α-cholestan-3β-ol), and other 4-methylated sterols.[2][3]

  • Trophic and Life Stage Differences: Heterotrophic dinoflagellates can have 4-12 times higher concentrations of this compound compared to autotrophic species.[3] Resting cysts may also have a different sterol profile compared to motile cells.[3]

Alternative and Complementary Biomarkers

Given the limitations of this compound, considering alternative or complementary biomarkers can enhance the accuracy of dinoflagellate quantification.

  • Dinostanol: This saturated analogue of this compound is also frequently found in dinoflagellates and can be a useful complementary marker.[4] The ratio of dinostanol to this compound may also provide additional ecological information.

  • Other 4-Methyl Sterols: The presence of a variety of 4α-methyl sterols is a characteristic feature of many dinoflagellates.[6] Profiling these compounds can provide a more comprehensive picture of the dinoflagellate community.

  • Peridinin: This is a major carotenoid pigment found in most photosynthetic dinoflagellates. As a pigment, it offers a different class of biomarker that can be used in conjunction with sterols.[7] However, its stability in sediments is lower than that of sterols.

  • Genetic Markers: DNA-based methods, such as quantitative PCR (qPCR) targeting specific genes like the small subunit ribosomal RNA (SSU rRNA), offer high specificity for identifying and quantifying particular dinoflagellate species.[8][9]

Experimental Protocols

Accurate quantification of this compound and other sterols relies on robust analytical procedures. The following is a generalized workflow for the analysis of sterols from phytoplankton cultures or environmental samples.

Experimental Workflow for Sterol Analysis

experimental_workflow sample 1. Sample Collection (Phytoplankton Culture or Environmental Sample) extraction 2. Lipid Extraction (e.g., Modified Bligh-Dyer) sample->extraction hydrolysis 3. Saponification (Hydrolysis of Steryl Esters) extraction->hydrolysis separation 4. Fractionation (e.g., Solid Phase Extraction) hydrolysis->separation derivatization 5. Derivatization (e.g., Silylation with BSTFA) separation->derivatization gcms 6. GC-MS Analysis (Quantification and Identification) derivatization->gcms data 7. Data Analysis gcms->data

Caption: A generalized workflow for the analysis of sterols.

Detailed Methodologies

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • Homogenize the lyophilized sample (e.g., filtered biomass) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[10]

  • After vigorous mixing and centrifugation, a two-phase system will form.

  • Collect the lower chloroform phase containing the lipids.

  • Repeat the extraction of the aqueous phase with chloroform to ensure complete recovery.

  • Combine the chloroform extracts and dry under a stream of nitrogen.

2. Saponification (Alkaline Hydrolysis)

  • Resuspend the dried lipid extract in a solution of potassium hydroxide in methanol (e.g., 6% KOH in MeOH).[11]

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to hydrolyze any steryl esters to their free sterol form.

  • After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-hexane.

3. Derivatization

  • Dry the extracted sterol fraction under nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[12]

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[13][14]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the different sterols. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.[12][14]

    • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Acquisition Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for more sensitive quantification of specific target sterols.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that diverges from the typical cholesterol synthesis pathway. Understanding this pathway can provide insights into the unique biochemistry of dinoflagellates.

dinosterol_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp squalene Squalene ipp_dmapp->squalene lanosterol Lanosterol squalene->lanosterol Cyclization intermediate1 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol lanosterol->intermediate1 Side-chain alkylation intermediate2 4α,24-dimethyl-5α-cholestan-3β-ol intermediate1->intermediate2 Reduction intermediate3 4α,24-dimethyl-5α-cholest-22E-en-3β-ol intermediate2->intermediate3 Introduction of Δ22 This compound This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) intermediate3->this compound Methylation at C-23

Caption: A simplified schematic of the this compound biosynthesis pathway.

Logical Relationship of this compound Specificity

The utility of this compound as a biomarker is a balance between its prevalence in the target group and its absence in non-target organisms.

dinosterol_specificity This compound This compound dinoflagellates Dinoflagellates This compound->dinoflagellates Major component in many species diatoms Some Diatoms This compound->diatoms Present in some species (e.g., Navicula sp.) dinoflagellates->this compound other_algae Other Algae other_algae->this compound Generally absent

Caption: The specificity of this compound as a dinoflagellate marker.

Conclusion

References

A Comparative Guide to Dinosterol Analytical Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of methodologies for the extraction, purification, and quantification of dinosterol, a key biomarker for dinoflagellates, is presented for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data from various published methods, details experimental protocols, and provides visual workflows to aid in the selection of the most suitable analytical approach.

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a crucial biomarker used to trace the presence and abundance of dinoflagellates in both marine and freshwater environments. The accuracy and reproducibility of this compound quantification are paramount for paleoclimatological reconstructions and ecological studies. While formal inter-laboratory proficiency testing for this compound analysis is not widely documented, a comparison of existing analytical methods from published literature provides valuable insights into their performance and applicability. This guide offers a comparative overview of these methods.

Data Presentation: Performance of this compound Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for this compound analysis as reported in the scientific literature. These metrics are essential for researchers to assess the suitability of a method for their specific research needs.

Table 1: Comparison of this compound Purification Methods

MethodSample MatrixRecovery RateKey FindingsReference
Normal Phase-HPLC (NP-HPLC)SedimentsNot specifiedRecommended for samples without co-eluting 4α-methyl sterols.[1]
Reversed Phase-HPLC (RP-HPLC)Sediments80%Better resolution for samples with various 4α-methyl sterols.[1]
Two-Step (NP-HPLC followed by RP-HPLC)Sediments60%Recommended for complex samples with high sitostanol concentration to achieve baseline resolution.[1]

Table 2: Reproducibility of this compound δD Values

Purification MethodAverage Difference in DuplicatesReference
RP-HPLC3‰[2]
NP-HPLC2‰[2]

Table 3: Overall Method Precision and Recovery

MethodSample MatrixPrecision (RSD)Recovery (Internal Standard)Reference
GC-MS after solvent extraction and purificationSediments5% to 29% (12% on average)85% ± 14% (cholestane)[3]
HPLC-MS and GC-MS for general sterolsHuman Plasma<10% (day-to-day variability)85% to 110%[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for this compound analysis.

Sample Extraction

A common initial step in this compound analysis is the extraction of total lipids from the sample matrix.

  • Solvent Extraction from Sediments : A widely used method involves extracting the sediment sample with a mixture of dichloromethane/methanol (DCM/MeOH), often in a 3:1 or 9:1 (v/v) ratio. The extraction can be performed under reflux for several hours or using accelerated solvent extraction techniques.[3][7]

  • Modified Folch/Bligh-Dyer for Biological Samples : For biological tissues or cells, variations of the Folch or Bligh-Dyer methods are employed. These typically use a chloroform and methanol mixture to disrupt lipoproteins and solubilize lipids.[4][8] An alkaline hydrolysis step (saponification) is often included to cleave sterol esters and degrade interfering lipids like triglycerides and phospholipids.[4]

Purification of this compound

Following extraction, the lipid extract is typically fractionated to isolate the sterol fraction containing this compound.

  • Column Chromatography : A preliminary separation is often achieved using column chromatography with an adsorbent like alumina (Al₂O₃) or silica gel. Different solvent mixtures are used to elute fractions of increasing polarity, with the sterol fraction being collected for further purification.[7]

  • High-Performance Liquid Chromatography (HPLC) : For high-purity this compound, especially for isotopic analysis, HPLC is the method of choice.

    • Normal Phase (NP-HPLC) : Effective for separating sterols from other lipid classes.[1]

    • Reversed Phase (RP-HPLC) : Provides better separation of this compound from structurally similar sterols, which is critical for accurate quantification and isotopic measurements.[1] A two-step HPLC purification combining both NP and RP-HPLC can be used for very complex samples to achieve baseline resolution.[1]

Quantification and Identification

The final step involves the identification and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common technique for this compound analysis.

    • Derivatization : Sterols are often derivatized (e.g., silylated to form trimethylsilyl ethers) to improve their volatility and chromatographic behavior.[3]

    • Analysis : The derivatized sample is injected into a GC equipped with a capillary column (e.g., HP-5ms). The temperature is programmed to separate the different sterols, which are then detected and identified by a mass spectrometer based on their mass spectra and retention times.[3][7] Quantification is typically performed by comparing the peak area of this compound to that of an internal standard.[7]

  • Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) : This technique is used to measure the stable hydrogen isotopic composition (δD) of this compound, which is a valuable proxy in paleoclimatology. The purified this compound is combusted or pyrolyzed online, and the resulting H₂ gas is analyzed by an isotope ratio mass spectrometer.[1]

Visualizing the Workflow

To better understand the relationships between the different stages of this compound analysis, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_for_Dinosterol_Analysis cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis cluster_output Output Sample Sediment or Biological Sample Extraction Solvent Extraction (e.g., DCM/MeOH) Sample->Extraction ColumnChrom Column Chromatography (Alumina or Silica) Extraction->ColumnChrom HPLC HPLC Purification (NP and/or RP) ColumnChrom->HPLC Derivatization Derivatization (e.g., Silylation) HPLC->Derivatization GCMS GC-MS or GC-IRMS Analysis Derivatization->GCMS Data This compound Concentration and/or Isotopic Ratio GCMS->Data HPLC_Purification_Options cluster_simple For Simple Samples cluster_complex For Complex Samples CrudeExtract Crude Sterol Fraction NPHPLC NP-HPLC CrudeExtract->NPHPLC No co-eluting peaks RPHPLC RP-HPLC CrudeExtract->RPHPLC Co-eluting 4α-methyl sterols TwoStep NP-HPLC -> RP-HPLC CrudeExtract->TwoStep High sitostanol & other interferences Purifiedthis compound Purifiedthis compound NPHPLC->Purifiedthis compound Purified this compound RPHPLC->Purifiedthis compound TwoStep->Purifiedthis compound

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dinosterol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Inhalation and Contact: Handle dinosterol in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust or aerosols. Avoid direct contact with skin and eyes.

  • No Eating or Drinking: Prohibit eating, drinking, and smoking in areas where this compound is handled to prevent accidental ingestion.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound waste should be approached systematically to ensure safety and regulatory compliance. This involves a multi-step process from the point of generation to final disposal by a licensed waste management provider.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in managing chemical waste. All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired this compound.

  • Contaminated laboratory consumables (e.g., pipette tips, vials, and gloves).

  • Solvents and solutions containing this compound.

  • Spill cleanup materials.

Collect this compound waste at the point of generation in designated, clearly labeled, and chemically compatible containers. Ensure containers are kept closed when not in use.

Step 2: Waste Storage

Proper storage of this compound waste is crucial to prevent accidents and ensure regulatory compliance.

  • Container Requirements: Use containers that are in good condition, leak-proof, and have securely fitting caps. The container material must be compatible with the chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound Waste," "this compound in Methanol").

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation.[1][2] The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, for liquid waste containers to mitigate the impact of potential leaks.[3]

Step 3: Professional Waste Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact a Professional Service: Arrange for the collection of your this compound waste with your institution's environmental health and safety (EHS) office or a contracted hazardous waste management provider.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative parameters related to the storage of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[1]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage Time in SAAUp to 12 months (provided accumulation limits are not exceeded)[1]
Container Fill LevelDo not fill above 90% capacity

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the overarching principle is to treat it as a hazardous chemical waste. The operational plan outlined above provides the procedural steps for its safe management and disposal. In the event of a spill, the following general protocol should be followed:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety glasses. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Clean the Spill: For solid spills, carefully sweep or use a HEPA-filtered vacuum to collect the material and place it in a sealed hazardous waste container. For liquid spills, use an absorbent material to soak up the liquid before placing it in a designated waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, working from the outside in. All cleaning materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dinosterol_Disposal_Workflow This compound Disposal Workflow A Waste Generation (Unused this compound, Contaminated Materials) B Segregate as Hazardous Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Ensure Proper Storage Conditions: - Securely Capped - Secondary Containment - Away from Incompatibles D->E F Contact EHS or Licensed Waste Disposal Company D->F G Complete Waste Disposal Documentation F->G H Scheduled Waste Pickup by Professionals G->H I Final Disposal at a Licensed Facility H->I

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Dinosterol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk assessment is crucial for each procedure to determine the appropriate level of personal protective equipment. The following table summarizes the minimum recommended PPE for handling Dinosterol, based on general safety principles for potent research chemicals.

PPE CategorySpecification
Hand Protection Double-gloving with chemotherapy-rated nitrile or neoprene gloves is recommended. The first pair should be worn under the gown cuff and the second pair over the cuff. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[1]
Body Protection A disposable, solid-front gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeation should be worn. Gowns should be long-sleeved with closed elastic or knit cuffs and should close in the back.[1]
Eye/Face Protection Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection.[2][3]
Respiratory Protection When handling solid this compound outside of a certified chemical fume hood, or whenever aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95) is required. The specific cartridge type should be selected based on a risk assessment.[1][2]
Head/Foot Covering Disposable head, hair (including beard and mustache), and shoe covers are required when handling this compound to prevent contamination.[1][3]

Operational Plan: Step-by-Step Handling Procedures

All work involving weighing, dissolving, or transferring this compound powder must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2]

  • Preparation : Designate a specific work area for handling this compound. Ensure all necessary PPE, a spill kit, and clearly labeled waste containers are readily accessible before starting any procedure. Use a disposable bench cover to contain potential spills.[2]

  • Weighing : When weighing the solid compound, do so on tared weigh paper or within a container inside the chemical fume hood.[2]

  • Solution Preparation : Add solvent to the solid this compound slowly to prevent splashing. Keep the container sealed when it is outside of the fume hood.[2]

  • Post-Handling Decontamination : After handling, decontaminate all surfaces with an appropriate solvent and wipe them clean.

Disposal Plan: Step-by-Step Disposal Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials contaminated with this compound, including solid waste, solutions, gloves, and bench covers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[2]

  • Disposal : Dispose of the hazardous waste through your institution's established hazardous waste management program.

Experimental Workflow for Safe Handling of Dinosteroldot

Dinosterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Designate Work Area B Assemble PPE, Spill Kit, & Waste Containers A->B C Don Appropriate PPE B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Decontaminate Surfaces & Equipment E->F G Segregate Contaminated Waste F->G H Doff PPE Correctly G->H I Label Hazardous Waste Container H->I J Dispose via Institutional Protocol I->J

References

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Reactant of Route 1
Dinosterol
Reactant of Route 2
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